EGTA-AM
Description
membrane-permeable form of EGTA
Properties
IUPAC Name |
acetyloxymethyl 2-[[2-(acetyloxymethoxy)-2-oxoethyl]-[2-[2-[2-[bis[2-(acetyloxymethoxy)-2-oxoethyl]amino]ethoxy]ethoxy]ethyl]amino]acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H40N2O18/c1-19(29)39-15-43-23(33)11-27(12-24(34)44-16-40-20(2)30)5-7-37-9-10-38-8-6-28(13-25(35)45-17-41-21(3)31)14-26(36)46-18-42-22(4)32/h5-18H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GNJXVFXIDHCCKR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCOC(=O)CN(CCOCCOCCN(CC(=O)OCOC(=O)C)CC(=O)OCOC(=O)C)CC(=O)OCOC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H40N2O18 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00244144 | |
| Record name | Egta acetoxymethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00244144 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
668.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
99590-86-0 | |
| Record name | Egta acetoxymethyl ester | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0099590860 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Egta acetoxymethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00244144 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
EGTA-AM: An In-depth Technical Guide for Intracellular Calcium Chelation
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of EGTA-AM (ethylene glycol-bis(β-aminoethyl ether)-N,N,N',N'-tetraacetic acid, acetoxymethyl ester), a fundamental tool for the experimental manipulation of intracellular calcium levels. Understanding its mechanism, properties, and appropriate application is crucial for robust experimental design and accurate data interpretation in the study of calcium signaling.
Core Concepts: From Membrane Permeation to Intracellular Action
This compound is the cell-permeable derivative of the calcium-specific chelator EGTA.[1][2][3] The addition of acetoxymethyl (AM) ester groups neutralizes the negative charges of the EGTA molecule, rendering it lipophilic and capable of diffusing across the cell membrane.[1][4][5] Once inside the cell, ubiquitous intracellular esterases cleave the AM groups, regenerating the charged, membrane-impermeant form of EGTA.[1][5][6] This process effectively traps EGTA within the cytosol, where it can bind to free calcium ions (Ca²⁺).[1]
The primary utility of EGTA lies in its high selectivity for Ca²⁺ over other divalent cations, particularly magnesium (Mg²⁺), which is present at a much higher concentration in the cellular environment.[7][8][9] This specificity allows researchers to investigate the roles of calcium in various signaling pathways with minimal disruption of magnesium-dependent processes.[9]
Quantitative Data Summary
The following tables summarize the key quantitative parameters of EGTA and this compound, crucial for experimental design and data interpretation.
| Parameter | Value | Notes |
| This compound Molecular Weight | 668.60 g/mol | [1][10] |
| This compound Formula | C₂₆H₄₀N₂O₁₈ | [1][10] |
| This compound Purity | Typically ≥90% or ≥95% (HPLC) | [10] |
| This compound Form | Oil or solid | |
| Solubility | Soluble in DMSO and DMF | [6] |
Table 1: Physicochemical Properties of this compound
| Parameter | Value | Conditions |
| Ca²⁺ Dissociation Constant (Kd) | ~60.5 nM | pH 7.4[7] |
| Ca²⁺ Dissociation Constant (Kd) | ~70-376 nM | Neutral pH[5] |
| Apparent pKa for Ca²⁺ binding | 6.91 | pH 7[2][11] |
| Selectivity for Ca²⁺ over Mg²⁺ | High (Mg²⁺ Kd is in the mM range) | [7] |
| Ca²⁺ Binding Rate (k_on) | ~1 x 10⁷ M⁻¹s⁻¹ | [5] |
| Ca²⁺ Release Rate (k_off) | ~0.7 s⁻¹ | [5] |
Table 2: Calcium Binding Properties of EGTA
Experimental Protocols
Preparation of this compound Stock Solution
A concentrated stock solution of this compound in high-quality, anhydrous dimethyl sulfoxide (DMSO) is the first step for most applications.
Materials:
-
This compound
-
Anhydrous DMSO
Protocol:
-
Allow the this compound vial to equilibrate to room temperature before opening to prevent moisture condensation.
-
Prepare a 2 to 5 mM stock solution of this compound in anhydrous DMSO.[12] For example, to make a 2 mM solution, dissolve 1 mg of this compound in 747.83 µL of anhydrous DMSO.[12]
-
Vortex briefly to ensure complete dissolution.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C, protected from light and moisture.
Loading Cells with this compound
This protocol provides a general guideline for loading adherent cells. Optimization of concentration and incubation time is often necessary for different cell types.
Materials:
-
Cells cultured in a suitable format (e.g., 96-well plate, coverslips)
-
This compound stock solution (2-5 mM in DMSO)
-
Physiological buffer (e.g., Hanks' Balanced Salt Solution with HEPES - HHBS)
-
Pluronic® F-127 (10% solution in distilled water) - Optional but recommended
-
Probenecid - Optional but recommended
Protocol:
-
Prepare Loading Buffer:
-
On the day of the experiment, prepare a 2X working solution of this compound in your chosen physiological buffer. The final in-well concentration of this compound is typically between 4 to 5 µM.[12]
-
To aid in the dispersion of the lipophilic this compound in the aqueous buffer, Pluronic® F-127 can be added to the 2X working solution for a final in-well concentration of 0.02% to 0.04%.[12]
-
To inhibit the activity of organic anion transporters that can extrude the cleaved EGTA from the cell, probenecid can be included at a final concentration of 1 to 2.5 mM.[12]
-
For example, to prepare a 2X working solution for a final concentration of 5 µM this compound, 0.04% Pluronic® F-127, and 1 mM Probenecid: mix the required volumes of the respective stock solutions in the physiological buffer.[12]
-
-
Cell Loading:
-
Remove the culture medium from the cells.
-
Add an equal volume of the 2X this compound loading buffer to the volume of culture medium per well. For example, for a 96-well plate with 100 µL of medium, add 100 µL of the 2X loading buffer.[12]
-
Incubate the cells at 37°C for 30-60 minutes. The optimal incubation time can vary significantly between cell types and should be determined empirically.
-
-
Wash and De-esterification:
-
After loading, wash the cells twice with a warm physiological buffer to remove extracellular this compound.
-
Incubate the cells in fresh, warm buffer for an additional 20-30 minutes to allow for the complete de-esterification of the intracellular this compound by cytosolic esterases.[13]
-
-
Experimentation:
-
The cells are now loaded with intracellular EGTA and are ready for the experiment.
-
Visualizing Workflows and Pathways
Experimental Workflow for Intracellular Calcium Chelation
Caption: A generalized workflow for loading cells with this compound.
Mechanism of this compound Action
Caption: The process of this compound entering the cell and becoming an active calcium chelator.
This compound in a Generic Calcium Signaling Pathway
Caption: EGTA's role in buffering intracellular calcium and inhibiting downstream signaling.
Applications and Considerations
This compound is a versatile tool used in a wide range of applications, including:
-
Studying Calcium-Dependent Signaling: By chelating intracellular calcium, researchers can determine the necessity of calcium transients for specific cellular processes such as neurotransmitter release, muscle contraction, gene expression, and apoptosis.[8][14]
-
Distinguishing Between Rapid and Slow Calcium Dynamics: Due to its relatively slow calcium-binding kinetics compared to other chelators like BAPTA, EGTA is less effective at buffering rapid, localized calcium microdomains near the mouths of calcium channels.[5][15][16] This property can be exploited to differentiate between processes triggered by highly localized versus global calcium signals.[17][18]
-
Preventing Calcium-Mediated Damage: In some experimental contexts, such as cell lysis, EGTA is included in buffers to inhibit calcium-dependent proteases and nucleases that could degrade proteins and nucleic acids.[8]
Important Considerations:
-
Cytotoxicity: High concentrations of this compound or prolonged incubation times can be toxic to cells. It is essential to perform concentration- and time-dependent viability assays to determine the optimal loading conditions for your specific cell type.
-
Incomplete Hydrolysis: Incomplete cleavage of the AM esters can result in lower than expected intracellular concentrations of active EGTA and potential off-target effects of the partially hydrolyzed intermediates. The de-esterification step is crucial to minimize this.
-
Extracellular Esterases: In vivo studies or experiments with serum-containing media may be complicated by the presence of extracellular esterases that can cleave this compound before it enters the cells, reducing loading efficiency.[19]
-
pH Sensitivity: The calcium-binding affinity of EGTA is pH-dependent.[5][20] Significant changes in intracellular pH during an experiment could alter the effectiveness of EGTA as a calcium buffer.
By carefully considering these factors and optimizing experimental protocols, researchers can effectively utilize this compound to gain valuable insights into the complex and multifaceted roles of intracellular calcium signaling.
References
- 1. selleckchem.com [selleckchem.com]
- 2. EGTA AM *CAS 99590-86-0* | AAT Bioquest [aatbio.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Calcium imaging - Wikipedia [en.wikipedia.org]
- 5. Pharmacological Strategies for Manipulating Plant Ca2+ Signalling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. EGTA AM | CAS 99590-86-0 | Cayman Chemical | Biomol.com [biomol.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. EGTA Usage & Applications | AAT Bioquest [aatbio.com]
- 9. google.com [google.com]
- 10. scbt.com [scbt.com]
- 11. stratech.co.uk [stratech.co.uk]
- 12. docs.aatbio.com [docs.aatbio.com]
- 13. benchchem.com [benchchem.com]
- 14. EGTA Can Inhibit Vesicular Release in the Nanodomain of Single Ca2+ Channels - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Chelators, Calibration Buffers, Ionophores and Cell-Loading Reagents—Section 19.8 | Thermo Fisher Scientific - US [thermofisher.com]
- 16. Frontiers | EGTA Can Inhibit Vesicular Release in the Nanodomain of Single Ca2+ Channels [frontiersin.org]
- 17. researchgate.net [researchgate.net]
- 18. calcium chelator egta: Topics by Science.gov [science.gov]
- 19. Limited Utility of Acetoxymethyl (AM) Based Intracellular Delivery Systems, in vivo: Interference by Extracellular Esterases - PMC [pmc.ncbi.nlm.nih.gov]
- 20. The apparent binding constants of Ca2+ to EGTA and heavy meromyosin - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to EGTA-AM for Studying Calcium Signaling Pathways
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of EGTA-AM, a powerful tool for the experimental manipulation of intracellular calcium ([Ca²⁺]i) signaling. Below, you will find detailed information on its mechanism of action, key experimental protocols, and a comparative analysis with other common calcium chelators.
Introduction to this compound
Ethylene glycol-bis(β-aminoethyl ether)-N,N,N′,N′-tetraacetic acid, acetoxymethyl ester (this compound) is a cell-permeant derivative of the calcium-specific chelator EGTA.[1][2] Its membrane permeability is conferred by the acetoxymethyl (AM) ester groups, which are cleaved by intracellular esterases, trapping the active, membrane-impermeant form, EGTA, within the cell.[1][2][3] This allows for the precise buffering of intracellular calcium, making this compound an invaluable reagent for dissecting the role of Ca²⁺ in a myriad of cellular processes.
EGTA exhibits high selectivity for Ca²⁺ over other divalent cations like magnesium (Mg²⁺), which is crucial given the high intracellular concentration of Mg²⁺.[4] However, it is important to note that EGTA has a slower Ca²⁺ binding on-rate compared to other chelators like BAPTA.[4][5] This kinetic property makes this compound particularly useful for studying the effects of buffering bulk, slower changes in [Ca²⁺]i, as opposed to the rapid, localized Ca²⁺ transients that BAPTA-AM is better suited to capture.[5][6]
Mechanism of Action
The utility of this compound in studying calcium signaling lies in its ability to be loaded into live cells and subsequently buffer intracellular calcium. The process can be broken down into three key steps:
-
Passive Diffusion: The lipophilic AM ester groups allow this compound to passively diffuse across the cell membrane.[4]
-
Intracellular Hydrolysis: Once inside the cell, ubiquitous intracellular esterases cleave the AM ester groups.[1][3]
-
Calcium Chelation: The de-esterified, negatively charged EGTA is trapped within the cytosol, where it binds to free Ca²⁺ ions, effectively buffering the intracellular calcium concentration.[4]
Quantitative Data
Physicochemical and Binding Properties
| Property | Value | References |
| Molecular Formula | C₂₆H₄₀N₂O₁₈ | [7] |
| Molecular Weight | 668.6 g/mol | [7] |
| Form | Neat oil | [7] |
| Solubility | Soluble in DMSO | [7] |
| Storage Temperature | -20°C | [7] |
| Stability | ≥ 4 years at -20°C | [7] |
Calcium Binding Kinetics: EGTA vs. BAPTA
| Parameter | EGTA | BAPTA | References |
| Primary Application | Intracellular Ca²⁺ Chelation (slower transients) | Intracellular Ca²⁺ Chelation (rapid transients) | [4][5] |
| Binding Affinity (Kd for Ca²⁺) | ~60.5 nM at pH 7.4 | ~110 nM | [4] |
| Ca²⁺ On-Rate (k_on) | ~1.05 x 10⁷ M⁻¹s⁻¹ | ~4.0 x 10⁸ M⁻¹s⁻¹ | [4][8] |
| Ca²⁺ Off-Rate (k_off) | Slow | Fast | [4] |
| Selectivity for Ca²⁺ over Mg²⁺ | Very High | High (10⁵ fold) | [4] |
| pH Sensitivity | High | Low | [4] |
| Membrane Permeability (as AM ester) | Permeable | Permeable | [4] |
Experimental Protocols
General Protocol for Loading Cells with this compound
This protocol provides a general guideline for loading adherent cells with this compound. Optimal concentrations and incubation times should be determined empirically for each cell type.
Materials:
-
This compound
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Pluronic® F-127 (10% w/v in DMSO)
-
Probenecid
-
Hanks' Balanced Salt Solution (HBSS) or other suitable physiological buffer
Procedure:
-
Stock Solution Preparation:
-
Prepare a 2 to 5 mM stock solution of this compound in high-quality anhydrous DMSO.[8] For example, to make a 2 mM solution, dissolve 1 mg of this compound in 747.83 µL of DMSO.[8]
-
It is recommended to prepare and use the this compound stock solution on the same day.[8] If storage is necessary, aliquot the stock solution into tightly sealed vials and store at -20°C, desiccated and protected from light, for up to 3 months.[8]
-
-
Working Solution Preparation:
-
For a final in-well concentration of 5 µM this compound, prepare a 2X working solution.[8]
-
To improve aqueous solubility and prevent dye extrusion, Pluronic® F-127 (final concentration 0.02-0.04%) and probenecid (final concentration 1-2.5 mM) are highly recommended.[8]
-
For a 3.2 mL 2X working solution, mix 16 µL of 2 mM this compound stock, 25.6 µL of 10% Pluronic® F-127, and 256 µL of 25 mM probenecid in HHBS.[8]
-
-
Cell Loading:
-
Plate cells in a suitable culture vessel (e.g., 96-well black wall/clear bottom microplate).
-
Add an equal volume of the 2X working solution to the culture medium in each well. This will result in a 1X final concentration of all components.[8]
-
Incubate the cells for 20-120 minutes in a cell incubator or for 30 minutes at room temperature.[8]
-
-
Washing and De-esterification:
Patch-Clamp Electrophysiology
EGTA is commonly included in the intracellular pipette solution to buffer [Ca²⁺]i and prevent calcium-dependent inactivation of voltage-gated calcium channels.[2]
Intracellular Pipette Solution Example:
-
115 mM K-Gluconate
-
4 mM NaCl
-
0.3 mM GTP-NaCl
-
2 mM ATP-Mg
-
0.1 - 10 mM EGTA
-
40 mM HEPES
-
Adjust pH to 7.2 with KOH and osmolarity to ~270 mOsm.[10]
Note: The optimal concentration of EGTA should be determined empirically. Higher concentrations (e.g., 10 mM) can be used for strong Ca²⁺ buffering.[11]
Cytotoxicity Assay (Trypan Blue Exclusion)
It is important to assess the potential cytotoxicity of this compound at the concentrations used in your experiments.
Procedure:
-
Load cells with this compound using the desired experimental conditions.
-
Prepare a control group of cells without this compound.
-
After the incubation and de-esterification period, harvest the cells.
-
Mix a small aliquot of the cell suspension with an equal volume of 0.4% Trypan Blue solution.[4][12]
-
Incubate for 1-3 minutes at room temperature.[4]
-
Load the mixture onto a hemocytometer and count the number of viable (unstained) and non-viable (blue) cells under a light microscope.[4][12]
-
Calculate the percentage of viable cells: % Viability = (Number of viable cells / Total number of cells) x 100.[12]
Applications in Studying Calcium Signaling
Investigating the Role of Bulk Calcium Changes
Due to its slower on-rate, this compound is well-suited for investigating cellular processes that are dependent on slower, more global changes in [Ca²⁺]i, rather than rapid, localized transients. For example, it has been used to demonstrate that the propagation of intracellular calcium waves can be inhibited by buffering the bulk cytosolic Ca²⁺.[13]
Store-Operated Calcium Entry (SOCE)
EGTA can be used to study SOCE by inducing the passive depletion of endoplasmic reticulum (ER) Ca²⁺ stores. When included in the patch pipette solution at a high concentration (e.g., 10-20 mM), EGTA chelates Ca²⁺ as it leaks from the ER, leading to the activation of store-operated Ca²⁺ channels in the plasma membrane.[2][14]
Potential Off-Target Effects and Considerations
While this compound is a valuable tool, it is important to be aware of potential off-target effects. Studies have shown that this compound can directly block certain types of potassium channels, an effect that is independent of its calcium-chelating properties.[1] The efficacy of this block is generally weaker than that observed with BAPTA-AM.[1] Therefore, it is crucial to include appropriate control experiments to ensure that the observed effects are indeed due to the buffering of intracellular calcium.
Conclusion
This compound is a versatile and widely used tool for investigating the role of intracellular calcium in a diverse range of cellular functions. Its ability to be loaded into live cells and its specific, albeit slower, calcium-chelating properties make it particularly useful for studying the impact of buffering bulk cytosolic calcium. By carefully considering its kinetic properties and potential off-target effects, and by employing the detailed protocols outlined in this guide, researchers can effectively utilize this compound to advance our understanding of complex calcium signaling pathways.
References
- 1. The membrane permeable calcium chelator BAPTA-AM directly blocks human ether a-go-go-related gene potassium channels stably expressed in HEK 293 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. rupress.org [rupress.org]
- 3. creative-bioarray.com [creative-bioarray.com]
- 4. brd.nci.nih.gov [brd.nci.nih.gov]
- 5. Chelators, Calibration Buffers, Ionophores and Cell-Loading Reagents—Section 19.8 | Thermo Fisher Scientific - SG [thermofisher.com]
- 6. Autophagy Regulates Endoplasmic Reticulum Homeostasis and Calcium Mobilization in T Lymphocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. EGTA Can Inhibit Vesicular Release in the Nanodomain of Single Ca2+ Channels - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Stimulation of [3H]gamma-aminobutyric acid release by calcium chelators in synaptosomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. docs.axolbio.com [docs.axolbio.com]
- 11. researchgate.net [researchgate.net]
- 12. Trypan Blue Exclusion | Thermo Fisher Scientific - SG [thermofisher.com]
- 13. researchgate.net [researchgate.net]
- 14. Methods for Studying Store-Operated Calcium Entry - PMC [pmc.ncbi.nlm.nih.gov]
The Gateway to the Cytosol: Unpacking the Role of the AM Ester Group in EGTA-AM's Permeability
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
In the intricate world of cellular signaling, calcium ions (Ca²⁺) are ubiquitous second messengers, orchestrating a vast array of physiological processes. To dissect the precise role of intracellular calcium, researchers rely on chelators—molecules that bind to calcium ions, effectively buffering their concentration. Ethylene glycol-bis(β-aminoethyl ether)-N,N,N',N'-tetraacetic acid (EGTA) is a widely used calcium chelator with a high selectivity for Ca²⁺ over other divalent cations like magnesium (Mg²⁺). However, its inherent negative charge at physiological pH renders it impermeant to the lipid bilayer of the cell membrane. To overcome this limitation, a chemical modification strategy is employed, resulting in EGTA-AM. The acetoxymethyl (AM) ester group is the key that unlocks the intracellular environment for EGTA, transforming it from an extracellular tool into a potent modulator of intracellular calcium signaling. This technical guide will provide an in-depth exploration of the pivotal role of the AM ester group in the permeability of this compound, complete with quantitative data, detailed experimental protocols, and visualizations of the underlying molecular mechanisms and signaling pathways.
The Role of the AM Ester Group: A Molecular Passport
The transformation of the cell-impermeant EGTA into the cell-permeant this compound is a classic example of a prodrug strategy. The core principle lies in temporarily masking the polar, charged functional groups of a molecule to facilitate its passage across the nonpolar cell membrane.
Mechanism of Permeability Enhancement
EGTA possesses four carboxylate groups that are deprotonated and negatively charged at physiological pH, making the molecule highly hydrophilic and unable to passively diffuse across the lipophilic cell membrane. The AM ester modification involves attaching an acetoxymethyl group to each of these carboxylates. This chemical modification has two profound effects:
-
Neutralization of Charge: The esterification of the carboxylate groups eliminates their negative charges, rendering the entire this compound molecule electrically neutral.
-
Increased Lipophilicity: The addition of the four AM ester groups significantly increases the hydrophobicity (lipophilicity) of the molecule.
This uncharged and more lipophilic nature allows this compound to readily partition into the lipid bilayer and diffuse across the cell membrane into the cytosol.[1]
Intracellular Activation: The Esterase Trigger
Once inside the cell, the AM ester groups are recognized and cleaved by ubiquitous intracellular enzymes called esterases.[2] This enzymatic hydrolysis regenerates the free carboxylate groups, converting this compound back into its active, charged form, EGTA. This process effectively traps the EGTA molecule within the cell, as the now polar and charged molecule cannot readily cross the cell membrane to exit the cytosol. The trapped EGTA is then free to bind with high affinity to intracellular Ca²⁺ ions, thereby buffering the cytosolic calcium concentration and allowing researchers to study the downstream consequences of reduced intracellular calcium signaling.[3]
Mechanism of this compound cell entry and activation.
Quantitative Data on Permeability
The lipophilicity of a molecule, a key determinant of its cell permeability, can be quantitatively expressed by its octanol-water partition coefficient (LogP). A higher LogP value indicates greater lipophilicity. The addition of the AM ester groups dramatically increases the lipophilicity of EGTA, as reflected in their respective LogP values.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Computed XLogP3 |
| EGTA | C₁₄H₂₄N₂O₁₀ | 380.35 | -6.2[4] |
| This compound | C₂₆H₄₀N₂O₁₈ | 668.6 | -0.4[5][6] |
The significantly less negative XLogP3 value of this compound compared to EGTA quantitatively demonstrates its enhanced lipophilicity, which is the primary reason for its ability to passively diffuse across the cell membrane.
Experimental Protocols
To effectively utilize this compound in research, it is crucial to follow standardized protocols for cell loading and for assessing its biological effects.
Protocol for Loading Cells with this compound
This protocol provides a general guideline for loading mammalian cells with this compound. Optimal conditions may vary depending on the cell type.
Workflow for loading cells with this compound.
Materials:
-
This compound (CAS 99590-86-0)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Hanks' Balanced Salt Solution with HEPES (HHBS)
-
Pluronic® F-127
-
Probenecid
-
Cultured mammalian cells in a 96-well plate
Procedure: [7]
-
Prepare a 2-5 mM this compound stock solution: Dissolve 1 mg of this compound in approximately 748 µL of anhydrous DMSO.
-
Prepare a 2X working solution:
-
For a final in-well concentration of 5 µM this compound, prepare a 10 µM working solution.
-
In a suitable tube, mix the required volume of the this compound stock solution with HHBS.
-
Add Pluronic® F-127 to a final concentration of 0.08% to aid in the dispersion of the lipophilic this compound.
-
Add Probenecid to a final concentration of 2 mM to inhibit anion exchangers that can pump the active EGTA out of the cells.
-
-
Cell Loading:
-
Add a volume of the 2X working solution equal to the volume of the culture medium in each well (e.g., 100 µL of working solution to 100 µL of medium).
-
Incubate the plate at 37°C for 20-120 minutes. The optimal incubation time should be determined empirically for each cell line.
-
-
Washing:
-
Prepare a wash buffer of HHBS containing 1 mM Probenecid.
-
Remove the loading solution and wash the cells twice with the wash buffer.
-
-
The cells are now loaded with EGTA and ready for the experiment.
Protocol for Assessing the Effect of this compound on Intracellular Calcium Levels using Fura-2 AM
This protocol describes how to measure changes in intracellular calcium concentration following this compound loading using the ratiometric fluorescent indicator Fura-2 AM.
Materials:
-
Cells loaded with this compound (from the previous protocol)
-
Fura-2 AM
-
Fluorescence microplate reader or fluorescence microscope with 340 nm and 380 nm excitation filters and a 510 nm emission filter.
-
Ionomycin (calcium ionophore)
-
EGTA (for calibration)
Procedure:
-
Fura-2 AM Loading:
-
Measurement of Intracellular Calcium:
-
Place the plate in the fluorescence reader.
-
Measure the fluorescence emission at 510 nm with alternating excitation at 340 nm and 380 nm.[5] The ratio of the fluorescence intensities at these two excitation wavelengths is proportional to the intracellular calcium concentration.
-
Establish a baseline reading.
-
Add a stimulus known to increase intracellular calcium and record the change in the 340/380 ratio. In cells pre-loaded with this compound, this increase should be blunted compared to control cells.
-
-
Calibration (Optional):
-
To determine the minimum (Rmin) and maximum (Rmax) fluorescence ratios, treat the cells with a calcium-free buffer containing EGTA (e.g., 5 mM) and a calcium ionophore like ionomycin (e.g., 1 µM) to deplete intracellular calcium, followed by a high calcium buffer with ionomycin to saturate the indicator.[8]
-
Protocol for Assessing the Impact of this compound on Cell Viability using Calcein AM
This protocol determines if the loading concentration of this compound or the subsequent chelation of intracellular calcium has cytotoxic effects.
Materials:
-
Cells treated with various concentrations of this compound
-
Calcein AM
-
Propidium Iodide (PI) or another dead cell stain (optional)
-
Fluorescence microplate reader or fluorescence microscope
-
Cell Treatment: Expose cells to a range of this compound concentrations for the desired duration.
-
Staining:
-
Prepare a Calcein AM working solution (e.g., 2 µM) in a suitable buffer like PBS.
-
Wash the cells to remove the treatment medium.
-
Incubate the cells with the Calcein AM working solution for 15-30 minutes at room temperature, protected from light.
-
(Optional) Add a dead cell stain like Propidium Iodide to simultaneously visualize dead cells.
-
-
Measurement:
-
Measure the fluorescence of Calcein (live cells) at an excitation of ~490 nm and emission of ~520 nm.
-
If using PI, measure its fluorescence (dead cells) at an excitation of ~535 nm and emission of ~617 nm.
-
A decrease in Calcein fluorescence in this compound treated cells compared to controls would indicate a loss of cell viability.
-
Impact on Intracellular Signaling
By reducing the availability of free cytosolic calcium, this compound can significantly impact numerous calcium-dependent signaling pathways.
The Calcium-Calmodulin and MAPK/ERK Signaling Cascades
Two of the most prominent pathways affected by intracellular calcium levels are the Calcium-Calmodulin dependent kinase (CaMK) pathway and the Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-Regulated Kinase (ERK) pathway.
-
Calcium-Calmodulin Pathway: Calmodulin (CaM) is a primary calcium sensor in eukaryotic cells.[10] Upon binding to Ca²⁺, CaM undergoes a conformational change that allows it to interact with and modulate the activity of a wide range of downstream targets, including protein kinases (like CaMKII), phosphatases, and ion channels.[8][11] By chelating intracellular calcium, EGTA prevents the activation of CaM and subsequently inhibits these downstream signaling events.
-
MAPK/ERK Pathway: The MAPK/ERK pathway is a crucial signaling cascade that regulates cell proliferation, differentiation, and survival.[1] The activity of this pathway can be modulated by intracellular calcium levels. For instance, calcium and calmodulin can regulate the Ras/Raf/MEK/ERK pathway at multiple points.[12] In some cell types, an increase in intracellular calcium can lead to the activation of the MAPK/ERK pathway.[11] Therefore, by buffering intracellular calcium, this compound can lead to the downregulation of this key signaling cascade.[13]
Calcium-dependent regulation of the MAPK/ERK signaling pathway.
Potential Off-Target Effects and Considerations
While this compound is a powerful tool, it is essential to be aware of potential confounding factors and off-target effects.
-
Extracellular Esterase Activity: Cell culture media containing serum, or even some cell types themselves, can exhibit extracellular esterase activity.[14] This can lead to the premature hydrolysis of this compound in the extracellular space, preventing its entry into the cells and reducing its effectiveness. It is therefore recommended to use serum-free media during the loading phase.
-
Off-Target Effects of Intracellular EGTA: While EGTA has high selectivity for calcium, at high intracellular concentrations, it may have off-target effects. For instance, it has been shown to affect the activity of certain ion channels, such as some potassium and sodium channels, independent of its calcium-chelating properties.[15] Additionally, EGTA can influence the activity of some enzymes that are not directly regulated by calcium.[15]
-
Mitochondrial Function: High concentrations of intracellular EGTA can impact mitochondrial function, although at lower to moderate loads, it has been shown to rescue mitochondrial respiration following a calcium challenge.[12]
Conclusion
The acetoxymethyl ester group is the cornerstone of this compound's utility as a tool for studying intracellular calcium signaling. By reversibly masking the charged carboxylate groups of EGTA, the AM ester modification transforms the molecule into a lipophilic, cell-permeant entity. Once inside the cell, the AM groups are cleaved by intracellular esterases, trapping the active calcium chelator in the cytosol. This elegant chemical strategy has provided researchers with an invaluable method to probe the myriad of cellular processes regulated by intracellular calcium. A thorough understanding of the mechanism of action of this compound, coupled with the use of appropriate experimental protocols and an awareness of its potential limitations, will enable researchers to continue to unravel the complexities of calcium signaling in health and disease.
References
- 1. Chelators, Calibration Buffers, Ionophores and Cell-Loading Reagents—Section 19.8 | Thermo Fisher Scientific - KR [thermofisher.com]
- 2. EGTA Can Inhibit Vesicular Release in the Nanodomain of Single Ca2+ Channels - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Techniques for measuring cellular zinc - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Effect of Bcl-2 on oxidant-induced cell death and intracellular Ca2+ mobilization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Determination of Intracellular Esterase Activity Using Ratiometric Raman Sensing and Spectral Phasor Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Ca2+ Homeostasis in the Agonist-sensitive Internal Store: Functional Interactions Between Mitochondria and the ER Measured In Situ in Intact Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. youtube.com [youtube.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. researchgate.net [researchgate.net]
- 13. What are the effects of EGTA on DNA - protein interactions? - Blog [hbynm.com]
- 14. A method for estimating intracellular ion concentration using optical nanosensors and ratiometric imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 15. EGTA Usage & Applications | AAT Bioquest [aatbio.com]
The Selective Affinity of EGTA-AM for Calcium: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the calcium (Ca2+) chelator EGTA-AM, with a specific focus on its remarkable selectivity for calcium over magnesium (Mg2+). Understanding this selectivity is paramount for the accurate design and interpretation of experiments in cellular signaling, neuroscience, and various drug development applications. This document details the quantitative binding affinities, outlines experimental protocols for their determination, and visualizes the role of this compound in key signaling pathways.
Core Concept: The High Selectivity of EGTA for Calcium
EGTA (ethylene glycol-bis(β-aminoethyl ether)-N,N,N′,N′-tetraacetic acid) is a chelating agent renowned for its high affinity and selectivity for Ca2+ ions. Its acetoxymethyl ester form, this compound, is a cell-permeant derivative that allows for the introduction of EGTA into the intracellular environment. Once inside the cell, ubiquitous intracellular esterases cleave the AM ester groups, trapping the active, membrane-impermeant EGTA in the cytosol where it can buffer intracellular Ca2+ concentrations.[1][2][3]
The selectivity of EGTA for Ca2+ over Mg2+ is a key advantage in experimental biology. In the cellular environment, the concentration of Mg2+ is typically at least a thousand-fold higher than that of resting Ca2+.[4] A non-selective chelator would therefore primarily buffer Mg2+, obscuring the effects on Ca2+ signaling. EGTA's unique molecular structure allows it to preferentially bind Ca2+, making it an invaluable tool for dissecting the specific roles of Ca2+ in cellular processes.
Quantitative Data: Dissociation Constants of EGTA
The affinity of a chelator for an ion is quantified by its dissociation constant (Kd). A lower Kd value indicates a higher affinity. The data clearly demonstrates EGTA's pronounced selectivity for Ca2+.
| Ion | Dissociation Constant (Kd) | Conditions | Reference(s) |
| Ca2+ | 60.5 nM | Physiological pH (7.4) | [5] |
| Ca2+ | 150 nM | pH 7.2, 100 mM KCl | [6] |
| Mg2+ | 1-10 mM | [5] |
As the table illustrates, the affinity of EGTA for Ca2+ is in the nanomolar range, whereas its affinity for Mg2+ is in the millimolar range, representing a selectivity ratio of several orders of magnitude.
Experimental Protocols for Determining Ion Selectivity
The determination of the dissociation constants of EGTA for Ca2+ and Mg2+ can be achieved through several experimental methods. Below are detailed methodologies for two common approaches.
Ion-Selective Electrode (ISE) Potentiometry
This method directly measures the free ion concentration in a solution, allowing for the calculation of the chelator's binding affinity.
Materials:
-
Calcium-selective electrode
-
Magnesium-selective electrode
-
Reference electrode (e.g., Ag/AgCl)
-
High-impedance millivoltmeter or pH/ion meter
-
Standard solutions of CaCl2 and MgCl2 of known concentrations
-
EGTA solution of known concentration
-
Ionic Strength Adjuster (ISA) solution (e.g., KCl) to maintain constant ionic strength
-
pH buffer to maintain constant pH
Methodology:
-
Electrode Calibration:
-
Prepare a series of standard solutions of the ion of interest (Ca2+ or Mg2+) with known concentrations.
-
Add ISA to each standard to ensure a constant ionic background.
-
Immerse the ion-selective and reference electrodes in each standard solution, starting from the lowest concentration.
-
Record the potential (in millivolts) for each standard once the reading has stabilized.
-
Plot the potential (mV) versus the logarithm of the ion concentration to generate a calibration curve. The slope of this curve should be close to the Nernstian value (approximately +29.6 mV per decade for divalent cations at 25°C).
-
-
Titration of EGTA:
-
Prepare a solution containing a known concentration of EGTA and the ISA.
-
Place the calibrated ion-selective and reference electrodes in this solution.
-
Make successive additions of a concentrated standard solution of the ion (Ca2+ or Mg2+).
-
After each addition, allow the potential to stabilize and record the reading.
-
The recorded potential corresponds to the free ion concentration in the solution.
-
-
Data Analysis to Determine Kd:
-
For each point in the titration, calculate the free ion concentration using the calibration curve.
-
Calculate the concentration of the EGTA-ion complex by subtracting the free ion concentration from the total ion concentration added.
-
Calculate the concentration of free EGTA by subtracting the complex concentration from the total EGTA concentration.
-
The dissociation constant (Kd) can then be calculated using the following formula: Kd = ([Free Ion] * [Free EGTA]) / [EGTA-Ion Complex]
-
A more robust method involves fitting the titration data to a binding isotherm equation.
-
Spectrophotometry using a Metallochromic Indicator
This method utilizes a dye that changes its absorbance spectrum upon binding to the ion of interest. A competition assay between the dye and EGTA for the ion allows for the determination of EGTA's binding affinity.
Materials:
-
UV-Vis spectrophotometer
-
Quartz cuvettes
-
Metallochromic indicator dye for Ca2+ (e.g., Arsenazo III) and Mg2+ (e.g., Mag-Fura-2 or a similar indicator)
-
Standard solutions of CaCl2 and MgCl2
-
EGTA solution
-
pH buffer
Methodology:
-
Characterization of the Indicator Dye:
-
Determine the absorbance spectrum of the free indicator dye.
-
Titrate the dye with the ion of interest (Ca2+ or Mg2+) and record the absorbance spectra at each concentration.
-
Identify the wavelength of maximum absorbance change.
-
Determine the dissociation constant of the indicator-ion complex by fitting the absorbance data to a binding curve.
-
-
Competition Assay:
-
Prepare a solution containing a known concentration of the indicator dye and the ion of interest, such that a significant portion of the dye is in its ion-bound form.
-
Measure the initial absorbance at the predetermined wavelength.
-
Make successive additions of a concentrated EGTA solution.
-
After each addition, allow the solution to equilibrate and record the absorbance. As EGTA chelates the ion, the absorbance will shift back towards that of the free dye.
-
-
Data Analysis to Determine Kd of EGTA:
-
Using the known Kd of the indicator dye and the absorbance values, calculate the concentration of free ion at each EGTA concentration.
-
Knowing the total concentrations of the ion and EGTA, calculate the concentrations of the EGTA-ion complex and free EGTA.
-
Calculate the Kd of EGTA using the formula: Kd = ([Free Ion] * [Free EGTA]) / [EGTA-Ion Complex]
-
Visualization of this compound in Action: Signaling Pathways
This compound is a powerful tool for investigating the role of intracellular Ca2+ in a multitude of signaling pathways. Below are Graphviz diagrams illustrating the mechanism of this compound and its application in studying three key pathways.
Mechanism of Intracellular this compound Action
Caption: Intracellular activation of this compound.
This compound in the Inositol Trisphosphate (IP3) Signaling Pathway
Caption: this compound's role in studying IP3 signaling.
This compound in the Study of Apoptosis (Intrinsic Pathway)
Caption: this compound's use in apoptosis research.
Conclusion
This compound stands as an indispensable tool in the arsenal of researchers studying the intricate roles of intracellular calcium. Its high selectivity for Ca2+ over the far more abundant Mg2+ allows for the precise modulation of intracellular Ca2+ levels, thereby enabling the elucidation of Ca2+-dependent signaling pathways. The quantitative data on its binding affinities, coupled with robust experimental protocols for their verification, provide a solid foundation for its application. The visualization of its mechanism and its role in critical cellular processes such as IP3 signaling and apoptosis underscores its utility in advancing our understanding of cellular physiology and pathology. For professionals in drug development, a thorough grasp of this compound's properties is crucial for the design of screens and assays targeting Ca2+-mediated cellular events.
References
An In-depth Technical Guide to the Foundational Research Applications of EGTA-AM
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of EGTA-AM (ethylene glycol-bis(β-aminoethyl ether)-N,N,N',N'-tetraacetic acid, acetoxymethyl ester), a fundamental tool in cellular biology and drug discovery for the investigation of intracellular calcium (Ca²⁺) signaling. We will delve into its mechanism of action, key experimental applications, and detailed protocols, offering a robust resource for researchers in the field.
Core Concepts: Understanding this compound
This compound is a cell-permeant derivative of the Ca²⁺ chelator EGTA. The addition of the acetoxymethyl (AM) ester groups renders the molecule lipophilic, allowing it to passively diffuse across the plasma membrane into the cytosol.[1] Once inside the cell, ubiquitous intracellular esterases cleave the AM groups, trapping the now membrane-impermeant EGTA in the cytoplasm.[1] This active form of EGTA is a high-affinity chelator of Ca²⁺ ions, effectively buffering intracellular Ca²⁺ levels.[2]
The primary utility of this compound lies in its relatively slow Ca²⁺ binding kinetics compared to other chelators like BAPTA-AM. This characteristic allows researchers to dissect the roles of slower, more global Ca²⁺ signals from rapid, localized Ca²⁺ transients.
Mechanism of Action
The workflow of this compound from cell loading to intracellular Ca²⁺ chelation is a multi-step process.
Quantitative Data Presentation
A clear understanding of the physicochemical properties of EGTA is crucial for experimental design. The following tables summarize key quantitative data for EGTA and provide a comparison with the faster Ca²⁺ chelator, BAPTA.
Table 1: Physicochemical and Kinetic Properties of EGTA
| Property | Value | References |
| Binding Affinity (Kd for Ca²⁺) | ~60.5 nM at pH 7.4 | [3][4] |
| 70-376 nM at neutral pH | [5] | |
| Ca²⁺ On-Rate (kon) | ~1.05 x 10⁷ M⁻¹s⁻¹ | [3] |
| ~3 x 10⁶ M⁻¹s⁻¹ at pH 7.2 | [6] | |
| Ca²⁺ Off-Rate (koff) | Slow (0.7 s⁻¹) | [5] |
| Selectivity for Ca²⁺ over Mg²⁺ | Very High (~3.8 x 10⁵ fold) | [5] |
| pH Sensitivity | High | [3][5] |
Table 2: Comparison of EGTA and BAPTA
| Property | EGTA | BAPTA | References |
| Primary Application | Intracellular Ca²⁺ Chelation (slower dynamics) | Intracellular Ca²⁺ Chelation (rapid transients) | [2][3] |
| Binding Affinity (Kd for Ca²⁺) | ~60.5 nM (pH 7.4) | ~110 nM | [3] |
| Ca²⁺ On-Rate | ~1.05 x 10⁷ M⁻¹s⁻¹ | ~4.0 x 10⁸ M⁻¹s⁻¹ | [3][5] |
| Ca²⁺ Off-Rate | Slow | Fast | [3][5] |
| pH Sensitivity | High | Low | [3][5] |
| Membrane Permeability (as AM ester) | Permeable | Permeable | [3] |
Experimental Protocols
Preparation of Stock Solutions
Proper preparation and storage of this compound stock solutions are critical for experimental success.
-
This compound Stock Solution (2-5 mM):
-
Dissolve this compound in high-quality, anhydrous DMSO to a final concentration of 2-5 mM. For example, to make a 2 mM solution, dissolve 1 mg of this compound in 747.83 µL of anhydrous DMSO.[7]
-
It is recommended to prepare the stock solution fresh on the day of the experiment.[7]
-
If storage is necessary, aliquot the stock solution into tightly sealed vials and store at -20°C, protected from light and moisture. Under these conditions, the stock solution is stable for up to three months.[7][8]
-
-
Pluronic® F-127 Stock Solution (10% w/v):
-
Probenecid Stock Solution (25 mM):
Cell Loading Protocol with this compound
This protocol provides a general guideline for loading adherent cells with this compound. Optimal concentrations and incubation times should be determined empirically for each cell type and experimental condition.
Procedure:
-
Cell Preparation: Culture cells to the desired confluency in a suitable vessel.
-
Prepare Loading Buffer: On the day of the experiment, prepare a 2X working solution of this compound in a suitable buffer (e.g., Hanks' Balanced Salt Solution with HEPES - HHBS). The final in-well concentration of this compound is typically in the range of 2-5 µM.[7] To aid in solubilization and prevent dye extrusion, Pluronic® F-127 (final concentration 0.02-0.04%) and probenecid (final concentration 1 mM) are often included.[7]
-
Cell Loading:
-
For a 2X working solution, mix the appropriate volumes of the this compound, Pluronic® F-127, and probenecid stock solutions in your chosen buffer.[7]
-
Add an equal volume of the 2X loading solution to the cells in their culture medium.
-
Incubate for 30-60 minutes at 37°C. Optimization of incubation time and temperature may be required for different cell types.
-
-
Wash:
-
Gently aspirate the loading solution.
-
Wash the cells with fresh, pre-warmed buffer, preferably containing probenecid to inhibit the activity of organic anion transporters.
-
-
Experimentation: Proceed with your experimental protocol.
Foundational Research Applications and Signaling Pathways
This compound is a versatile tool used to investigate a wide array of Ca²⁺-dependent cellular processes.
Elucidating Synaptic Transmission Mechanisms
The slower binding kinetics of EGTA make it particularly useful for distinguishing between Ca²⁺ microdomains and macrodomains at the presynaptic terminal. If a cellular process, such as neurotransmitter release, is inhibited by the fast-acting chelator BAPTA but not by EGTA, it suggests that the process is triggered by a rapid, localized increase in Ca²⁺ near the mouth of Ca²⁺ channels (a microdomain). Conversely, if EGTA is effective, it points to the involvement of a more widespread, slower Ca²⁺ signal.[10][11]
Investigating Store-Operated Calcium Entry (SOCE)
Store-operated calcium entry (SOCE) is a critical Ca²⁺ influx pathway activated by the depletion of intracellular Ca²⁺ stores, primarily the endoplasmic reticulum (ER). This compound can be used to buffer the cytosolic Ca²⁺ concentration, which can influence the activity of SOCE channels. By chelating intracellular Ca²⁺, EGTA can help to maintain the depletion of ER stores and thereby sustain the activation of SOCE.[12][13]
Studies of Apoptosis and Cell Death
Intracellular Ca²⁺ is a key regulator of programmed cell death (apoptosis). Dysregulation of Ca²⁺ homeostasis can lead to the activation of Ca²⁺-dependent proteases (e.g., calpains) and caspases, ultimately leading to cell death. This compound is used to investigate the role of intracellular Ca²⁺ in apoptotic signaling pathways by buffering cytosolic Ca²⁺ and observing the downstream effects on cell viability and apoptotic markers.[14]
Limitations and Off-Target Effects
While a powerful tool, it is essential to be aware of the limitations and potential off-target effects of this compound.
-
pH Sensitivity: The Ca²⁺ binding affinity of EGTA is highly pH-dependent, which can be a confounding factor in experiments where cellular pH may fluctuate.[3][5]
-
Incomplete Chelation: EGTA and Ca²⁺ exist in an equilibrium, meaning that complete removal of free Ca²⁺ is not possible.[5]
-
Potential for Off-Target Effects: Although less common than with BAPTA-AM, high concentrations of this compound or its byproducts could potentially have off-target effects. It is crucial to include appropriate controls to validate that the observed effects are due to Ca²⁺ chelation.
-
Cytotoxicity: As with any cell-loading reagent, high concentrations or prolonged incubation with this compound can be cytotoxic. Dose-response and viability assays are recommended to determine the optimal, non-toxic working concentration for a specific cell type.
By carefully considering these factors and employing rigorous experimental design, researchers can effectively utilize this compound to unravel the complex and multifaceted roles of intracellular Ca²⁺ in cellular function and disease.
References
- 1. selleckchem.com [selleckchem.com]
- 2. Chelators, Calibration Buffers, Ionophores and Cell-Loading Reagents—Section 19.8 | Thermo Fisher Scientific - US [thermofisher.com]
- 3. benchchem.com [benchchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Pharmacological Strategies for Manipulating Plant Ca2+ Signalling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. T-jump study of calcium binding kinetics of calcium chelators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. docs.aatbio.com [docs.aatbio.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. biotium.com [biotium.com]
- 10. EGTA Can Inhibit Vesicular Release in the Nanodomain of Single Ca2+ Channels - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Transmitter release modulation by intracellular Ca2+ buffers in facilitating and depressing nerve terminals of pyramidal cells in layer 2/3 of the rat neocortex indicates a target cell-specific difference in presynaptic calcium dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Ca2+ signaling but not store-operated Ca2+ entry (SOCE) is required for the function of macrophages and dendritic cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Methods for studying store-operated calcium entry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
Unveiling the Intracellular World: A Technical Guide to the Effects of Calcium Buffering
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Intracellular calcium (Ca²⁺) is a ubiquitous and versatile second messenger that governs a vast array of cellular processes, from gene transcription and proliferation to neurotransmission and apoptosis. The spatial and temporal dynamics of Ca²⁺ signals—their amplitude, frequency, and duration—encode specific information that dictates downstream cellular responses. The precise control of these signals is paramount, and central to this regulation is the phenomenon of intracellular calcium buffering: the binding and unbinding of Ca²⁺ ions by a host of mobile and stationary molecules within the cell. This guide provides a comprehensive technical overview of the mechanisms and consequences of intracellular Ca²⁺ buffering, methodologies for its investigation, and its relevance in disease and therapeutic development.
The Core Principles of Intracellular Calcium Buffering
At its core, intracellular calcium buffering is a dynamic equilibrium that modulates the concentration of free Ca²⁺ ions ([Ca²⁺]i) in the cytoplasm. In a resting cell, [Ca²⁺]i is maintained at a very low level (around 100 nM), approximately 20,000 to 100,000 times lower than the extracellular concentration.[1] This steep electrochemical gradient is maintained by the coordinated action of pumps, exchangers, and a vast array of Ca²⁺-binding proteins and small molecules that act as buffers.[1][2] When a stimulus triggers the influx of Ca²⁺ or its release from intracellular stores like the endoplasmic reticulum (ER), these buffers transiently bind the incoming ions, thereby shaping the resultant Ca²⁺ signal.[3]
The physiological effects of Ca²⁺ buffers are determined by their kinetic properties—specifically their affinity for Ca²⁺ (characterized by the dissociation constant, Kd) and their on- and off-rates for binding—as well as their mobility within the cell.[3] These buffers can be broadly categorized into two main groups:
-
Endogenous Buffers: These are naturally occurring molecules within the cell and include a large family of Ca²⁺-binding proteins such as calmodulin, troponin C, calbindin, and parvalbumin, as well as organelles like mitochondria which can sequester large amounts of Ca²⁺.[2][4]
-
Exogenous Buffers: These are synthetic chelators, such as BAPTA and EGTA, that can be introduced into cells to experimentally manipulate intracellular Ca²⁺ buffering.[5][6]
The interplay between Ca²⁺ fluxes and the buffering capacity of a cell ultimately determines the characteristics of the Ca²⁺ transient and, consequently, the cellular outcome.
Quantitative Effects of Calcium Buffers on Signal Dynamics
The introduction of Ca²⁺ buffers, whether endogenous or exogenous, has a profound and quantifiable impact on the parameters of intracellular Ca²⁺ signals. The extent of this impact is dependent on the concentration and kinetic properties of the buffer.
| Buffer | Dissociation Constant (Kd) for Ca²⁺ (µM) | Ca²⁺ On-Rate (k_on) (M⁻¹s⁻¹) | Ca²⁺ Off-Rate (k_off) (s⁻¹) | Key Characteristics |
| BAPTA | ~0.1 - 0.4 | ~6 x 10⁸ | ~100 - 600 | Fast-acting, effective at buffering rapid, localized Ca²⁺ microdomains.[6] Less pH-sensitive than EGTA.[5] |
| EGTA | ~0.1 - 0.7 | ~1.5 x 10⁶ | ~1 | Slower acting, less effective at buffering rapid transients but suitable for controlling bulk cytosolic Ca²⁺ levels.[5][6] |
| Calbindin-D28k | ~0.2 - 0.5 | ~5 x 10⁸ | ~10 - 30 | High-affinity endogenous buffer, plays a significant role in neuroprotection by dampening excitotoxic Ca²⁺ elevations.[7] |
| Parvalbumin | ~0.01 - 0.1 | ~1 x 10⁸ | ~1 | Very high-affinity endogenous buffer, particularly abundant in fast-spiking interneurons and fast-twitch muscle fibers.[4] |
| Calmodulin (Ca²⁺-saturated) | ~1 - 10 (multiple sites) | ~1 x 10⁸ - 1 x 10⁹ | ~10³ - 10⁴ | A crucial Ca²⁺ sensor that also contributes to buffering. Its buffering properties are highly dependent on its conformational state and binding to target proteins. |
Table 1: Kinetic Properties of Common Intracellular Calcium Buffers. The values presented are approximate and can vary depending on experimental conditions such as pH, temperature, and ionic strength.
The differential effects of these buffers are evident in their impact on Ca²⁺-dependent cellular processes. For instance, in synaptic transmission, the choice and concentration of exogenous buffer can significantly alter the size of the synaptic vesicle pool and the probability of neurotransmitter release.
| Buffer Condition | Vesicles Released (p5-7 rat calyx of Held) | Exocytosis Efficiency (vesicles/pC of Ca²⁺ influx) |
| 0.05 mM BAPTA | ~14,000 | ~1.5 |
| 0.2 mM EGTA | ~6,000 | ~0.7 |
| 5 mM EGTA | ~2,000 | ~0.2 |
Table 2: Effect of Exogenous Buffers on Synaptic Vesicle Release. Data adapted from a study on the developing rat calyx of Held, demonstrating the sensitivity of neurotransmitter release to the Ca²⁺ buffering capacity. The faster on-rate of BAPTA allows for more efficient buffering of the Ca²⁺ microdomains that trigger vesicle fusion, leading to a more pronounced effect on release compared to the slower buffer EGTA at concentrations that produce similar bulk Ca²⁺ chelation.
Key Signaling Pathways Modulated by Calcium Buffering
Intracellular Ca²⁺ buffering is not merely a homeostatic mechanism but an active process that shapes signaling cascades. Below are two examples of critical cellular pathways where Ca²⁺ buffering plays a pivotal role.
Synaptic Transmission
At the presynaptic terminal, the influx of Ca²⁺ through voltage-gated channels triggers the fusion of synaptic vesicles with the plasma membrane, leading to neurotransmitter release. The high concentration and rapid action of Ca²⁺ buffers in the vicinity of the channels create highly localized Ca²⁺ microdomains, ensuring the precise and rapid coupling of action potentials to exocytosis.
Caption: Calcium buffering shapes synaptic transmission by modulating Ca²⁺ microdomains.
Calcium-Dependent Apoptosis
Sustained elevations in intracellular Ca²⁺ can lead to cellular dysfunction and trigger programmed cell death, or apoptosis. This can occur through various mechanisms, including the activation of Ca²⁺-dependent enzymes like calpains and caspases, and the induction of mitochondrial permeability transition. Endogenous Ca²⁺ buffers, such as calbindin, can protect neurons from excitotoxic insults by dampening these pathological Ca²⁺ rises.
Caption: Calcium buffering protects against apoptosis by mitigating Ca²⁺ overload.
Experimental Protocols for Studying Intracellular Calcium Buffering
A variety of techniques are employed to investigate the effects of intracellular Ca²⁺ buffering. Below are outlines of key experimental protocols.
Protocol 1: Measuring Intracellular Ca²⁺ Dynamics with Fura-2 AM
This protocol describes the use of the ratiometric fluorescent Ca²⁺ indicator Fura-2 AM to measure [Ca²⁺]i in cultured cells.
Materials:
-
Cultured cells on glass coverslips
-
Fura-2 AM (acetoxymethyl ester)
-
Anhydrous DMSO
-
Pluronic F-127
-
Hanks' Balanced Salt Solution (HBSS) or other physiological buffer
-
Fluorescence imaging system with excitation wavelengths of 340 nm and 380 nm and emission detection around 510 nm.
Procedure:
-
Cell Preparation: Plate cells on glass coverslips to an appropriate confluency and allow them to adhere.
-
Loading Solution Preparation: Prepare a stock solution of Fura-2 AM in anhydrous DMSO (e.g., 1 mM). On the day of the experiment, dilute the Fura-2 AM stock solution in physiological buffer to a final concentration of 1-5 µM. The addition of Pluronic F-127 (0.02-0.04%) can aid in the solubilization of the dye.
-
Cell Loading: Replace the culture medium with the Fura-2 AM loading solution and incubate the cells at 37°C for 30-60 minutes in the dark.
-
Washing and De-esterification: After loading, wash the cells 2-3 times with fresh, warm physiological buffer to remove extracellular dye. Allow the cells to de-esterify the AM ester for an additional 30 minutes at room temperature in the dark.
-
Imaging: Mount the coverslip onto the imaging chamber of the fluorescence microscope. Excite the cells alternately at 340 nm and 380 nm and collect the emission at 510 nm.
-
Data Analysis: The ratio of the fluorescence intensity at 340 nm excitation to that at 380 nm excitation (F340/F380) is proportional to the [Ca²⁺]i. This ratio can be calibrated to determine absolute Ca²⁺ concentrations using the Grynkiewicz equation, which requires the determination of Rmin (the ratio in Ca²⁺-free conditions) and Rmax (the ratio at Ca²⁺ saturation).
Protocol 2: Introduction of Exogenous Buffers using AM Esters
This protocol describes the loading of cells with the acetoxymethyl ester form of a Ca²⁺ chelator, such as BAPTA-AM, to increase intracellular buffering capacity.
Materials:
-
Cultured cells
-
BAPTA-AM or EGTA-AM
-
Anhydrous DMSO
-
Pluronic F-127
-
Physiological buffer
Procedure:
-
Stock Solution Preparation: Prepare a 1-10 mM stock solution of the AM ester chelator in anhydrous DMSO.
-
Loading Solution Preparation: Dilute the stock solution in physiological buffer to the desired final loading concentration (typically 1-50 µM). The addition of Pluronic F-127 is recommended.
-
Cell Loading: Replace the culture medium with the loading solution and incubate for 30-60 minutes at 37°C.
-
Washing and De-esterification: Wash the cells thoroughly with fresh buffer to remove extracellular chelator and allow for complete de-esterification as described in the Fura-2 protocol.
-
Experimental Assay: The cells are now loaded with the exogenous buffer and can be used in experiments to assess the impact of increased Ca²⁺ buffering on the process of interest (e.g., by subsequent Ca²⁺ imaging or functional assays).
Protocol 3: Measuring Mitochondrial Calcium Buffering Capacity
This protocol provides a method for assessing the ability of isolated mitochondria to sequester Ca²⁺.
Materials:
-
Isolated mitochondria
-
KCl-based mitochondrial respiration buffer
-
Calcium Green-5N (a low-affinity Ca²⁺ indicator)
-
Mitochondrial substrates (e.g., pyruvate, malate)
-
CaCl₂ solution
-
Plate reader capable of fluorescence measurements.
Procedure:
-
Mitochondria Preparation: Isolate mitochondria from cells or tissue using standard differential centrifugation techniques.
-
Assay Setup: Add a known concentration of isolated mitochondria to the respiration buffer containing Calcium Green-5N and respiratory substrates in a multi-well plate.
-
Measurement: Place the plate in the fluorescence plate reader and begin kinetic measurements of Calcium Green-5N fluorescence.
-
Calcium Addition: After a baseline reading, inject a series of known amounts of CaCl₂ into the wells at regular intervals.
-
Data Analysis: Initially, the mitochondria will take up the added Ca²⁺, and the fluorescence of the Calcium Green-5N in the buffer will remain low. When the mitochondrial buffering capacity is exceeded, free Ca²⁺ will accumulate in the buffer, resulting in a sharp increase in fluorescence. The total amount of Ca²⁺ added before this sharp increase represents the mitochondrial Ca²⁺ retention capacity.[8]
Implications for Drug Discovery and Development
The critical role of Ca²⁺ buffering in cellular physiology makes it an attractive, albeit complex, target for therapeutic intervention. Dysregulation of Ca²⁺ buffering is implicated in a variety of pathological conditions.
-
Neurodegenerative Diseases: In conditions such as Alzheimer's and Parkinson's disease, mitochondrial dysfunction and altered Ca²⁺ handling contribute to neuronal cell death.[5][9] Strategies aimed at enhancing mitochondrial Ca²⁺ buffering or modulating the expression of endogenous buffer proteins like calbindin are being explored as potential neuroprotective therapies.[5]
-
Cardiac Hypertrophy and Heart Failure: Alterations in Ca²⁺ handling are a hallmark of cardiac hypertrophy and failure.[10][11] Increased myofilament Ca²⁺ buffering due to mutations in troponin can lead to altered Ca²⁺ transients and arrhythmias.[9][12] Targeting the specific components of the Ca²⁺ handling machinery, including buffering proteins, may offer novel therapeutic avenues.
-
Cancer: Ca²⁺ signaling is involved in cancer cell proliferation, migration, and survival. Some Ca²⁺-binding proteins, such as S100B and CIB1, are implicated in cancer progression, and the development of small molecule inhibitors targeting these proteins is an active area of research.[13][14]
The development of pharmacological agents that can selectively modulate the activity or expression of specific Ca²⁺-binding proteins represents a promising frontier in drug discovery. High-throughput screening assays, such as fluorescence polarization competition assays, are being used to identify inhibitors of specific Ca²⁺-binding proteins.[13] Furthermore, a deeper understanding of the structural biology of these proteins is facilitating the rational design of novel therapeutics.[15]
Conclusion
Intracellular calcium buffering is a fundamental and dynamic process that is essential for the precise regulation of Ca²⁺ signaling. By shaping the amplitude, duration, and spatial extent of Ca²⁺ transients, buffers play a critical role in a myriad of cellular functions. The experimental techniques outlined in this guide provide a robust toolkit for investigating the intricate effects of Ca²⁺ buffering. As our understanding of the role of aberrant Ca²⁺ buffering in disease deepens, the targeted modulation of this process holds significant promise for the development of novel and effective therapies.
References
- 1. Calcium signaling - Wikipedia [en.wikipedia.org]
- 2. Calcium buffering systems and calcium signaling in aged rat basal forebrain neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 3. journals.physiology.org [journals.physiology.org]
- 4. Cytosolic Ca2+ Buffers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Chelators, Calibration Buffers, Ionophores and Cell-Loading Reagents—Section 19.8 | Thermo Fisher Scientific - US [thermofisher.com]
- 6. benchchem.com [benchchem.com]
- 7. Calcium buffering properties of calbindin D28k and parvalbumin in rat sensory neurones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Mitochondrial Ca2+ Retention Capacity Assay and Ca2+-triggered Mitochondrial Swelling Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Calcium Buffering in the Heart in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Alterations in calcium handling in cardiac hypertrophy and heart failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Altered Na/Ca exchange activity in cardiac hypertrophy and heart failure: a new target for therapy? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Hypertrophic cardiomyopathy mutations increase myofilament Ca2+ buffering, alter intracellular Ca2+ handling, and stimulate Ca2+-dependent signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Targeting S100 Calcium-Binding Proteins with Small Molecule Inhibitors | Springer Nature Experiments [experiments.springernature.com]
- 14. Discovery and Characterization of Peptide Inhibitors for Calcium and Integrin Binding Protein 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Design of Calcium-Binding Proteins to Sense Calcium - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for EGTA-AM Cell Loading in Neurons
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethylene glycol-bis(β-aminoethyl ether)-N,N,N',N'-tetraacetic acid, acetoxymethyl ester (EGTA-AM), is a crucial tool in neuroscience research for the controlled chelation of intracellular calcium (Ca²⁺). As a cell-permeant analog of the Ca²⁺ chelator EGTA, this compound readily crosses the cell membrane. Once inside the neuron, cytosolic esterases cleave the AM ester groups, trapping the now membrane-impermeant EGTA within the cell.[1][2] This allows for the effective buffering of intracellular Ca²⁺, enabling researchers to investigate the role of Ca²⁺ signaling in a multitude of neuronal processes, including neurotransmitter release, synaptic plasticity, and excitotoxicity.[3][4][5] The slower on-rate of EGTA compared to other chelators like BAPTA makes it particularly useful for distinguishing between the buffering of rapid Ca²⁺ transients and the more general effects of Ca²⁺ buffering.[1] These application notes provide a detailed protocol for loading neurons with this compound, along with essential data and troubleshooting guidance.
Mechanism of this compound Action
The lipophilic AM ester groups of this compound facilitate its passive diffusion across the neuronal plasma membrane. Inside the neuron, ubiquitous intracellular esterases hydrolyze the AM esters, releasing the polar, membrane-impermeable EGTA molecule. This process effectively traps EGTA within the cytoplasm, where it can bind to free Ca²⁺ ions.
Mechanism of this compound cell loading and intracellular Ca²⁺ chelation.
Experimental Protocols
This protocol is a general guideline and may require optimization for specific neuronal cell types and experimental conditions.
Materials and Reagents:
-
This compound (Acetoxymethyl Ester)
-
High-quality, anhydrous Dimethyl Sulfoxide (DMSO)
-
Pluronic® F-127
-
Probenecid (optional, but recommended)
-
Hanks' Balanced Salt Solution (HBSS) or other suitable physiological buffer
-
Cultured neurons
Stock Solution Preparation:
-
This compound Stock Solution (2-5 mM): Dissolve 1 mg of this compound in anhydrous DMSO to make a 2 to 5 mM stock solution. For a 2 mM concentration, dissolve 1 mg of this compound in 747.83 µL of anhydrous DMSO.[6] Store the stock solution in small aliquots at -20°C, protected from light and moisture.
-
Pluronic® F-127 (10% w/v): Dissolve 1 g of Pluronic® F-127 in 10 mL of distilled water.[6] Gentle heating (40-50°C) for about 30 minutes can aid dissolution.[6] Store at room temperature or as specified by the manufacturer.
-
Probenecid Stock Solution (250 mM): To prepare a 25 mM solution, dissolve 72 mg of Probenecid in 0.3 mL of 1 M NaOH, then add HHBS or your buffer of choice to a final volume of 10 mL.[6] A higher concentration stock (e.g., 250 mM) can be prepared and diluted as needed. Store at 4°C for short-term use or -20°C for long-term storage.
Working Solution Preparation and Cell Loading:
-
Prepare Loading Buffer: For each well or dish, prepare a loading buffer containing the desired final concentration of this compound. It is often prepared as a 2X working solution to be mixed 1:1 with the cell culture medium.
-
Formulate 2X Working Solution: In a suitable buffer (e.g., HBSS), prepare a 2X working solution. For a final concentration of 5 µM this compound, the 2X solution would be 10 µM.[6] To this solution, add Pluronic® F-127 to a final concentration of 0.04-0.08% and Probenecid to a final concentration of 2 mM.[6]
-
Cell Loading: a. Remove the culture medium from the neurons. b. Gently add the loading buffer containing this compound to the cells. c. Incubate the cells at 37°C for 30-60 minutes. The optimal incubation time should be determined empirically for each cell type and experimental setup.
-
Washing: a. After incubation, carefully remove the loading buffer. b. Wash the cells 2-3 times with fresh, pre-warmed culture medium or physiological buffer to remove extracellular this compound.
-
De-esterification: a. Incubate the cells in fresh medium for an additional 30 minutes at 37°C to allow for complete de-esterification of the this compound within the cells. b. The neurons are now loaded with EGTA and ready for your experiment.
Experimental Workflow
The following diagram outlines the key steps in the this compound loading protocol.
Workflow for loading neurons with this compound.
Quantitative Data Summary
| Parameter | Recommended Range | Notes |
| This compound Stock Concentration | 2-5 mM in anhydrous DMSO | Prepare fresh or store in small aliquots at -20°C.[6] |
| Final this compound Concentration | 1-100 µM | The optimal concentration is cell-type dependent. A common starting point is 4-5 µM.[6] Higher concentrations (e.g., 100 µM) have been used in slice cultures.[3] |
| Pluronic® F-127 Concentration | 0.02-0.04% (final) | Aids in the dispersion of the water-insoluble this compound.[6] |
| Probenecid Concentration | 1-2.5 mM (final) | An optional organic anion transport inhibitor that can reduce the leakage of the de-esterified indicator from the cells.[6] |
| Loading Incubation Time | 30-60 minutes | Should be optimized to maximize loading while minimizing toxicity. |
| Loading Temperature | 37°C | |
| De-esterification Time | 30 minutes | Ensures complete cleavage of the AM esters by intracellular esterases. |
Troubleshooting
-
Low Loading Efficiency:
-
Increase this compound concentration: Gradually increase the final concentration in the loading buffer.
-
Increase incubation time: Extend the loading period, but monitor for signs of cytotoxicity.
-
Check Pluronic® F-127: Ensure it is properly dissolved and at the correct concentration to aid in this compound solubility.
-
Use Probenecid: If not already in use, adding probenecid can help retain the active EGTA inside the cells.[6]
-
-
Neuronal Toxicity:
-
Decrease this compound concentration: High concentrations of intracellular chelators can be toxic.[3][7]
-
Reduce incubation time: Shorter loading times may be sufficient and less harmful.
-
DMSO toxicity: Ensure the final concentration of DMSO in the culture medium is low (typically <0.1%).
-
ER Stress: Be aware that loading with AM-ester dyes can induce endoplasmic reticulum stress.[8]
-
-
Incomplete De-esterification:
-
Extend post-loading incubation: Ensure sufficient time is allowed for esterase activity.
-
Cell health: Unhealthy cells may have reduced esterase activity.
-
-
Altered Neuronal Activity:
-
Expected outcome: EGTA is intended to buffer Ca²⁺ and will alter Ca²⁺-dependent processes.
-
Unintended effects: High concentrations of EGTA can alter neuronal firing patterns and synaptic transmission.[5][9] It is crucial to have appropriate controls to distinguish the intended experimental effects from non-specific consequences of Ca²⁺ buffering.
-
References
- 1. Chelators, Calibration Buffers, Ionophores and Cell-Loading Reagents—Section 19.8 | Thermo Fisher Scientific - JP [thermofisher.com]
- 2. Calcium imaging - Wikipedia [en.wikipedia.org]
- 3. jneurosci.org [jneurosci.org]
- 4. Frontiers | EGTA Can Inhibit Vesicular Release in the Nanodomain of Single Ca2+ Channels [frontiersin.org]
- 5. EGTA Can Inhibit Vesicular Release in the Nanodomain of Single Ca2+ Channels - PMC [pmc.ncbi.nlm.nih.gov]
- 6. docs.aatbio.com [docs.aatbio.com]
- 7. Extracellular tau is toxic to neuronal cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Loading neurons with BAPTA-AM activates xbp1 processing indicative of induction of endoplasmic reticulum stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Intracellular EGTA alters phasic firing of neurons in the rat supraoptic nucleus in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note and Protocol: Preparation of EGTA-AM Stock Solution in DMSO
Audience: Researchers, scientists, and drug development professionals.
Introduction
EGTA-AM (ethylene glycol-bis(β-aminoethyl ether)-N,N,N',N'-tetraacetic acid, acetoxymethyl ester) is a high-affinity, cell-permeable chelator selective for calcium ions (Ca²⁺). Its utility in research is primarily for the controlled buffering of intracellular calcium concentrations. The acetoxymethyl (AM) ester groups render the molecule lipophilic, facilitating its passive diffusion across the plasma membrane of living cells.[1][2] Once inside the cell, ubiquitous intracellular esterases cleave the AM groups, releasing the active, membrane-impermeant form, EGTA.[3][4][5] This trapped EGTA then acts as a slow-binding buffer, sequestering free Ca²⁺ ions and allowing for the investigation of cellular processes dependent on calcium signaling.[6][7]
Due to its hydrophobic nature, this compound is practically insoluble in aqueous solutions and is therefore typically dissolved in anhydrous dimethyl sulfoxide (DMSO) to create a concentrated stock solution for experimental use.[3][8]
Mechanism of Action: Intracellular Conversion of this compound
The functionality of this compound relies on a two-step process: cellular uptake and enzymatic activation. The AM ester groups mask the carboxylic acid moieties of EGTA, neutralizing the negative charges and increasing the molecule's hydrophobicity. This allows it to readily pass through the lipid bilayer of the cell membrane. Following entry into the cytosol, resident esterase enzymes hydrolyze the AM ester bonds.[2][5] This cleavage process releases the carboxylate form of EGTA, which is negatively charged and thus unable to diffuse back out of the cell. This active form is then available to bind with high selectivity to intracellular Ca²⁺ ions.[1]
Caption: Mechanism of this compound cellular uptake and activation.
Quantitative Data and Properties
The following table summarizes the key physical and chemical properties of this compound.
| Property | Value | Reference(s) |
| Synonyms | EGTA Acetoxymethyl ester | [3][5][9][10] |
| Molecular Formula | C₂₆H₄₀N₂O₁₈ | [3][5][10] |
| Molecular Weight | 668.6 g/mol | [3][5][9][10] |
| Appearance | Supplied as a neat oil | [3][5][9] |
| Purity | ≥90% or ≥95% (HPLC) | [3][5][9] |
| Solubility in DMSO | Up to 100 mg/mL (149.57 mM) with warming and sonication. | [6] |
| Typical Stock Conc. | 2 mM to 10 mM | [10][11] |
| Typical Working Conc. | 5 µM to 50 µM | [6][10][11] |
Experimental Protocol: Preparation of a 10 mM this compound Stock Solution
This protocol provides a detailed method for preparing a 10 mM stock solution of this compound in anhydrous DMSO.
4.1. Materials and Equipment
-
This compound (e.g., 1 mg vial)
-
Anhydrous Dimethyl Sulfoxide (DMSO), high quality (e.g., sealed in a bottle with a septum)
-
Microcentrifuge tubes (e.g., 1.5 mL)
-
Calibrated micropipettes and sterile tips
-
Vortex mixer
-
Water bath sonicator (optional, but recommended)[10]
-
Personal Protective Equipment (PPE): lab coat, safety glasses, and chemical-resistant gloves
4.2. Preparation Workflow
Caption: Workflow for preparing this compound stock solution.
4.3. Step-by-Step Procedure
-
Equilibration: Before opening, allow the vial of this compound (often supplied as an oil) to warm to room temperature to prevent condensation of atmospheric moisture, which can compromise the compound's integrity.
-
Calculation of DMSO Volume: Calculate the volume of DMSO required to achieve the desired stock concentration. For a 10 mM stock solution from 1 mg of this compound:
-
Molecular Weight (MW) = 668.6 g/mol
-
Mass (m) = 1 mg = 0.001 g
-
Desired Concentration (C) = 10 mM = 0.010 mol/L
-
Volume (V) = m / (C * MW)
-
V = 0.001 g / (0.010 mol/L * 668.6 g/mol ) = 0.00014957 L
-
V = 149.6 µL
A dilution calculator is also available from some suppliers.[10]
-
-
Dissolution:
-
Carefully uncap the vial of this compound.
-
Using a calibrated micropipette, add the calculated volume (149.6 µL) of high-quality, anhydrous DMSO directly to the vial.[6][11]
-
Recap the vial securely and vortex thoroughly for 1-2 minutes to dissolve the oil.
-
If the solution is not clear, sonication in a water bath for 5-10 minutes is recommended to ensure complete dissolution.[10] Gentle warming (up to 60°C) can also aid solubility but should be done with caution.[6]
-
-
Aliquoting: To prevent degradation from repeated freeze-thaw cycles, it is critical to aliquot the stock solution.[1][8] Dispense small volumes (e.g., 5-10 µL) into sterile, light-protecting (amber) or foil-wrapped microcentrifuge tubes.
-
Storage: Store the aliquots immediately under the appropriate conditions as detailed in the table below.
Storage and Stability
Proper storage is essential to maintain the activity of the this compound stock solution.
| Storage Temperature | Shelf Life | Key Considerations | Reference(s) |
| -20°C | ~1 month | Protect from light. Suitable for short-term use. | [1][3][6][8] |
| -80°C | ~6 months | Protect from light. Recommended for long-term storage. | [1][6][8] |
Note: It is highly recommended to use freshly prepared stock solutions for the most reliable experimental results.[11] The stability of the neat compound is rated at ≥4 years when stored at -20°C and protected from light.[3][5]
Application Example: Loading Cells for Calcium Chelation
The prepared this compound stock solution is typically diluted in a physiological buffer (e.g., Hanks' Balanced Salt Solution - HBSS) to the final working concentration. This working solution is then incubated with the cells.
-
Example Loading Protocol: A final concentration of 5-50 µM this compound is common.[6][11] For a final concentration of 10 µM in 1 mL of buffer, add 1 µL of the 10 mM stock solution.
-
Loading Conditions: Cells are typically incubated with the this compound working solution for 30-60 minutes at 37°C to allow for sufficient de-esterification.
-
Optional Reagents: The cell-loading efficiency can be improved by including a non-ionic detergent like Pluronic® F-127 (at ~0.02-0.04%) in the working solution, which aids in the dispersion of the hydrophobic AM ester in the aqueous buffer.[11] Probenecid may also be used to inhibit organic anion transporters, reducing the extrusion of the active dye from the cells.[11]
Safety Precautions
-
This compound should be considered hazardous until further information is available. Avoid ingestion, inhalation, and contact with skin and eyes.[3]
-
DMSO is an excellent solvent and can facilitate the absorption of substances through the skin. Always wear appropriate chemical-resistant gloves and handle it in a well-ventilated area or a chemical fume hood.
-
Consult the Safety Data Sheet (SDS) provided by the manufacturer for complete safety and handling information.[3]
References
- 1. selleckchem.com [selleckchem.com]
- 2. Calcium imaging - Wikipedia [en.wikipedia.org]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. This compound, 10MG | Labscoop [labscoop.com]
- 5. caymanchem.com [caymanchem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Chelators, Calibration Buffers, Ionophores and Cell-Loading Reagents—Section 19.8 | Thermo Fisher Scientific - SG [thermofisher.com]
- 8. selleckchem.com [selleckchem.com]
- 9. EGTA AM | CAS 99590-86-0 | Cayman Chemical | Biomol.com [biomol.com]
- 10. This compound | TargetMol [targetmol.com]
- 11. docs.aatbio.com [docs.aatbio.com]
Optimal Working Concentration of EGTA-AM in Cell Culture: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
EGTA-AM (ethylene glycol-bis(β-aminoethyl ether)-N,N,N',N'-tetraacetic acid, acetoxymethyl ester) is a cell-permeant calcium chelator widely used in cell biology to study the role of intracellular calcium (Ca²⁺) signaling.[1] Its acetoxymethyl ester groups facilitate its passage across the cell membrane. Once inside the cell, intracellular esterases cleave these groups, trapping the active, membrane-impermeant form, EGTA, in the cytosol.[1] EGTA is a highly selective chelator for Ca²⁺ ions, with a much lower affinity for other divalent cations like magnesium, making it an invaluable tool for dissecting Ca²⁺-dependent cellular processes.[2][3] This document provides detailed application notes and protocols for the optimal use of this compound in cell culture.
Mechanism of Action
This compound passively diffuses across the plasma membrane into the cell. In the cytosolic environment, ubiquitous intracellular esterases hydrolyze the AM ester groups, releasing the polar, membrane-impermeable EGTA tetra-anion. This active form of EGTA then binds to free intracellular Ca²⁺ ions, effectively buffering the cytosolic Ca²⁺ concentration. Due to its slower on-rate for Ca²⁺ binding compared to other chelators like BAPTA, EGTA is particularly useful for studying slower Ca²⁺ dynamics and distinguishing them from rapid, localized Ca²⁺ transients.[4][5]
Mechanism of intracellular this compound action.
Data Presentation: Working Concentrations and Incubation Parameters
The optimal working concentration of this compound can vary significantly depending on the cell type, the specific biological question being addressed, and the experimental conditions. The following table summarizes typical concentration ranges and incubation times reported in various studies.
| Cell Type | This compound Concentration | Incubation Time | Incubation Temperature | Key Observations |
| General Cell Lines | 4 - 5 µM | 20 - 120 minutes | Cell Incubator (37°C) | Recommended final concentration for most cell lines.[6] |
| HEK-293 Cells | 5 µM | 45 minutes | 25°C | Used to limit the globalization of Ca²⁺ signals.[7] |
| Interstitial Cells of Cajal | 3 µM | 40 minutes | Not Specified | Abolished propagating Ca²⁺ waves, leaving localized events.[8] |
| Neurons (Synaptic Terminals) | 10 mM (in patch pipette) | Not Applicable | Not Specified | Reduced action potential-evoked neurotransmitter release.[5] |
| Pheochromocytoma (PC12) Cells | Not Specified | Not Specified | Not Specified | Induced apoptosis.[9] |
| Excitatory Postsynaptic Currents | 50 µM | Not Specified | Not Specified | Markedly reduced asynchronous excitatory postsynaptic currents.[10] |
Experimental Protocols
Preparation of this compound Stock Solution
Proper preparation of the this compound stock solution is critical for successful experiments. This compound is susceptible to hydrolysis, so it is essential to use high-quality anhydrous DMSO.
-
Materials:
-
This compound
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
-
Procedure:
-
Prepare a 2 to 5 mM stock solution of this compound in anhydrous DMSO.[6] For example, to prepare a 2 mM solution, dissolve 1 mg of this compound in 747.83 µL of anhydrous DMSO.[6]
-
Vortex briefly to ensure complete dissolution.
-
It is recommended to prepare the stock solution fresh on the day of the experiment.[6] If storage is necessary, aliquot the stock solution into small, single-use volumes and store at -20°C for up to one month or -80°C for up to six months, protected from light and moisture.[9][10]
-
Cell Loading with this compound
The following is a general protocol for loading adherent cells with this compound. This protocol may require optimization for different cell lines or primary cells.
-
Materials:
-
Cells cultured in a suitable format (e.g., 96-well plate, coverslips)
-
This compound stock solution (2-5 mM in anhydrous DMSO)
-
Hanks' Balanced Salt Solution with HEPES (HHBS) or other suitable physiological buffer
-
Pluronic® F-127 (10% solution in distilled water) (Optional, but recommended to aid in dispersing the AM ester)[6]
-
Probenecid (25 mM solution) (Optional, but recommended to inhibit anion exchangers that can extrude the dye)[6]
-
-
Procedure:
-
Prepare a 2X working solution: In a suitable buffer (e.g., HHBS), prepare a 2X working solution of this compound. For a final in-well concentration of 5 µM, the 2X working solution should be 10 µM.[6] If using, also add Pluronic® F-127 (final concentration 0.02-0.04%) and Probenecid (final concentration 1-2.5 mM) to the 2X working solution.[6]
-
Cell Loading:
-
For adherent cells in a 96-well plate, add an equal volume of the 2X working solution to the wells containing culture medium (e.g., add 100 µL of 2X working solution to 100 µL of medium).[6] This will result in a 1X final concentration.
-
For cells on coverslips, replace the culture medium with the 1X final working solution.
-
-
Incubation: Incubate the cells at 37°C (or other optimized temperature) for 30 to 60 minutes. The optimal incubation time should be determined empirically for each cell type.[6]
-
Washing: After incubation, wash the cells twice with warm (37°C) physiological buffer to remove extracellular this compound. If Probenecid was used during loading, it is recommended to include it in the wash and final experimental buffer to prevent leakage of the de-esterified EGTA.[6]
-
De-esterification: Incubate the cells for an additional 30 minutes in the final experimental buffer to allow for complete de-esterification of the intracellular this compound by cytosolic esterases.[7]
-
The cells are now ready for the experiment.
-
General experimental workflow for using this compound.
Important Considerations and Troubleshooting
-
Cytotoxicity: At high concentrations or with prolonged incubation times, this compound can be cytotoxic. It is crucial to perform control experiments to assess cell viability (e.g., using a live/dead cell assay) under your specific experimental conditions.
-
Incomplete Hydrolysis: Incomplete de-esterification can lead to compartmentalization of the indicator in organelles or incomplete chelation of cytosolic Ca²⁺. Ensure sufficient time is allowed for this step.
-
Leakage: The de-esterified EGTA can be actively transported out of some cell types. The use of an anion-transport inhibitor like probenecid can mitigate this issue.[6]
-
pH Sensitivity: The Ca²⁺ binding affinity of EGTA is pH-dependent. Ensure that the pH of your experimental buffers is well-controlled.
-
Use of Pluronic® F-127: While this non-ionic detergent aids in dispersing this compound in aqueous solutions, it can also affect membrane integrity at higher concentrations. Use the lowest effective concentration (typically 0.02-0.04%).[6]
By carefully considering these factors and optimizing the protocols for your specific cell type and experimental goals, this compound can be a powerful tool for investigating the intricate roles of intracellular calcium signaling.
References
- 1. selleckchem.com [selleckchem.com]
- 2. EGTA Usage & Applications | AAT Bioquest [aatbio.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Chelators, Calibration Buffers, Ionophores and Cell-Loading Reagents—Section 19.8 | Thermo Fisher Scientific - JP [thermofisher.com]
- 5. EGTA Can Inhibit Vesicular Release in the Nanodomain of Single Ca2+ Channels - PMC [pmc.ncbi.nlm.nih.gov]
- 6. docs.aatbio.com [docs.aatbio.com]
- 7. A protocol for detecting elemental calcium signals (Ca2+ puffs) in mammalian cells using total internal reflection fluorescence microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols for Effective Calcium Chelation with EGTA-AM
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the use of EGTA-AM (ethylene glycol-bis(β-aminoethyl ether)-N,N,N',N'-tetraacetic acid, acetoxymethyl ester) for the effective chelation of intracellular calcium. This document details the mechanism of action, provides optimized protocols for cell loading, and outlines methods for verifying the efficacy of calcium chelation and assessing potential cytotoxicity.
Introduction
This compound is a cell-permeant calcium chelator that is widely used in cellular biology to study the role of intracellular calcium signaling.[1] The acetoxymethyl (AM) ester groups render the EGTA molecule lipophilic, allowing it to passively diffuse across the plasma membrane. Once inside the cell, ubiquitous intracellular esterases cleave the AM groups, trapping the now membrane-impermeant and active form of EGTA in the cytoplasm.[1] This active EGTA then binds to free cytosolic calcium ions, effectively buffering the intracellular calcium concentration and allowing researchers to investigate calcium-dependent cellular processes. Compared to another common calcium chelator, BAPTA, EGTA has a slower on-rate for calcium binding, which can be advantageous for studying slower calcium dynamics.[2]
Mechanism of Action of this compound
The process of intracellular calcium chelation using this compound involves several key steps, from its entry into the cell to the final sequestration of calcium ions.
Caption: Mechanism of this compound action.
Data Presentation: Recommended this compound Loading Conditions
The optimal incubation time and concentration of this compound are critical for achieving effective intracellular calcium chelation without inducing cytotoxicity. These parameters are highly dependent on the cell type. The following table provides a summary of recommended starting conditions for various cell lines. It is crucial to empirically determine the optimal conditions for your specific cell type and experimental setup.
| Cell Type | This compound Concentration (µM) | Incubation Time (minutes) | Temperature (°C) | Notes |
| General Recommendation | 4 - 5 | 20 - 120 | 37 | A broad range suitable for initial optimization in most cell lines.[3] |
| Interstitial Cells of Cajal | 3 | 40 | 37 | Used to abolish Ca²⁺ waves while leaving localized Ca²⁺ events intact.[4] |
| HeLa Cells | 10 - 20 (BAPTA-AM) | 10 - 30 | 37 | While this is for BAPTA-AM, it provides a starting point for a similar chelator in this cell line. Extracellular EGTA (2mM) has also been used for washing.[5] |
| Primary Neurons (DRG) | 5 (in medium) | Not specified | 37 | Used to chelate extracellular calcium in culture medium.[6] |
| Cardiomyocytes (Fura-2 AM loading) | 2 | 10 (loading) + 5 (de-esterification) | Room Temp | This protocol for a similar AM ester suggests a short incubation and a dedicated de-esterification step. |
Experimental Protocols
Preparation of this compound Stock Solution
Proper preparation and storage of the this compound stock solution are crucial for maintaining its efficacy.
Materials:
-
This compound
-
High-quality, anhydrous Dimethyl Sulfoxide (DMSO)
Procedure:
-
Prepare a 2 to 5 mM stock solution of this compound in anhydrous DMSO.[3] For example, to make a 2 mM solution, dissolve 1 mg of this compound (MW: 668.6 g/mol ) in 747.83 µL of DMSO.
-
Vortex thoroughly to ensure complete dissolution.
-
It is recommended to prepare the stock solution fresh on the day of the experiment.[7]
-
If storage is necessary, aliquot the stock solution into tightly sealed vials and store at -20°C, protected from light and moisture, for up to 3 months.[3] Avoid repeated freeze-thaw cycles.
This compound Loading Protocol for Adherent Cells
This protocol provides a general guideline for loading adherent cells with this compound.
Materials:
-
Adherent cells cultured in a suitable vessel (e.g., 96-well black wall/clear bottom plate)
-
This compound stock solution (2-5 mM in DMSO)
-
Hanks' Balanced Salt Solution with HEPES (HHBS) or other suitable physiological buffer
-
Pluronic® F-127 (10% w/v in distilled water) (optional, but recommended)[3][8]
-
Probenecid (25 mM in HHBS with 1M NaOH) (optional, but recommended)[3]
Procedure:
Caption: this compound loading workflow for adherent cells.
-
Prepare Working Solution:
-
Prepare a 2X this compound working solution in HHBS. For a final in-well concentration of 5 µM this compound, 0.04% Pluronic® F-127, and 1 mM Probenecid, mix the components as described in the AAT Bioquest protocol.[3]
-
Pluronic® F-127 is a non-ionic surfactant that aids in the dispersion of the water-insoluble this compound in the aqueous loading buffer.[8]
-
Probenecid is an organic anion transport inhibitor that can reduce the leakage of the de-esterified, active EGTA from the cells.[3]
-
-
Cell Loading:
-
Add an equal volume of the 2X this compound working solution to the wells containing cultured cells in their growth medium. This will result in a 1X final concentration.
-
Incubate the plate in a cell culture incubator at 37°C for the desired time (e.g., 20-120 minutes).[3] The optimal time should be determined empirically.
-
-
Washing:
-
After incubation, carefully remove the loading solution.
-
Wash the cells 2-3 times with fresh, pre-warmed HHBS or culture medium to remove any extracellular this compound.
-
-
De-esterification:
-
Add fresh HHBS or culture medium to the cells.
-
Incubate the cells for an additional 10-30 minutes at room temperature or 37°C to ensure complete cleavage of the AM esters by intracellular esterases.[9]
-
Verification of Calcium Chelation Efficacy
It is essential to verify that the this compound loading has effectively buffered intracellular calcium. This can be achieved by measuring the intracellular calcium response to a known stimulus in the presence and absence of this compound using a fluorescent calcium indicator like Fluo-4 AM.
Materials:
-
Cells loaded with this compound (from Protocol 2)
-
Control cells (not loaded with this compound)
-
Fluo-4 AM
-
Physiological buffer (e.g., HHBS)
-
A known calcium-mobilizing agonist for the specific cell type (e.g., ATP, carbachol, ionomycin)
-
Fluorescence microscope or plate reader
Procedure:
-
Load with Calcium Indicator: Load both the this compound treated and control cells with Fluo-4 AM according to standard protocols. A typical loading condition is 1-5 µM Fluo-4 AM in physiological buffer for 10-60 minutes at 37°C.[9]
-
Establish Baseline: Measure the baseline fluorescence of both this compound treated and control cells.
-
Stimulate Cells: Add the calcium-mobilizing agonist to both sets of cells.
-
Measure Fluorescence: Record the change in fluorescence over time.
-
Analyze Data: In control cells, the agonist should induce a significant increase in fluorescence, indicating a rise in intracellular calcium. In successfully loaded this compound cells, this fluorescence increase should be significantly blunted or absent, demonstrating effective calcium chelation.
Assessment of this compound Cytotoxicity using MTT Assay
High concentrations or prolonged incubation with this compound can be cytotoxic. The MTT assay is a colorimetric assay that measures cell metabolic activity, which can be used as an indicator of cell viability.[10][11]
Materials:
-
Cells treated with varying concentrations of this compound for different incubation times
-
Control cells (untreated)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (e.g., 5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well plate
-
Microplate reader
Procedure:
-
Cell Treatment: Plate cells in a 96-well plate and treat them with a range of this compound concentrations and incubation times. Include untreated control wells.
-
MTT Addition: After the treatment period, add MTT solution to each well (typically 10% of the culture volume) and incubate for 2-4 hours at 37°C.
-
Solubilization: Add the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Cell viability is proportional to the absorbance. Compare the absorbance of the treated cells to the control cells to determine the cytotoxic effect of this compound. A significant decrease in absorbance in treated cells indicates cytotoxicity.
Troubleshooting
-
Low Chelation Efficacy:
-
Increase this compound concentration or incubation time.
-
Ensure the this compound stock solution is fresh and properly stored.
-
Optimize the concentration of Pluronic® F-127 to improve this compound solubility.[12]
-
Include Probenecid in the loading buffer to prevent active extrusion of EGTA.[3]
-
Verify complete de-esterification by allowing sufficient time after washing. A simple test for AM ester degradation can be performed by measuring the fluorescence of a diluted aliquot of the AM ester stock solution before and after adding a saturating concentration of calcium; there should be no significant change in fluorescence.[13]
-
-
High Cell Death:
-
Decrease this compound concentration or incubation time.
-
Perform a cytotoxicity assay (e.g., MTT) to determine the optimal non-toxic concentration and incubation time.
-
Ensure that the DMSO concentration in the final loading solution is low (typically <0.5%).
-
By following these detailed protocols and optimizing the experimental conditions for your specific cell type, you can effectively utilize this compound to investigate the intricate roles of intracellular calcium in a wide range of cellular processes.
References
- 1. selleckchem.com [selleckchem.com]
- 2. Chelators, Calibration Buffers, Ionophores and Cell-Loading Reagents—Section 19.8 | Thermo Fisher Scientific - JP [thermofisher.com]
- 3. docs.aatbio.com [docs.aatbio.com]
- 4. researchgate.net [researchgate.net]
- 5. Extracellular Calcium Regulates HeLa Cell Morphology during Adhesion to Gelatin: Role of Translocation and Phosphorylation of Cytosolic Phospholipase A2 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Live Imaging of Calcium Dynamics during Axon Degeneration Reveals Two Functionally Distinct Phases of Calcium Influx | Journal of Neuroscience [jneurosci.org]
- 7. docs.aatbio.com [docs.aatbio.com]
- 8. researchgate.net [researchgate.net]
- 9. apexbt.com [apexbt.com]
- 10. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. merckmillipore.com [merckmillipore.com]
- 12. Improving AM ester calcium dye loading efficiency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. wahoo.cns.umass.edu [wahoo.cns.umass.edu]
Application Notes and Protocols: Utilizing Pluronic F-127 for Enhanced Cellular Loading of EGTA-AM
For Researchers, Scientists, and Drug Development Professionals
Introduction
Intracellular calcium (Ca²⁺) is a ubiquitous second messenger that plays a critical role in regulating a vast array of cellular processes, including signal transduction, gene expression, cell proliferation, and apoptosis. The precise spatial and temporal control of intracellular Ca²⁺ concentrations is therefore essential for normal cellular function. To investigate the intricate role of Ca²⁺ in these processes, researchers often employ chelators to buffer or reduce intracellular Ca²⁺ levels. EGTA (ethylene glycol-bis(β-aminoethyl ether)-N,N,N',N'-tetraacetic acid) is a highly selective Ca²⁺ chelator with a much greater affinity for Ca²⁺ than for magnesium (Mg²⁺), making it an invaluable tool for such studies.[1][2][3]
However, the hydrophilic nature of EGTA prevents its passive diffusion across the cell membrane. To overcome this limitation, the acetoxymethyl (AM) ester form of EGTA, EGTA-AM, is widely used.[4][5] The lipophilic AM groups facilitate its passage into the cell, where intracellular esterases cleave them, trapping the active, membrane-impermeant EGTA within the cytoplasm.[2][5] Despite its utility, the hydrophobic nature of this compound can lead to challenges with its solubilization in aqueous cell culture media.
Pluronic® F-127, a nonionic surfactant polyol, effectively addresses this issue by facilitating the dispersion of hydrophobic molecules like this compound in physiological solutions.[6][7][8] Its use significantly enhances the loading efficiency of AM esters into cells, ensuring a more uniform and reproducible intracellular concentration of the chelator.[9][10] These application notes provide detailed protocols for the preparation and use of Pluronic F-127 with this compound for effective intracellular Ca²⁺ chelation.
Mechanism of Action
The successful intracellular delivery of EGTA relies on a two-step process facilitated by its AM ester form and the dispersing properties of Pluronic F-127.
-
Solubilization with Pluronic F-127: Pluronic F-127 is a triblock copolymer with a central hydrophobic polyoxypropylene (PPO) block and two hydrophilic polyoxyethylene (PEO) blocks.[11][12] In aqueous solutions, these molecules self-assemble into micelles, with the hydrophobic PPO core encapsulating the hydrophobic this compound and the hydrophilic PEO shell interacting with the aqueous environment. This micellar formulation keeps the this compound dispersed and prevents its precipitation in the cell culture medium.[6][7]
-
Cellular Uptake and Activation of this compound: The this compound, being lipophilic, can passively diffuse across the plasma membrane into the cell.[4][5] Once inside, ubiquitous intracellular esterases hydrolyze the AM ester groups.[2][5] This cleavage process releases the polar, membrane-impermeant form of EGTA, effectively trapping it within the cytoplasm. The now active EGTA is free to bind with high specificity to intracellular Ca²⁺ ions, thereby buffering the cytosolic Ca²⁺ concentration.[1][13]
Data Presentation
The following tables summarize the recommended concentrations and incubation parameters for the successful use of Pluronic F-127 and this compound. Note that optimal conditions can vary depending on the cell type and experimental goals.
Table 1: Stock Solution Preparation
| Reagent | Solvent | Recommended Concentration | Storage Conditions |
| Pluronic F-127 | Anhydrous DMSO | 20% (w/v) | Room Temperature. Do not refrigerate or freeze.[6][7] |
| Distilled Water | 10% (w/v) | Room Temperature. Do not refrigerate or freeze.[8][14] | |
| This compound | Anhydrous DMSO | 2-5 mM | ≤ -20°C, desiccated, protected from light. Prepare fresh working solutions.[14] |
Table 2: Working Solution and Cell Loading Parameters
| Parameter | Recommended Range | Notes |
| Pluronic F-127 Working Concentration | ||
| Final Concentration in Loading Medium | 0.02% - 0.04% | Higher concentrations (up to 0.1%) may be needed for weakly fluorescent indicators, but should be minimized.[7][14] Lowering the concentration can improve loading efficiency.[10] |
| This compound Working Concentration | ||
| Final Concentration in Loading Medium | 2 - 5 µM | Optimal concentration is cell-type dependent and should be determined empirically.[14] |
| Incubation | ||
| Temperature | Room Temperature or 37°C | Loading at room temperature may reduce dye compartmentalization into organelles.[6] |
| Duration | 10 - 60 minutes | Longer incubation times may be necessary but should be optimized to avoid cytotoxicity.[6][15] |
| Optional Additives | ||
| Probenecid | 1 mM (final concentration) | An organic anion transport inhibitor that can reduce the leakage of the de-esterified EGTA from the cells.[14] |
Experimental Protocols
Protocol 1: Preparation of Stock Solutions
A. 20% (w/v) Pluronic F-127 in DMSO [7][15]
-
Weigh 2 g of Pluronic F-127 powder.
-
Add it to 10 mL of anhydrous dimethyl sulfoxide (DMSO).
-
To facilitate dissolution, heat the solution to approximately 40-50°C for about 20-30 minutes and vortex periodically until the solid is completely dissolved.[7][8]
-
Store the stock solution at room temperature. Do not refrigerate or freeze , as this can cause the Pluronic F-127 to precipitate. If crystallization occurs, gently warm the solution to 50-65°C and vortex until it becomes a clear liquid again.[6]
B. 2-5 mM this compound in DMSO [14]
-
Prepare the this compound stock solution in high-quality, anhydrous DMSO.
-
For a 2 mM stock solution, dissolve 1 mg of this compound in 747.83 µL of anhydrous DMSO.
-
It is highly recommended to prepare this stock solution on the same day of use.[14] For longer-term storage, aliquot and store at -20°C, protected from light and moisture.
Protocol 2: Loading Cells with this compound using Pluronic F-127
This protocol is a general guideline and should be optimized for your specific cell type and experimental conditions.
-
Prepare Loading Buffer: Use a buffered salt solution such as Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES (HHBS) or your standard cell culture medium without serum.[8][14]
-
Prepare this compound/Pluronic F-127 Mixture:
-
In a microcentrifuge tube, mix equal volumes of the 2-5 mM this compound stock solution and the 20% Pluronic F-127 stock solution.[6] For example, mix 5 µL of this compound stock with 5 µL of 20% Pluronic F-127.
-
-
Prepare the Final Loading Solution:
-
Dilute the this compound/Pluronic F-127 mixture from the previous step into the pre-warmed loading buffer to achieve the desired final concentration of this compound (typically 2-5 µM) and Pluronic F-127 (typically 0.02-0.04%).[14]
-
Example Calculation: To prepare 1 mL of loading solution with 5 µM this compound and 0.04% Pluronic F-127 from a 2 mM this compound stock and 20% Pluronic F-127 stock:
-
Take 2.5 µL of 2 mM this compound stock.
-
Take 2 µL of 20% Pluronic F-127 stock.
-
Add both to 995.5 µL of loading buffer.
-
-
-
Cell Loading:
-
Aspirate the culture medium from the cells.
-
Add the final loading solution to the cells.
-
Incubate at 37°C (or room temperature) for 10-60 minutes.[6] The optimal time will vary between cell types.
-
-
Washing:
-
After incubation, aspirate the loading solution.
-
Wash the cells 2-3 times with fresh, pre-warmed buffer or culture medium to remove any extracellular this compound.
-
-
De-esterification:
-
Incubate the cells in fresh medium for an additional 30 minutes at 37°C to allow for complete de-esterification of the this compound by intracellular esterases.
-
-
The cells are now loaded with EGTA and ready for your experiment.
Mandatory Visualizations
Caption: Experimental workflow for loading cells with this compound using Pluronic F-127.
Caption: Mechanism of this compound delivery and activation within a cell.
Caption: Inhibition of a generic calcium signaling pathway by intracellular EGTA.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. benchchem.com [benchchem.com]
- 3. Exploring the Benefits and Applications of EGTA Chelators in Scientific Research [thinkdochemicals.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Calcium imaging - Wikipedia [en.wikipedia.org]
- 6. biotium.com [biotium.com]
- 7. people.biology.ucsd.edu [people.biology.ucsd.edu]
- 8. docs.aatbio.com [docs.aatbio.com]
- 9. ionbiosciences.com [ionbiosciences.com]
- 10. Improving AM ester calcium dye loading efficiency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Pluronic F-127 hydrogel as a promising scaffold for encapsulation of dental-derived mesenchymal stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pharmacologyonline.silae.it [pharmacologyonline.silae.it]
- 13. Chelators, Calibration Buffers, Ionophores and Cell-Loading Reagents—Section 19.8 | Thermo Fisher Scientific - HK [thermofisher.com]
- 14. docs.aatbio.com [docs.aatbio.com]
- 15. documents.thermofisher.com [documents.thermofisher.com]
Application Notes and Protocols for Intracellular Calcium Chelation Using EGTA-AM in Fluorescence Microscopy
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethylene glycol-bis(β-aminoethyl ether)-N,N,N′,N′-tetraacetic acid, acetoxymethyl ester (EGTA-AM), is a cell-permeant calcium chelator widely used in life sciences research. Its ability to cross the cell membrane and subsequently become hydrolyzed by intracellular esterases into the active, membrane-impermeant form, EGTA, makes it an invaluable tool for studying the role of intracellular calcium (Ca²⁺) signaling in various cellular processes. By buffering intracellular Ca²⁺, this compound allows for the investigation of Ca²⁺-dependent pathways, including signal transduction, neurotransmission, muscle contraction, and apoptosis. These application notes provide detailed protocols for the use of this compound in fluorescence microscopy studies, along with data on its effects and potential cytotoxicity.
Principle of Action
This compound is a non-polar ester form of the Ca²⁺ chelator EGTA. The acetoxymethyl (AM) ester groups render the molecule lipophilic, facilitating its passive diffusion across the plasma membrane into the cytosol.[1] Once inside the cell, ubiquitous intracellular esterases cleave the AM ester groups, trapping the now polar and active EGTA molecule within the cell.[1] The free EGTA then acts as a slow-binding buffer for intracellular Ca²⁺, effectively reducing the cytosolic free Ca²⁺ concentration and allowing for the study of cellular functions in a Ca²⁺-depleted environment.
Data Presentation
Table 1: Recommended Working Concentrations and Incubation Times for this compound
| Cell Type | This compound Concentration (µM) | Incubation Time (minutes) | Temperature (°C) | Reference(s) |
| General Mammalian Cell Lines | 4 - 5 | 20 - 120 | 37 | [2] |
| Interstitial Cells of Cajal | 3 | 40 | Not Specified | |
| PC12 Cells | 25 | Not Specified | 37 | [3] |
| Hippocampal Neurons | 100 | 15 | Not Specified | [4] |
| Synaptic Terminals | 100 | Not Specified | Not Specified | [5] |
Table 2: Quantitative Effects of this compound on Intracellular Calcium Dynamics
| Cell Type / Preparation | This compound Concentration | Observed Effect | Quantitative Change | Reference(s) |
| Interstitial Cells of Cajal | 3 µM | Abolished propagating Ca²⁺ waves | Spatial spread of Ca²⁺ events reduced from 1.1-178.8 µm to 1.1-29 µm | |
| Frog Skeletal Muscle Fibers | Not Specified | Increased rate of fall in twitch Ca²⁺ transient | Approximately twofold increase over 70 minutes at 10°C | |
| Presynaptic Terminals | 100 µM | Reduced excitatory postsynaptic current (EPSC) amplitude | Reduction of the amplitude of the first EPSC (A1) | [5] |
| Hippocampal Neurons | 100 µM | Reduced miniature EPSC (mEPSC) frequency | Significant decrease in mEPSC frequency | [4] |
Table 3: Cytotoxicity Profile of this compound
| Cell Type | This compound Concentration (µM) | Incubation Time | Assay | Result | Reference(s) |
| PC12 Cells | 25 | 24 hours | Apoptosis Assay | Induced apoptosis | [3] |
| General Cell Lines | > 10 (general observation) | Not Specified | Not Specified | Potential for cytotoxicity at higher concentrations or with prolonged incubation. | [6] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock and Working Solutions
Materials:
-
This compound (CAS 99590-86-0)
-
High-quality, anhydrous Dimethyl Sulfoxide (DMSO)
-
Pluronic™ F-127 (20% w/v in DMSO)
-
Probenecid (optional, to prevent active transport of de-esterified EGTA out of the cell)
-
Hanks' Balanced Salt Solution (HBSS) or other suitable physiological buffer
Procedure:
-
This compound Stock Solution (1-10 mM):
-
Allow the vial of this compound to equilibrate to room temperature before opening.
-
Dissolve this compound in anhydrous DMSO to a final concentration of 1-10 mM. For example, to make a 2 mM stock solution, dissolve 1 mg of this compound in 747.83 µL of DMSO.[2]
-
Vortex briefly to ensure complete dissolution.
-
Aliquot the stock solution into small, single-use volumes and store at -20°C, protected from light and moisture. Avoid repeated freeze-thaw cycles. The stock solution should be stable for several months under these conditions.[7]
-
-
Pluronic™ F-127 Stock Solution (20% w/v):
-
If not already in solution, dissolve Pluronic™ F-127 in anhydrous DMSO to a final concentration of 20% (w/v).
-
This solution can be stored at room temperature.
-
-
This compound Working Solution (Typical final concentration: 1-10 µM):
-
On the day of the experiment, thaw an aliquot of the this compound stock solution.
-
Prepare the working solution in a physiological buffer (e.g., HBSS) appropriate for your cells.
-
To aid in the dispersion of the lipophilic this compound in the aqueous buffer, first mix the required volume of the this compound stock solution with an equal volume of 20% Pluronic™ F-127.
-
Dilute this mixture into the physiological buffer to achieve the desired final concentration. For example, for a final concentration of 5 µM this compound and 0.04% Pluronic™ F-127, mix 16 µL of 2 mM this compound stock with 25.6 µL of 10% Pluronic® F-127, and then add buffer to a final volume of 3.2 mL.[2]
-
If using, add probenecid to the working solution at a final concentration of 1-2.5 mM.
-
Vortex the working solution gently before use.
-
Protocol 2: Loading of Adherent Cells with this compound for Fluorescence Microscopy
Materials:
-
Adherent cells cultured on glass-bottom dishes or coverslips suitable for microscopy
-
Complete cell culture medium
-
This compound working solution (from Protocol 1)
-
Physiological buffer (e.g., HBSS)
Procedure:
-
Cell Preparation:
-
Culture cells to the desired confluency on a suitable imaging substrate. Ensure cells are healthy and actively growing.
-
-
Loading with this compound:
-
Aspirate the culture medium from the cells.
-
Wash the cells once with warm physiological buffer.
-
Add the prepared this compound working solution to the cells, ensuring the entire cell monolayer is covered.
-
Incubate the cells at 37°C for 20-120 minutes.[2] The optimal incubation time should be determined empirically for each cell type and experimental condition.
-
-
De-esterification:
-
After the loading incubation, aspirate the this compound working solution.
-
Wash the cells 2-3 times with warm physiological buffer to remove any extracellular this compound.
-
Add fresh, warm physiological buffer or culture medium to the cells.
-
Incubate the cells for an additional 30 minutes at 37°C to allow for the complete hydrolysis of the AM esters by intracellular esterases.[6]
-
-
Fluorescence Microscopy:
-
The cells are now loaded with active EGTA and are ready for fluorescence imaging experiments.
-
Proceed with your experimental protocol, such as stimulating the cells and observing the effects on a fluorescent Ca²⁺ indicator or other fluorescent probes.
-
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
References
- 1. selleckchem.com [selleckchem.com]
- 2. docs.aatbio.com [docs.aatbio.com]
- 3. researchgate.net [researchgate.net]
- 4. Activity-Dependent Augmentation of Spontaneous Neurotransmission during Endoplasmic Reticulum Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. medchemexpress.com [medchemexpress.com]
Application Notes: The Use of EGTA-AM in Elucidating Synaptic Transmission Mechanisms
Audience: Researchers, scientists, and drug development professionals.
Introduction: EGTA-AM (ethylene glycol-bis(β-aminoethyl ether)-N,N,N',N'-tetraacetic acid, acetoxymethyl ester) is an indispensable tool in neuroscience for investigating the role of calcium (Ca²⁺) in synaptic transmission. As a cell-permeant, slow-binding Ca²⁺ chelator, this compound allows researchers to manipulate intracellular Ca²⁺ dynamics with temporal precision. Its primary application lies in dissecting the spatial relationship between voltage-gated Ca²⁺ channels (VGCCs) and the Ca²⁺ sensors on synaptic vesicles that trigger neurotransmitter release. By comparing the effects of the slow chelator EGTA with a fast chelator like BAPTA, scientists can infer the proximity of these key components, a concept known as Ca²⁺ coupling.
Mechanism of Action
This compound is a lipophilic ester that can readily cross the cell membrane. Once inside the neuron, cytosolic esterases cleave the acetoxymethyl (AM) groups, trapping the now membrane-impermeant and active form, EGTA. This active EGTA molecule binds to free Ca²⁺ ions, effectively buffering the intracellular Ca²⁺ concentration.
The critical characteristic of EGTA is its slow forward binding kinetics for Ca²⁺.[1] This property is central to its experimental utility. The fast Ca²⁺ chelator BAPTA can intercept Ca²⁺ ions very quickly after they enter the presynaptic terminal, even in the immediate vicinity of a channel pore (the "nanodomain"). In contrast, EGTA's slower binding rate means it is less effective at capturing Ca²⁺ ions within this nanodomain before they can bind to the vesicular Ca²⁺ sensor.[1][2] However, EGTA is effective at buffering Ca²⁺ that has diffused further away from the channel mouth into the bulk cytoplasm (the "microdomain"). This differential efficacy allows for the characterization of the coupling distance between Ca²⁺ entry and vesicle fusion.
Key Applications in Synaptic Transmission Research
-
Probing Ca²⁺ Channel-Vesicle Coupling Distance: This is the most common application. The interpretation is as follows:
-
No or little effect of EGTA on release: Suggests a tight "nanodomain" coupling, where Ca²⁺ channels are located very close (tens of nanometers) to the vesicle sensors. The Ca²⁺ concentration near the sensor rises so rapidly that the slow EGTA buffer cannot interfere.[1][2] This has been observed at synapses like the squid giant synapse.[2]
-
Partial or strong inhibition of release by EGTA: Suggests a looser "microdomain" coupling, where channels are located further away (hundreds of nanometers). Ca²⁺ must diffuse a greater distance to reach the sensor, giving the slow EGTA buffer time to capture the ions and reduce the local Ca²⁺ concentration, thereby inhibiting release.[1]
-
-
Investigating Short-Term Synaptic Plasticity: Residual Ca²⁺ in the presynaptic terminal is a key factor in short-term plasticity. This compound is used to chelate this residual Ca²⁺ to determine its role.
-
Facilitation: At some synapses, frequency-dependent facilitation is abolished by EGTA, indicating that the mechanism relies on the accumulation of bulk, free Ca²⁺ between action potentials.[3]
-
Depression: this compound can enhance synaptic depression by reducing Ca²⁺-dependent recovery processes that replenish the releasable pool of vesicles.[4][5]
-
-
Studying Spontaneous and Asynchronous Release:
-
Spontaneous Release: Application of this compound can reduce the frequency of miniature excitatory postsynaptic currents (mEPSCs), suggesting that spontaneous vesicle fusion is sensitive to resting or local cytosolic Ca²⁺ levels.[6]
-
Delayed/Asynchronous Release: this compound can alter the time course of presynaptic Ca²⁺ transients, dose-dependently accelerating their decay and eliminating delayed neurotransmitter release.[7]
-
Data Presentation
Table 1: Comparative Properties of EGTA and BAPTA
| Property | EGTA | BAPTA | Reference |
| Primary Application | Extracellular / Slow intracellular Ca²⁺ chelation | Fast intracellular Ca²⁺ chelation | [8] |
| Ca²⁺ Binding Affinity (Kd) | ~70 nM | ~220 nM | [1] |
| Ca²⁺ On-Rate (k_on) | ~1.05 x 10⁷ M⁻¹s⁻¹ | ~4.0 x 10⁸ M⁻¹s⁻¹ | [1] |
| Ca²⁺ Binding Kinetics | Slow | Fast (~40x faster than EGTA) | [1][8] |
| pH Sensitivity | High | Low | [8] |
| Membrane Permeability | Impermeable (requires AM ester form) | Impermeable (requires AM ester form) | [8] |
Table 2: Summary of this compound Effects on Synaptic Transmission
| Synapse Type | This compound Conc. | Observed Effect on Evoked Release | Interpretation / Other Notes | Reference(s) |
| Squid Giant Synapse | Up to 80 mM (injected) | Virtually no effect | Nanodomain coupling | [2][9] |
| Hippocampal CA1 | 5 or 50 µM | No effect on fEPSPs | Suggests tight coupling for basal transmission | [10] |
| Cerebellar Granule Cell -> Purkinje Cell | Not specified | Negligible effect on EPSCs | Nanodomain coupling | [1] |
| Hippocampal Basket Cell -> Granule Cell | Not specified | No effect on IPSCs | Nanodomain coupling | [11] |
| Layer 2/3 Pyramidal -> Bitufted Neurons | ~1 mM (half-effective) | Reduced EPSP amplitude | Microdomain coupling | [3] |
| Layer 2/3 Pyramidal -> Multipolar Neurons | ~7 mM (half-effective) | Reduced EPSP amplitude | Looser microdomain coupling than to bitufted cells | [3] |
| Cerebellar Granule Cell (Parallel Fibers) | 5 - 100 µM | Dose-dependent decrease in delayed release | EGTA accelerates decay of presynaptic Ca²⁺ transients | [7] |
| Lamprey EIN -> Motor Neuron | 20 µM | No effect on initial EPSP, but enhanced depression | Ca²⁺-dependent mechanisms oppose depression | [4] |
| Mouse Motor Synapses | 50 µM | No change in evoked ACh release | Suggests tight coupling | [12] |
Experimental Protocols
Protocol 1: Loading this compound into Acute Brain Slices
This protocol is adapted for researchers performing electrophysiological recordings from neurons in acute brain slices.
Materials:
-
This compound powder (e.g., Sigma-Aldrich, Tocris)
-
High-purity Dimethyl sulfoxide (DMSO)
-
Artificial cerebrospinal fluid (aCSF), oxygenated with 95% O₂ / 5% CO₂
-
Brain slice holding/recovery chamber
-
Standard brain slicing equipment (vibratome, etc.)
Methodology:
-
Stock Solution Preparation:
-
Prepare a concentrated stock solution of this compound (e.g., 10-100 mM) in 100% DMSO.
-
Vortex thoroughly to dissolve. Aliquot into small volumes and store at -20°C, protected from light and moisture. Avoid repeated freeze-thaw cycles.
-
-
Acute Brain Slice Preparation:
-
Prepare acute brain slices (e.g., 300 µm thick) from the brain region of interest using your standard laboratory protocol, often involving a protective cutting solution like NMDG-aCSF.[13][14][15]
-
Allow slices to recover in oxygenated aCSF at a physiological temperature (e.g., 32-34°C) for at least 30 minutes before transferring to room temperature.
-
-
This compound Loading:
-
Prepare a loading solution by diluting the this compound stock solution into oxygenated aCSF to the final desired concentration (typically 10-200 µM).[7][16]
-
Crucially, vortex the aCSF while adding the DMSO stock to prevent precipitation. The final DMSO concentration should be kept low (typically <0.5%).
-
Transfer the recovered brain slices into this this compound loading solution.
-
Incubate the slices for a period ranging from 15 minutes to 1 hour at a controlled temperature (e.g., 32°C or room temperature).[4][7] The optimal time and concentration must be determined empirically for each preparation.
-
-
Washout and Recording:
-
After incubation, transfer the slices back to a standard aCSF holding chamber (without this compound) for at least 20-30 minutes to allow for de-esterification and washout of extracellular this compound.
-
Proceed with whole-cell patch-clamp or field potential recordings to assess synaptic transmission. Compare results to control slices that underwent the same incubation procedure with vehicle (DMSO) only.
-
Protocol 2: Loading this compound into Cultured Neurons
This protocol is for researchers working with primary neuronal cultures.
Materials:
-
This compound stock solution in DMSO (as above)
-
Cultured neurons on coverslips (e.g., primary hippocampal or cortical neurons).[17][18][19]
-
Ca²⁺-free Tyrode's solution or other suitable buffer.
-
Standard recording solution.
Methodology:
-
Preparation of Loading Solution:
-
Dilute the this compound stock solution into a Ca²⁺-free buffer (e.g., Tyrode's solution) to the desired final concentration (e.g., 10-100 µM).[6] Using a Ca²⁺-free solution during loading can enhance the uptake of the AM ester.
-
-
Loading Procedure:
-
Remove the culture medium from the coverslip containing the neurons.
-
Gently wash the neurons once with the Ca²⁺-free buffer.
-
Apply the this compound loading solution to the neurons and incubate for 15-20 minutes at room temperature or 37°C.[6]
-
-
Washout and Recording:
-
After incubation, carefully wash the neurons multiple times (e.g., 3-4 times) with your standard extracellular recording solution to remove all traces of this compound.
-
Allow the cells to recover for 10-20 minutes to ensure complete de-esterification.
-
Perform electrophysiological recordings (e.g., to measure mEPSCs) and compare to control (vehicle-treated) sister cultures.[6]
-
References
- 1. Frontiers | EGTA Can Inhibit Vesicular Release in the Nanodomain of Single Ca2+ Channels [frontiersin.org]
- 2. researchgate.net [researchgate.net]
- 3. Transmitter release modulation by intracellular Ca2+ buffers in facilitating and depressing nerve terminals of pyramidal cells in layer 2/3 of the rat neocortex indicates a target cell-specific difference in presynaptic calcium dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Activity and Calcium-Dependent Mechanisms Maintain Reliable Interneuron Synaptic Transmission in a Rhythmic Neural Network - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Activity-Dependent Augmentation of Spontaneous Neurotransmission during Endoplasmic Reticulum Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Delayed Release of Neurotransmitter from Cerebellar Granule Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Alien intracellular calcium chelators attenuate neurotransmitter release at the squid giant synapse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Accumulation and extrusion of permeant Ca2+ chelators in attenuation of synaptic transmission at hippocampal CA1 neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. EGTA Can Inhibit Vesicular Release in the Nanodomain of Single Ca2+ Channels - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Interaction between Calcium Chelators and the Activity of P2X7 Receptors in Mouse Motor Synapses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Protocol for detecting plastic changes in defined neuronal populations in neuropathic mice - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Preparation of Acute Brain Slices Using an Optimized N-Methyl-D-glucamine Protective Recovery Method - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Acute brain slice methods for adult and aging animals: application of targeted patch clampanalysis and optogenetics - PMC [pmc.ncbi.nlm.nih.gov]
- 16. jneurosci.org [jneurosci.org]
- 17. Using Cultured Mammalian Neurons to Study Cellular Processes and Neurodegeneration: A Suite of Undergraduate Lab Exercises - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Experimental Investigation on Spontaneously Active Hippocampal Cultures Recorded by Means of High-Density MEAs: Analysis of the Spatial Resolution Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Regulation of intracellular calcium in cortical neurons transgenic for human Aβ40 and Aβ42 following nutritive challenge - PMC [pmc.ncbi.nlm.nih.gov]
Experimental Design for In Vitro EGTA-AM Treatment: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
EGTA-AM (ethylene glycol-bis(β-aminoethyl ether)-N,N,N',N'-tetraacetic acid, acetoxymethyl ester) is a cell-permeant chelator of intracellular calcium ions (Ca²⁺). Its acetoxymethyl ester modification allows it to passively diffuse across the plasma membrane. Once inside the cell, ubiquitous intracellular esterases cleave the AM ester groups, trapping the now membrane-impermeant and active form, EGTA. EGTA exhibits high selectivity for Ca²⁺ over other divalent cations such as magnesium (Mg²⁺), making it an invaluable tool for investigating the role of intracellular calcium signaling in a wide array of cellular processes.[1][2] These application notes provide a comprehensive guide to the experimental design of in vitro studies using this compound, including detailed protocols, data interpretation, and troubleshooting.
Mechanism of Action
The utility of this compound lies in its ability to buffer intracellular Ca²⁺ concentrations. By binding to free Ca²⁺, EGTA effectively reduces the availability of this critical second messenger, thereby inhibiting Ca²⁺-dependent signaling pathways. It is important to note that EGTA has a slower on-rate for Ca²⁺ binding compared to another common intracellular calcium chelator, BAPTA. This kinetic difference makes EGTA more suitable for studying the effects of bulk, slower changes in intracellular Ca²⁺ concentration, rather than rapid, localized Ca²⁺ transients.[3]
Data Presentation
Effect of this compound on Intracellular Calcium Dynamics
| Cell Type | This compound Concentration (µM) | Incubation Time (min) | Effect on Ca²⁺ Transients | Reference |
| Interstitial Cells of Cajal | 3 | 40 | Abolished propagating Ca²⁺ waves, leaving only localized Ca²⁺ events. | [4][5] |
| Hippocampal Neurons | 100 | Not specified | No significant effect on NMDA-induced neurotoxicity, suggesting a presynaptic mechanism of action in some contexts. | [6] |
| Airway Epithelial Cells | 1000 (in perfusate) | Not specified | Completely abolished the second peak of histamine-stimulated Ca²⁺ response. | [7] |
Effect of this compound on Cell Viability and Apoptosis
| Cell Type | This compound Concentration (µM) | Treatment Duration | Effect | Reference |
| PC12 Cells | Not specified (extracellular EGTA) | Not specified | Induced caspase-dependent apoptosis. | [8] |
| SH-SY5Y Neuroblastoma Cells | 2000 (extracellular EGTA) | Not specified | Induced apoptosis via caspase-3-like protease activity. | [9] |
| Bovine Corneal Endothelial Cells | Not specified | 2 hours post-wounding | Increased apoptotic index by approximately 200%. | [10] |
| Human Colon Cancer Cells (WiDr, HT-29) | 25 | 24 hours (pre-treatment) | Potentiated apoptosis induced by a nickel(II) complex. | [11] |
Effect of EGTA on Calcium-Dependent Enzymes
| Enzyme | Source | EGTA Concentration | Effect | Reference |
| Mg²⁺-dependent, Ca²⁺-stimulated ATPase | Human Erythrocyte Membrane | Increasing concentrations | Increased the apparent Ca²⁺ affinity of the enzyme. | [12] |
| Ca-ATPases | Erythrocyte Ghosts and Sarcoplasmic Reticulum | Not specified | Increased the affinity of Ca-pumps for Ca²⁺ without affecting maximal activity. | [13] |
| Calmodulin, Troponin C | Purified | Not specified | Increased the affinity for Ca²⁺. | [13] |
| DNase I | General | Not specified | Inhibits activity by chelating the required Ca²⁺ cofactor. | [2] |
Experimental Protocols
General Protocol for this compound Loading in Cultured Cells
This protocol provides a general guideline for loading adherent cells in a 96-well plate format. Optimization is crucial for each cell line and experimental condition.[14]
Materials:
-
This compound (CAS 99590-86-0)
-
Anhydrous DMSO
-
Pluronic® F-127 (10% w/v stock solution in distilled water)
-
Probenecid (250 mM stock solution in 1M NaOH and buffer)
-
Hanks' Balanced Salt Solution (HBSS) or other suitable buffer
-
Cell culture medium
-
Adherent cells cultured in a 96-well plate
Procedure:
-
Prepare this compound Stock Solution (1-10 mM):
-
Dissolve this compound in anhydrous DMSO to a final concentration of 1-10 mM.
-
It is recommended to prepare this stock solution fresh on the day of the experiment. If storage is necessary, aliquot and store at -20°C, protected from light and moisture, for up to one month.[1]
-
-
Prepare Loading Solution:
-
For a final in-well concentration of 10 µM this compound, prepare a 2x working solution.
-
To a suitable tube, add the required volume of this compound stock solution.
-
Add Pluronic® F-127 to a final concentration of 0.02-0.04% to aid in the dispersion of the water-insoluble this compound. For a final concentration of 0.04%, add 4 µL of a 10% stock solution per 1 mL of loading solution.
-
If your cells express organic anion transporters that can extrude the active EGTA, add probenecid to the loading solution to a final concentration of 1-2.5 mM to inhibit this process.[3]
-
Bring the final volume up with HBSS or your buffer of choice.
-
-
Cell Loading:
-
Remove the culture medium from the cells.
-
Wash the cells once with pre-warmed HBSS.
-
Add an equal volume of the 2x loading solution to each well containing cells and culture medium. For example, add 100 µL of 2x loading solution to 100 µL of medium in each well.
-
Incubate the plate at 37°C for 30-60 minutes. The optimal incubation time should be determined empirically for each cell type.[14]
-
-
Washing and De-esterification:
-
Remove the loading solution.
-
Wash the cells 2-3 times with warm HBSS (containing probenecid if used in the loading step).
-
Incubate the cells in fresh culture medium or buffer for a further 30 minutes at 37°C to allow for complete de-esterification of the this compound to its active EGTA form.
-
-
Proceed with Experiment:
-
The cells are now loaded with EGTA and are ready for your downstream experimental manipulations and measurements.
-
Cell-Type Specific Considerations
-
Neurons: Neurons can be more sensitive to the loading procedure. Use the lowest effective concentration of this compound and Pluronic F-127. Incubation times may need to be optimized to minimize neurotoxicity. For organotypic slice cultures, higher concentrations of this compound may be required to ensure adequate penetration into the tissue.[6]
-
Cardiomyocytes: The isolation of adult cardiomyocytes often involves a perfusion step with a calcium-free solution containing EGTA to stop heart beating before enzymatic digestion.[15] When loading isolated cardiomyocytes with this compound, it is crucial to monitor for any effects on contractility and viability.
-
Non-excitable Cells: These cells may have less active calcium signaling pathways at rest. The effects of this compound may be more pronounced when studying responses to specific stimuli that induce a rise in intracellular calcium.
Signaling Pathways
This compound is a powerful tool to dissect the role of intracellular calcium in a multitude of signaling pathways. Below are two examples of calcium-dependent signaling pathways that can be investigated using this compound.
Calcium-Calcineurin-NFAT Signaling Pathway
This pathway is crucial for a variety of cellular processes, including immune responses, cardiac development, and muscle growth.[16][17][18][19]
Calcium-CaMKII Signaling Pathway
Ca²⁺/calmodulin-dependent protein kinase II (CaMKII) is a key mediator of calcium signals in many cell types, particularly in neurons where it plays a critical role in synaptic plasticity.[20][21][22][23]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. EGTA Usage & Applications | AAT Bioquest [aatbio.com]
- 3. Chelators, Calibration Buffers, Ionophores and Cell-Loading Reagents—Section 19.8 | Thermo Fisher Scientific - HK [thermofisher.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Mechanisms and Effects of Intracellular Calcium Buffering on Neuronal Survival in Organotypic Hippocampal Cultures Exposed to Anoxia/Aglycemia or to Excitotoxins | Journal of Neuroscience [jneurosci.org]
- 7. Effects of EGTA on calcium signaling in airway epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Chelation of extracellular calcium-induced cell death was prevented by glycogen synthase kinase-3 inhibitors in PC12 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Alterations of extracellular calcium elicit selective modes of cell death and protease activation in SH-SY5Y human neuroblastoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Influence of EGTA on the apparent Ca2+ affinity of Mg2+-dependent, Ca2+-stimulated ATPase in the human erythrocyte membrane - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. [Mechanism of the effect of EGTA on the affinity to calcium of Ca-transporting and Ca-binding cell systems] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. docs.aatbio.com [docs.aatbio.com]
- 15. An improved procedure for isolating adult mouse cardiomyocytes for epicardial activation mapping - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. SnapShot: Ca2+-Calcineurin-NFAT Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Frontiers | The Role of Calcium–Calcineurin–NFAT Signaling Pathway in Health and Autoimmune Diseases [frontiersin.org]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. Calcium/Calmodulin-Stimulated Protein Kinase II (CaMKII): Different Functional Outcomes from Activation, Depending on the Cellular Microenvironment - PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. researchgate.net [researchgate.net]
Troubleshooting & Optimization
troubleshooting poor EGTA-AM cell loading efficiency
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address specific issues researchers, scientists, and drug development professionals may encounter when using EGTA-AM for intracellular calcium chelation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
This compound (EGTA acetoxymethyl ester) is a cell-permeant version of the calcium chelator EGTA.[1][2] Its lipophilic nature, due to the AM ester groups, allows it to cross the cell membrane.[2] Once inside the cell, intracellular esterases hydrolyze the AM groups, trapping the now membrane-impermeant EGTA in the cytosol where it can bind to and buffer intracellular calcium ions (Ca²⁺).[1][2]
Q2: What are the key differences between this compound and BAPTA-AM?
While both are cell-permeant calcium chelators, EGTA and BAPTA have different calcium binding kinetics. BAPTA has a much faster on-rate for Ca²⁺, making it more suitable for studying rapid, localized calcium transients.[3][4] EGTA's slower binding kinetics are advantageous for buffering bulk cytosolic calcium changes without significantly affecting rapid, localized signals.[5] Additionally, BAPTA's calcium binding is less sensitive to pH changes compared to EGTA.[3]
Q3: What is the recommended starting concentration and incubation time for this compound loading?
The optimal concentration and incubation time are highly cell-type dependent. However, a general starting point is a final concentration of 4-5 µM this compound with an incubation period of 20-120 minutes.[6] It is crucial to empirically determine the lowest effective concentration and shortest incubation time for your specific cell line to minimize potential off-target effects and cytotoxicity.[7]
Q4: Why are Pluronic® F-127 and probenecid recommended for this compound loading?
-
Pluronic® F-127 is a non-ionic surfactant that aids in the solubilization of this compound in aqueous media, which can improve loading efficiency.[6]
-
Probenecid is an inhibitor of organic anion transporters in the cell membrane.[6] Its inclusion can reduce the leakage of the de-esterified, active EGTA from the cell, thus maintaining a higher intracellular concentration.[6]
Q5: Can this compound be toxic to cells?
Yes, high concentrations of this compound or prolonged incubation times can lead to cytotoxicity.[7][8] Chelation of intracellular calcium can disrupt normal cellular processes and may induce apoptosis in some cell types.[8][9] It is essential to perform a dose-response curve to determine the optimal, non-toxic concentration for your specific experimental setup.
Troubleshooting Guide
This guide addresses common issues encountered during this compound cell loading.
| Problem | Potential Cause | Suggested Solution |
| Low Loading Efficiency / No Effect | 1. Incomplete Hydrolysis: Insufficient intracellular esterase activity to cleave the AM esters.[10] 2. Poor Solubility: this compound precipitating out of the loading buffer.[11] 3. Leakage of EGTA: Active EGTA being pumped out of the cell.[6] 4. Incorrect Storage: Degradation of this compound stock solution.[11] | 1. Increase incubation time or temperature (e.g., 37°C) to enhance esterase activity.[10] 2. Use Pluronic® F-127 (0.02-0.04%) to improve solubility. Ensure the final DMSO concentration is low (<0.1%).[3][7] 3. Include probenecid (1-2.5 mM) in the loading and experimental buffer.[6] 4. Store this compound stock solution in anhydrous DMSO at -20°C or -80°C in single-use aliquots, protected from light.[11] |
| High Cell Death / Cytotoxicity | 1. This compound Concentration Too High: Overloading cells with the chelator.[7] 2. Prolonged Incubation Time: Extended exposure leading to cellular stress.[7] 3. Cell Line Sensitivity: Some cell types are inherently more sensitive to calcium chelation.[7] | 1. Perform a dose-response curve to find the lowest effective concentration (starting range 1-10 µM). 2. Reduce the incubation time. 3. If the cell type is particularly sensitive, consider using a lower concentration for a longer period at a lower temperature (e.g., room temperature).[10] |
| Inconsistent Results | 1. Variable Cell Health/Density: Inconsistent starting cell conditions. 2. Incomplete Washing: Residual extracellular this compound interfering with the experiment. 3. pH Sensitivity of EGTA: Fluctuations in buffer pH affecting EGTA's Ca²⁺ binding affinity.[3] | 1. Ensure consistent cell seeding density and use healthy, actively dividing cells. 2. Wash cells thoroughly with fresh buffer after the loading period.[7] 3. Maintain a stable and appropriate pH in your experimental buffer. |
Experimental Protocols
Protocol 1: Standard this compound Loading Protocol for Adherent Cells in a 96-Well Plate
Materials:
-
This compound
-
Anhydrous DMSO
-
Pluronic® F-127 (10% w/v stock in DMSO)
-
Probenecid (250 mM stock in 1M NaOH)
-
Hanks' Balanced Salt Solution (HBSS) or other suitable physiological buffer
-
Adherent cells cultured in a 96-well plate
Procedure:
-
Prepare Stock Solutions:
-
Prepare Loading Solution (for a final concentration of 5 µM):
-
For each well, you will need 100 µL of loading solution. Prepare a master mix for the number of wells required.
-
In a microcentrifuge tube, first mix an equal volume of your this compound stock solution and the 10% Pluronic® F-127 solution. For example, for 1 mL of final loading solution at 5 µM, you would start with a higher concentration intermediate. A simpler way is to calculate the final dilution.
-
A recommended approach is to prepare a 2X working solution. For a final concentration of 5 µM this compound, 0.04% Pluronic® F-127, and 1 mM Probenecid, the 2X solution would be 10 µM this compound, 0.08% Pluronic® F-127, and 2 mM Probenecid in HBSS.[6]
-
-
Cell Loading:
-
Washing:
-
Remove the loading solution from the wells.
-
Wash the cells gently twice with 100 µL of pre-warmed HBSS (or your experimental buffer) containing 1 mM Probenecid.[6]
-
-
Experiment:
-
Add 100 µL of the experimental buffer (containing 1 mM Probenecid) to the wells and proceed with your experiment.
-
Protocol 2: Verifying this compound Hydrolysis and Activity
This protocol uses a calcium indicator dye (e.g., Fura-2 AM) to confirm that the intracellularly loaded EGTA is active and chelating calcium.
Materials:
-
Cells loaded with this compound (as per Protocol 1)
-
A fluorescent calcium indicator (e.g., Fura-2 AM)
-
A calcium ionophore (e.g., Ionomycin)
-
High calcium and zero calcium buffers
Procedure:
-
Co-load cells: Load cells with both this compound and a calcium indicator dye like Fura-2 AM following a standard loading protocol for the indicator.
-
Establish a baseline: Measure the baseline fluorescence of the co-loaded cells in a calcium-containing buffer.
-
Induce calcium influx: Add a calcium ionophore (e.g., 1-5 µM Ionomycin) to the cells in a high calcium buffer.[10]
-
Measure fluorescence: Immediately measure the fluorescence signal.
-
Interpretation:
-
Effective EGTA Chelation: The ionophore-induced rise in intracellular calcium should be significantly blunted or absent compared to control cells loaded only with the calcium indicator.
-
Ineffective EGTA Chelation: A large increase in fluorescence upon ionophore addition indicates that the intracellular EGTA concentration is insufficient to buffer the calcium influx, suggesting a loading problem.[10]
-
Visualizations
Caption: Mechanism of this compound cell loading and intracellular calcium chelation.
Caption: A logical workflow for troubleshooting poor this compound cell loading efficiency.
References
- 1. caymanchem.com [caymanchem.com]
- 2. selleckchem.com [selleckchem.com]
- 3. benchchem.com [benchchem.com]
- 4. EGTA Can Inhibit Vesicular Release in the Nanodomain of Single Ca2+ Channels - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Chelators, Calibration Buffers, Ionophores and Cell-Loading Reagents—Section 19.8 | Thermo Fisher Scientific - TW [thermofisher.com]
- 6. docs.aatbio.com [docs.aatbio.com]
- 7. benchchem.com [benchchem.com]
- 8. Chelation of extracellular calcium-induced cell death was prevented by glycogen synthase kinase-3 inhibitors in PC12 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. EGTA/AM Membrane-permeable form of the Ca2+-chelating agent EGTA. | Sigma-Aldrich [sigmaaldrich.com]
- 10. benchchem.com [benchchem.com]
- 11. medchemexpress.com [medchemexpress.com]
Technical Support Center: EGTA-AM Induced Cytotoxicity
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to mitigate EGTA-AM induced cytotoxicity in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it cause cytotoxicity?
A1: this compound (ethylene glycol-bis(β-aminoethyl ether)-N,N,N',N'-tetraacetic acid, acetoxymethyl ester) is a high-affinity, cell-permeant chelator used to buffer intracellular calcium ions (Ca²⁺). Its lipophilic acetoxymethyl (AM) ester groups allow it to cross the cell membrane. Once inside the cell, cytosolic esterases cleave these groups, trapping the now membrane-impermeant and active form, EGTA, in the cytoplasm.
Cytotoxicity from this compound can arise from several factors:
-
Disruption of Calcium Homeostasis: Prolonged and excessive chelation of intracellular Ca²⁺ disrupts numerous essential calcium-dependent signaling pathways that are critical for cell survival, potentially leading to apoptosis or necrosis.
-
Hydrolysis Byproducts: The cleavage of the AM esters from this compound by intracellular esterases releases byproducts, including formaldehyde.[1][2][3] Formaldehyde is a toxic substance known to cause cellular stress and damage.[4][5][6]
-
ER Stress: Depletion of intracellular calcium can induce stress in the endoplasmic reticulum (ER), a critical organelle for protein folding and calcium storage. This ER stress can trigger the unfolded protein response (UPR) and subsequently lead to apoptosis.[7]
-
Cellular Stress from Loading: The experimental procedure of loading cells with this compound, which often involves solvents like DMSO and surfactants like Pluronic F-127, can also induce cellular stress and contribute to cytotoxicity.
Q2: What are the typical signs of this compound induced cytotoxicity?
A2: Signs of cytotoxicity can vary between cell types and experimental conditions but often include:
-
Reduced cell viability and proliferation.
-
Changes in cell morphology, such as rounding, shrinkage, and detachment from the culture surface.
-
Induction of apoptosis, characterized by membrane blebbing, chromatin condensation, and DNA fragmentation.[8]
-
Activation of caspases, particularly caspase-3 and caspase-12.[8][9]
-
Increased lactate dehydrogenase (LDH) release into the culture medium, indicating compromised cell membrane integrity.
Q3: How can I minimize this compound cytotoxicity in my experiments?
A3: Minimizing cytotoxicity requires careful optimization of your experimental protocol. Key strategies include:
-
Use the Lowest Effective Concentration: Titrate this compound to determine the lowest concentration that effectively chelates calcium for your specific application.
-
Optimize Incubation Time: Use the shortest incubation time necessary to achieve the desired intracellular EGTA concentration.
-
Optimize Loading Conditions: The use of a low concentration of Pluronic F-127 (e.g., 0.02-0.04%) can improve the solubility of this compound and facilitate its entry into cells, which may allow for the use of lower this compound concentrations.[10][11][12][13][14][15]
-
Consider Cell Type Sensitivity: Be aware that different cell types have varying sensitivities to this compound. Primary neurons, for example, are often more sensitive than immortalized cell lines.[16]
-
Use Protective Agents: In some cases, co-incubation with glycogen synthase kinase-3 (GSK-3) inhibitors or growth factors like NGF and IGF-I has been shown to prevent EGTA-induced apoptosis.[1][7][8][17][18][19][20]
Q4: When should I choose BAPTA-AM over this compound, and vice versa?
A4: The choice between BAPTA-AM and this compound depends on the specific experimental requirements, particularly the desired speed of calcium chelation.
-
BAPTA-AM: Binds and releases Ca²⁺ ions much faster than this compound. This makes it ideal for studying rapid calcium transients and localized calcium signals ("calcium microdomains"). However, BAPTA-AM has been reported to have off-target effects, including direct inhibition of certain potassium channels and effects on the cytoskeleton.[17]
-
This compound: Has a slower Ca²⁺ binding rate. This makes it suitable for buffering bulk, slower changes in intracellular calcium. Due to its slower kinetics, it may be less effective at capturing rapid, localized calcium spikes.
Both chelators can be cytotoxic, and the optimal choice should be determined empirically for your specific experimental system.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| High cell death observed shortly after this compound loading. | 1. This compound concentration is too high. 2. Incubation time is too long. 3. Toxicity from the solvent (DMSO) or surfactant (Pluronic F-127). 4. Suboptimal cell health prior to the experiment. | 1. Perform a dose-response curve to determine the optimal, lowest effective concentration. Start with a range of 1-50 µM. 2. Reduce the incubation time. Start with 30 minutes and adjust as needed. 3. Ensure the final concentration of DMSO is low (<0.5%) and use the recommended concentration of Pluronic F-127 (0.02-0.04%). 4. Ensure cells are healthy and in the logarithmic growth phase before starting the experiment. |
| Delayed cell death observed 24-48 hours after this compound treatment. | 1. Disruption of essential long-term calcium signaling pathways. 2. Apoptosis triggered by initial calcium depletion. | 1. Consider if a shorter duration of calcium chelation is sufficient for your experiment. 2. Assess markers of apoptosis (e.g., caspase-3 activation) to confirm the cell death pathway. Consider co-treatment with a pan-caspase inhibitor (e.g., Z-VAD-FMK) as a control to see if it rescues the phenotype. 3. If applicable to your model, explore the use of GSK-3 inhibitors or growth factors to promote cell survival.[7][8] |
| Inconsistent results or high variability between experiments. | 1. Incomplete solubilization of this compound. 2. Inconsistent loading efficiency. 3. Degradation of this compound stock solution. | 1. Ensure complete dissolution of this compound in high-quality, anhydrous DMSO. The use of Pluronic F-127 can aid in keeping it solubilized in aqueous media.[10][11][12][13][14][15] 2. Standardize all loading parameters, including cell density, temperature, and incubation time. Verify loading efficiency if possible, for example, by observing the blunted response to a calcium ionophore like ionomycin. 3. Prepare fresh this compound stock solutions regularly and store them properly (desiccated at -20°C or -80°C, protected from light). Avoid repeated freeze-thaw cycles. |
| No effect of this compound on my biological process of interest. | 1. Insufficient intracellular concentration of EGTA. 2. The biological process is not dependent on intracellular calcium in the way hypothesized. 3. This compound is not effectively cleaved to its active form in your cell type. | 1. Increase the concentration of this compound or the incubation time, while monitoring for cytotoxicity. 2. Use a positive control to confirm that this compound is active in your cells (e.g., by measuring the response to a calcium agonist). 3. Consider using an alternative calcium chelator like BAPTA-AM to see if the faster kinetics have a different effect. |
Data Presentation
Table 1: Comparison of this compound and BAPTA-AM Properties
| Property | EGTA | BAPTA |
| Primary Application | Buffering bulk intracellular Ca²⁺ | Buffering rapid, localized Ca²⁺ transients |
| Binding Affinity (Kd for Ca²⁺) | ~150 nM | ~110 nM |
| Ca²⁺ On-Rate | Slower (~1.5 x 10⁶ M⁻¹s⁻¹) | Faster (~6 x 10⁸ M⁻¹s⁻¹) |
| Ca²⁺ Off-Rate | Slow | Fast |
| Selectivity for Ca²⁺ over Mg²⁺ | High | Very High |
| pH Sensitivity | More sensitive to pH changes | Less sensitive to pH changes |
| Membrane Permeability (as AM ester) | Permeable | Permeable |
Table 2: Reported Cytotoxic Concentrations of this compound and Related Compounds
| Compound | Cell Line | Concentration | Incubation Time | Effect | Reference |
| EGTA | SH-SY5Y Neuroblastoma | 2 mM | Not Specified | Induced apoptosis and caspase-3-like activity. | [8] |
| EGTA | PC12 | 0.5 - 4 mM | 24 hours | Dose-dependent increase in LDH release. | |
| BAPTA-AM | OCI-LY-1 | 10 µM | 6 hours | Induced apoptosis. | [12] |
| Formaldehyde | U2OS Osteoblastic cells | ~3 mM | Not Specified | IC50 for cytotoxicity. | [5][6] |
Note: IC50 values are highly dependent on the cell line, assay conditions, and incubation time. The values presented here are for illustrative purposes and should be determined empirically for your specific experimental setup.
Experimental Protocols
Protocol 1: Optimizing this compound Concentration and Incubation Time
This protocol describes a general method to determine the optimal, non-toxic working concentration and incubation time for this compound in your cell line of interest using a cell viability assay such as MTT or MTS.
Materials:
-
This compound
-
Anhydrous DMSO
-
Pluronic F-127 (10% or 20% stock solution in DMSO or water)
-
Your cell line of interest
-
96-well cell culture plates
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
MTT or MTS reagent
-
Solubilization solution (for MTT assay)
-
Plate reader
Procedure:
-
Cell Seeding: Seed your cells in a 96-well plate at a density that will ensure they are in the logarithmic growth phase at the time of the assay. Allow cells to adhere and recover overnight.
-
Preparation of this compound Working Solutions:
-
Prepare a 1-10 mM stock solution of this compound in anhydrous DMSO.
-
On the day of the experiment, prepare a series of 2X working solutions of this compound in serum-free medium or a suitable buffer (e.g., HBSS). A typical concentration range to test is 0, 1, 5, 10, 25, 50, and 100 µM (final concentrations will be half of these).
-
To aid solubilization, first mix the this compound stock solution with an equal volume of 20% Pluronic F-127, and then dilute this mixture into the medium to achieve the desired 2X concentrations. The final Pluronic F-127 concentration should be between 0.02-0.04%.
-
-
Cell Treatment:
-
Remove the culture medium from the cells.
-
Add 50 µL of fresh complete medium to each well.
-
Add 50 µL of the 2X this compound working solutions to the appropriate wells. Include vehicle controls (medium with the same final concentration of DMSO and Pluronic F-127 as the highest this compound concentration).
-
-
Incubation: Incubate the plate for various time points (e.g., 30 minutes, 1 hour, 2 hours, 4 hours).
-
Cell Viability Assay (MTT Example):
-
After the desired incubation period, add 10 µL of 5 mg/mL MTT solution to each well.
-
Incubate for 2-4 hours at 37°C, or until purple formazan crystals are visible.
-
Carefully remove the medium and add 100 µL of solubilization solution (e.g., DMSO) to each well.
-
Mix gently on an orbital shaker to dissolve the crystals.
-
Read the absorbance at the appropriate wavelength (e.g., 570 nm).
-
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control. Plot cell viability against this compound concentration for each incubation time to determine the highest concentration and longest incubation time that does not significantly reduce cell viability.
Protocol 2: Loading Primary Neurons with this compound with Minimized Cytotoxicity
Primary neurons are particularly sensitive to cytotoxicity. This protocol provides guidelines for loading them with this compound while minimizing cell death.
Materials:
-
Primary neuron culture
-
Neurobasal medium supplemented with B27 and GlutaMAX
-
This compound
-
Anhydrous DMSO
-
Pluronic F-127 (10% or 20% stock solution)
-
Hanks' Balanced Salt Solution (HBSS) with Ca²⁺ and Mg²⁺
Procedure:
-
Prepare Loading Solution:
-
Prepare a 1 mM stock solution of this compound in anhydrous DMSO.
-
Prepare a 2X loading solution in pre-warmed HBSS. For a final concentration of 5 µM this compound, dilute the 1 mM stock 1:100 into HBSS.
-
To this diluted this compound solution, add Pluronic F-127 to a final concentration of 0.02-0.04%. Mix gently by pipetting.
-
-
Cell Loading:
-
Carefully aspirate the conditioned medium from the primary neuron culture and save it.
-
Gently wash the neurons once with pre-warmed HBSS.
-
Add the 2X loading solution to the neurons.
-
Incubate at 37°C for a short duration, starting with 15-20 minutes. This time should be optimized.
-
-
Wash and Recovery:
-
Gently aspirate the loading solution.
-
Wash the neurons twice with pre-warmed HBSS to remove extracellular this compound.
-
Return the saved conditioned medium to the culture dish.
-
Allow the cells to recover for at least 30 minutes at 37°C before starting your experiment.
-
-
Important Considerations for Primary Neurons:
-
Gentle Handling: Handle the neurons with extreme care at all times to avoid mechanical stress.
-
Temperature: Ensure all solutions are pre-warmed to 37°C to avoid temperature shock.
-
pH: Maintain a stable pH of the culture medium and buffers.
-
Substrate Coating: Ensure culture vessels are properly coated with an appropriate substrate (e.g., poly-D-lysine and laminin) to promote neuronal health and attachment.[5]
-
Serum-Free Media: Use serum-free media formulations specifically designed for neuronal cultures.[14]
-
Signaling Pathways and Workflows
Figure 1: Signaling Pathway of this compound Induced Apoptosis. This diagram illustrates the key molecular events initiated by intracellular calcium depletion, leading to apoptosis.
Figure 2: Experimental Workflow for Using this compound. This flowchart outlines the key steps for a typical experiment involving this compound, from preparation to analysis.
References
- 1. researchgate.net [researchgate.net]
- 2. In vitro study on cytotoxicity and intracellular formaldehyde concentration changes after exposure to formaldehyde and its derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Cytotoxic effect of formaldehyde with free radicals via increment of cellular reactive oxygen species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Cytotoxicity of formaldehyde on human osteoblastic cells is related to intracellular glutathione levels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. rsc.org [rsc.org]
- 8. Glycogen Synthase Kinase 3 Inhibition Promotes Adult Hippocampal Neurogenesis in Vitro and in Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 9. biotium.com [biotium.com]
- 10. docs.aatbio.com [docs.aatbio.com]
- 11. documents.thermofisher.com [documents.thermofisher.com]
- 12. docs.aatbio.com [docs.aatbio.com]
- 13. researchgate.net [researchgate.net]
- 14. 7 Tips to successfully culture primary rodent neurons | Proteintech Group [ptglab.com]
- 15. Optimized Protocols for the Isolation and Culture of Primary Neurons from Rat Cortex, Hippocampus, Spinal Cord, and Dorsal Root Ganglia [integrmed.org]
- 16. Mechanisms and Effects of Intracellular Calcium Buffering on Neuronal Survival in Organotypic Hippocampal Cultures Exposed to Anoxia/Aglycemia or to Excitotoxins | Journal of Neuroscience [jneurosci.org]
- 17. researchgate.net [researchgate.net]
- 18. Glycogen synthase kinase-3 inhibitors: Rescuers of cognitive impairments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. GSK3: A potential target and pending issues for treatment of Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing EGTA-AM Concentration to Avoid Off-Target Effects
Welcome to the Technical Support Center for optimizing the use of EGTA-AM in your research. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on using this compound effectively while minimizing potential off-target effects. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data to support your experimental design.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
A1: this compound is a cell-permeable analog of the calcium-specific chelator EGTA. The acetoxymethyl (AM) ester groups mask the carboxyl groups of EGTA, rendering the molecule lipophilic and allowing it to passively diffuse across the cell membrane. Once inside the cell, ubiquitous intracellular esterases cleave the AM groups, trapping the now active, membrane-impermeable EGTA in the cytosol where it can bind to free calcium ions (Ca²⁺).
Q2: What is the primary difference between this compound and BAPTA-AM?
A2: The main difference lies in their calcium binding kinetics. BAPTA has a significantly faster on-rate for calcium, making it ideal for buffering rapid, localized calcium transients. EGTA, being a slower chelator, is more suitable for buffering slower, global changes in intracellular calcium concentration.[1][2] This kinetic difference is a critical factor in choosing the right tool for your specific experimental question.
Q3: What are the common off-target effects of this compound?
A3: The primary off-target effects of this compound stem from its potent calcium chelation. Drastic reduction of intracellular calcium can induce apoptosis, often through the activation of caspase-3 and the induction of endoplasmic reticulum (ER) stress.[3][4] At high concentrations, this compound can also impact mitochondrial function and membrane integrity.[5][6]
Q4: How can I be sure that the this compound is hydrolyzed and active inside the cells?
A4: Incomplete hydrolysis of the AM ester is a potential issue. While direct measurement is complex, you can infer successful loading and hydrolysis by observing the expected biological effect (e.g., inhibition of a known calcium-dependent process). It has been noted that the hydrolysis of this compound by red blood cells is about one-tenth that of acetylthiocholine.[7] For critical experiments, consider co-loading with a fluorescent calcium indicator to visually confirm the reduction in intracellular calcium levels.
Q5: What is the recommended concentration range for this compound?
A5: The optimal concentration of this compound is highly cell-type dependent and should be empirically determined. A common starting range is 1-50 µM.[8][9][10] It is crucial to perform a dose-response curve to identify the lowest effective concentration that achieves the desired calcium chelation without causing significant cytotoxicity.
Troubleshooting Guide
| Problem | Potential Cause | Suggested Solution |
| High cell death or cytotoxicity observed after this compound loading. | The this compound concentration is too high, leading to excessive calcium depletion and apoptosis.[3][4] | Perform a dose-response experiment to determine the optimal, non-toxic concentration for your specific cell type. Reduce the incubation time with this compound. Include a vehicle control (DMSO) to rule out solvent toxicity. |
| Inconsistent or no effect on the calcium-dependent process under investigation. | Incomplete hydrolysis of this compound by intracellular esterases.[7] Insufficient loading of this compound into the cells. The calcium transient in your system is too fast for the slower kinetics of EGTA.[1][2] | Increase the incubation time to allow for more complete de-esterification. Optimize loading conditions by co-incubating with Pluronic® F-127 (0.02-0.04%) to improve solubility and cell loading.[11] Consider using the faster calcium chelator, BAPTA-AM, if you are studying rapid calcium signaling events. |
| Unexpected changes in cellular signaling pathways unrelated to direct calcium chelation. | Chelation of extracellular calcium by any leaked or unhydrolyzed this compound can trigger signaling cascades.[4] Drastic changes in intracellular calcium homeostasis can indirectly affect various signaling pathways. | Wash cells thoroughly after loading to remove any extracellular this compound. Use the lowest effective concentration of this compound. Perform control experiments to dissect the direct versus indirect effects of calcium chelation. |
| Difficulty in dissolving this compound powder. | This compound has low aqueous solubility. | Prepare a concentrated stock solution in high-quality anhydrous DMSO (e.g., 1-10 mM). For the working solution, pre-mix the DMSO stock with an equal volume of 10% (w/v) Pluronic® F-127 before diluting into the final buffer to aid in solubilization.[11] |
Data Presentation
Table 1: Recommended this compound Concentrations and Observed Effects in Different Cell Types
| Cell Type | Concentration Range | Incubation Time | Observed Effect | Reference(s) |
| SH-SY5Y Neuroblastoma | 2 mM (extracellular) | Not specified | Induction of apoptosis via caspase-3 activation. | [3] |
| PC12 Cells | Not specified | Not specified | Induction of caspase-dependent apoptosis and ER stress. | [4] |
| Hippocampal Neurons | 20 µM | 10-20 min | Reduced frequency of miniature excitatory postsynaptic currents (mEPSCs). | [12] |
| Interstitial Cells of Cajal | 3 µM | 40 min | Abolished propagating Ca²⁺ waves, leaving only localized Ca²⁺ events. | [9] |
| Hepatocytes | 5 mM (extracellular) | 15 min | Inhibition of norepinephrine-induced ERK1/2 activation. | [10] |
| Human Colon Cancer Cells | 25 µM | Not specified | Pre-treatment inhibited NTC-induced apoptosis. | [13] |
Table 2: Comparison of EGTA and BAPTA Properties
| Property | EGTA | BAPTA | Reference(s) |
| Ca²⁺ Binding On-Rate | Slow | Fast (50-400x faster than EGTA) | [1][2] |
| pH Sensitivity of Ca²⁺ Binding | More sensitive | Less sensitive | [5] |
| Primary Application | Buffering slow, global Ca²⁺ changes | Buffering rapid, localized Ca²⁺ transients | [1] |
| Known Off-Target Effects | Apoptosis, ER stress, mitochondrial dysfunction | Direct blockade of potassium channels, cytoskeletal effects | [3][4][5][6] |
Experimental Protocols
Protocol 1: Standard this compound Loading into Adherent Cells
-
Prepare Stock Solutions:
-
Prepare a 1-10 mM stock solution of this compound in high-quality anhydrous DMSO. Store in small aliquots at -20°C, protected from light and moisture.
-
Prepare a 10% (w/v) stock solution of Pluronic® F-127 in DMSO.
-
-
Prepare Loading Buffer:
-
For a final loading concentration of 10 µM this compound, first mix the required volume of the this compound stock solution with an equal volume of the 10% Pluronic® F-127 stock solution.
-
Vortex briefly to mix.
-
Dilute this mixture into a serum-free culture medium or a suitable buffer (e.g., Hanks' Balanced Salt Solution, HBSS) to the final desired concentration. The final concentration of Pluronic® F-127 should be between 0.02-0.04%.
-
-
Cell Loading:
-
Grow cells to the desired confluency on coverslips or in culture plates.
-
Remove the culture medium and wash the cells once with warm serum-free medium or buffer.
-
Add the prepared loading buffer to the cells.
-
Incubate for 30-60 minutes at 37°C. The optimal incubation time should be determined for each cell type.
-
-
Wash and De-esterification:
-
After incubation, remove the loading buffer and wash the cells 2-3 times with a warm buffer to remove extracellular this compound.
-
Add fresh, warm culture medium or buffer and incubate for an additional 30 minutes at 37°C to allow for complete de-esterification of the AM esters by intracellular esterases.
-
-
Experimentation:
-
The cells are now ready for your experiment.
-
Protocol 2: Assessing Cell Viability after this compound Treatment using Propidium Iodide (PI) Staining
-
Cell Treatment:
-
Plate cells in a 96-well plate at a suitable density.
-
Treat cells with a range of this compound concentrations for the desired duration. Include a vehicle control (DMSO) and a positive control for cell death (e.g., staurosporine).
-
-
Staining:
-
Prepare a stock solution of Propidium Iodide (PI) in PBS (e.g., 1 mg/mL).
-
Add PI to each well to a final concentration of 1-5 µg/mL.
-
Incubate for 5-15 minutes at room temperature, protected from light.
-
-
Analysis:
-
Analyze the plate using a fluorescence microplate reader (Excitation: ~535 nm, Emission: ~617 nm) or a fluorescence microscope.
-
An increase in red fluorescence indicates a loss of membrane integrity and cell death.
-
-
Data Interpretation:
-
Calculate the percentage of dead cells for each concentration and plot a dose-response curve to determine the cytotoxic concentration of this compound for your cells.
-
Mandatory Visualizations
Caption: Mechanism of action of this compound.
Caption: Troubleshooting workflow for this compound experiments.
Caption: Signaling pathway of this compound-induced apoptosis.
References
- 1. Chelators, Calibration Buffers, Ionophores and Cell-Loading Reagents—Section 19.8 | Thermo Fisher Scientific - US [thermofisher.com]
- 2. EGTA Can Inhibit Vesicular Release in the Nanodomain of Single Ca2+ Channels - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Alterations of extracellular calcium elicit selective modes of cell death and protease activation in SH-SY5Y human neuroblastoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Chelation of extracellular calcium-induced cell death was prevented by glycogen synthase kinase-3 inhibitors in PC12 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Intracellular hydrolysis of EGTA-esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The irreversibility of inner mitochondrial membrane permeabilization by Ca2+ plus prooxidants is determined by the extent of membrane protein thiol cross-linking - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. docs.aatbio.com [docs.aatbio.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
issues with EGTA-AM compartmentalization in organelles
Welcome to the technical support center for EGTA-AM (EGTA Acetoxymethyl ester). This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address common issues encountered during experiments, with a specific focus on the challenges of organellar compartmentalization.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
This compound is a cell-permeable analog of the calcium (Ca²⁺) chelator EGTA.[1] The acetoxymethyl (AM) ester groups render the molecule lipophilic, allowing it to passively diffuse across the cell membrane. Once inside the cell, ubiquitous intracellular esterases cleave the AM groups, trapping the now membrane-impermeable, active EGTA in the cytosol.[2][3] This active EGTA then buffers intracellular Ca²⁺, albeit with slower binding kinetics compared to other chelators like BAPTA.[4][5]
Q2: My this compound application shows a reduced or no effect on cytosolic calcium signaling. What are the common causes?
Several factors can lead to the apparent inefficacy of this compound:
-
Poor Loading Efficiency: Insufficient incubation time, suboptimal concentration, or issues with the solubilization of this compound can lead to low intracellular concentrations. The use of dispersing agents like Pluronic F-127 can aid in this process.[6][7]
-
Extracellular Hydrolysis: Particularly in in vivo or tissue-level experiments, extracellular esterases present in plasma or the extracellular space can cleave the AM groups before the compound enters the cells.[8] This prevents intracellular accumulation.
-
Active Efflux: The de-esterified, negatively charged EGTA can be actively removed from the cytoplasm by organic anion transporters. This can be mitigated by using transport inhibitors like probenecid.[6]
-
Organellar Compartmentalization: this compound can be sequestered and hydrolyzed within organelles such as mitochondria or the endoplasmic reticulum. This depletes the cytosolic concentration of active EGTA, reducing its intended buffering capacity in the cytoplasm.[2][9]
Q3: What is organellar compartmentalization of this compound and why is it a problem?
Compartmentalization refers to the accumulation and de-esterification of this compound within membrane-bound organelles instead of the cytosol. This is a significant issue because:
-
It reduces cytosolic buffering: The concentration of active EGTA in the cytosol is lower than anticipated, leading to ineffective chelation of cytosolic Ca²⁺.
-
It alters organellar Ca²⁺ dynamics: The accumulated EGTA will buffer calcium within the organelle, potentially disrupting its normal function, such as mitochondrial respiration or ER-mediated Ca²⁺ release.[10]
-
It leads to data misinterpretation: Researchers may incorrectly conclude that a cellular process is insensitive to cytosolic Ca²⁺ chelation, when in fact the chelator was not in the correct cellular compartment at a sufficient concentration.
Q4: How can I detect if this compound is being sequestered in organelles?
The most direct method is through fluorescence microscopy. This involves co-loading cells with a fluorescent indicator dye that has similar AM-ester loading properties and an organelle-specific fluorescent marker. For example, co-loading with Fluo-4 AM (a green-emitting Ca²⁺ indicator) and MitoTracker Red CMXRos (a red-emitting dye that accumulates in mitochondria) can reveal if the green signal (representing the AM-loaded molecule) co-localizes with the red signal (mitochondria).
Q5: What strategies can I employ to minimize this compound compartmentalization?
While complete prevention is difficult, the following steps can help minimize organellar sequestration:
-
Optimize Loading Conditions: Use the lowest effective concentration of this compound and the shortest possible incubation time.
-
Lower Incubation Temperature: Performing the loading step at a lower temperature (e.g., room temperature or on ice) can reduce the rate of uptake into organelles, which is often an active, temperature-dependent process.
-
Use Efflux Pump Inhibitors: Including probenecid in the loading and experimental buffer is highly recommended to prevent the removal of de-esterified EGTA from the cytosol.[6]
Q6: Are there alternatives to this compound that are less prone to these issues?
Yes, several alternatives can be considered:
-
BAPTA-AM: Another popular cell-permeable chelator. While still an AM ester, its different physical properties may lead to different compartmentalization behavior in your specific cell type. Its faster Ca²⁺ binding kinetics are also a key consideration.[11]
-
Zwitterionic Indicators: Certain fluorescent indicators, like fura-PE3, have been designed as zwitterions to improve cytosolic retention and resist compartmentalization.[9]
-
Direct Injection: For single-cell studies, direct injection of the membrane-impermeable salt form of EGTA via a micropipette or patch pipette ensures it remains in the cytosol.[2]
-
Genetically Encoded Calcium Indicators (GECIs): These are proteins that can be targeted to specific cellular compartments, including the cytosol, to either buffer calcium or report on its concentration without the loading issues of AM esters.[12]
Troubleshooting Guide
This section provides a structured approach to troubleshooting common problems with this compound.
Workflow for this compound Loading and Potential Pitfalls
References
- 1. selleckchem.com [selleckchem.com]
- 2. Calcium imaging - Wikipedia [en.wikipedia.org]
- 3. caymanchem.com [caymanchem.com]
- 4. Chelators, Calibration Buffers, Ionophores and Cell-Loading Reagents—Section 19.8 | Thermo Fisher Scientific - SG [thermofisher.com]
- 5. Frontiers | EGTA Can Inhibit Vesicular Release in the Nanodomain of Single Ca2+ Channels [frontiersin.org]
- 6. docs.aatbio.com [docs.aatbio.com]
- 7. researchgate.net [researchgate.net]
- 8. Limited Utility of Acetoxymethyl (AM) Based Intracellular Delivery Systems, in vivo: Interference by Extracellular Esterases - PMC [pmc.ncbi.nlm.nih.gov]
- 9. files.core.ac.uk [files.core.ac.uk]
- 10. researchgate.net [researchgate.net]
- 11. EGTA Can Inhibit Vesicular Release in the Nanodomain of Single Ca2+ Channels - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Genetically Encoded Fluorescent Indicators for Organellar Calcium Imaging - PMC [pmc.ncbi.nlm.nih.gov]
importance of de-esterification time for EGTA-AM
Welcome to the technical support center for EGTA-AM (ethylene glycol-bis(β-aminoethyl ether)-N,N,N',N'-tetraacetic acid, acetoxymethyl ester). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions regarding the use of this compound in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
This compound is a cell-permeant calcium chelator. The acetoxymethyl (AM) ester groups render the molecule lipophilic, allowing it to passively cross the cell membrane. Once inside the cell, ubiquitous intracellular esterases cleave the AM groups.[1] This de-esterification process traps the active form of EGTA within the cell, where it can then bind to free calcium ions (Ca²⁺) in the cytosol.[1] EGTA is known for its slower Ca²⁺ binding kinetics compared to other chelators like BAPTA, making it particularly useful for studying slower calcium signaling events.[2]
Q2: Why is the de-esterification time for this compound important?
The de-esterification time is critical because only the fully de-esterified EGTA can effectively chelate intracellular calcium. Incomplete de-esterification can lead to a population of partially hydrolyzed, Ca²⁺-insensitive molecules, which will result in an underestimation of the actual intracellular calcium buffering capacity. Conversely, excessive de-esterification time may lead to unwanted side effects.
Q3: What are the consequences of incomplete de-esterification?
Incomplete hydrolysis of the AM esters results in a mixed population of EGTA molecules, some of which are not capable of binding calcium. This can lead to an inaccurate assessment of the effects of calcium chelation in your experiment. Interestingly, for some fluorescent indicators like Mag-Fluo-4 AM, partial de-esterification can lead to a reduced affinity for Ca²⁺, which can be advantageous when measuring the high calcium concentrations found in organelles like the endoplasmic reticulum.[3]
Q4: What are the potential consequences of excessive de-esterification/incubation time?
Prolonged incubation with this compound can lead to cytotoxicity.[4][5] The byproducts of AM ester hydrolysis, formaldehyde and acetic acid, can be toxic to cells. Additionally, long incubation times may lead to the compartmentalization of the de-esterified EGTA into organelles such as mitochondria, which can affect their function.[6][7] It is also important to consider that prolonged calcium chelation can itself trigger cellular stress and apoptosis.[8]
Q5: What factors can influence the de-esterification time?
Several factors can affect the rate and efficiency of this compound de-esterification:
-
Cell Type: Intracellular esterase activity can vary significantly between different cell types.[5]
-
Temperature: Enzyme kinetics are temperature-dependent. Loading and de-esterification are typically performed at 20-37°C, but the optimal temperature may need to be determined empirically.[9]
-
Concentration of this compound: Using the lowest effective concentration can minimize potential toxicity.
-
Presence of Pluronic® F-127: This non-ionic detergent is often used to aid in the dispersion of AM esters in aqueous media, which can improve loading efficiency.[10][11]
-
Presence of Probenecid: This organic anion transport inhibitor can be used to reduce the leakage of the de-esterified EGTA from the cells.[9]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| No or weak effect of this compound on calcium signaling. | Incomplete de-esterification: Insufficient incubation time or low intracellular esterase activity. | Increase the incubation time. Optimize the incubation temperature (typically 37°C). If using a cell line with known low esterase activity, consider alternative calcium chelation methods. |
| Poor loading of this compound: Precipitation of this compound in the loading buffer. | Ensure proper dissolution of this compound in DMSO before diluting in the final loading buffer. Use Pluronic® F-127 to improve solubility. Prepare fresh solutions for each experiment. | |
| Leakage of de-esterified EGTA: Active transport of EGTA out of the cell. | Add an organic anion transport inhibitor, such as probenecid (typically 1-2.5 mM), to the loading and experimental buffers.[9] | |
| High cell death or signs of cytotoxicity. | Excessive incubation time: Prolonged exposure to this compound and its byproducts. | Reduce the incubation time. Perform a time-course experiment to determine the optimal incubation time that balances de-esterification with cell viability. |
| High concentration of this compound: Using a concentration that is toxic to the specific cell type. | Decrease the concentration of this compound. Titrate the concentration to find the lowest effective dose. | |
| Toxicity of DMSO or Pluronic® F-127: The solvents and additives may have cytotoxic effects. | Ensure the final concentration of DMSO is low (typically <0.5%). If using Pluronic® F-127, use the lowest concentration that achieves adequate loading. | |
| Variability in results between experiments. | Inconsistent loading and de-esterification: Variations in incubation time, temperature, or cell density. | Standardize all experimental parameters, including incubation time, temperature, cell passage number, and seeding density. |
| Degradation of this compound stock solution: Improper storage leading to hydrolysis of the AM ester. | Store this compound stock solutions in anhydrous DMSO at -20°C, protected from light and moisture. Aliquot the stock solution to avoid repeated freeze-thaw cycles. |
Experimental Protocols
Protocol 1: Standard Loading and De-esterification of this compound
This protocol provides a general guideline for loading cells with this compound. The optimal conditions may vary depending on the cell type and experimental setup.
Materials:
-
This compound
-
Anhydrous DMSO
-
Pluronic® F-127 (10% w/v in DMSO)
-
Hanks' Balanced Salt Solution (HBSS) or other suitable physiological buffer
-
Probenecid (optional)
-
Cultured cells on coverslips or in a microplate
Procedure:
-
Prepare Stock Solutions:
-
Prepare a 1-10 mM stock solution of this compound in anhydrous DMSO.
-
If using, prepare a 250 mM stock solution of Probenecid in 1 M NaOH and adjust the pH to 7.4.
-
-
Prepare Loading Buffer:
-
On the day of the experiment, dilute the this compound stock solution into serum-free culture medium or HBSS to a final concentration of 1-10 µM.
-
To aid in dispersion, pre-mix the this compound stock with an equal volume of 10% Pluronic® F-127 before diluting into the final loading buffer. The final concentration of Pluronic® F-127 should be around 0.02-0.04%.
-
If using, add Probenecid to the loading buffer to a final concentration of 1-2.5 mM.
-
-
Cell Loading and De-esterification:
-
Remove the culture medium from the cells.
-
Add the loading buffer to the cells.
-
Incubate the cells for 30-60 minutes at 37°C. This incubation period allows for both the loading of this compound and its subsequent de-esterification by intracellular esterases.
-
-
Wash:
-
Remove the loading buffer.
-
Wash the cells 2-3 times with fresh, warm physiological buffer (with Probenecid if used in the loading step) to remove extracellular this compound.
-
-
Ready for Experiment:
-
The cells are now loaded with de-esterified EGTA and are ready for your calcium imaging or other downstream experiments.
-
Protocol 2: Optimization of De-esterification Time
This protocol allows for the empirical determination of the optimal de-esterification time for your specific cell type.
Materials:
-
This compound
-
A fluorescent calcium indicator dye (e.g., Fura-2 AM, Fluo-4 AM)
-
Calcium ionophore (e.g., Ionomycin)
-
Physiological buffer with and without calcium
-
Fluorescence microscope or plate reader
Procedure:
-
Load Cells with Calcium Indicator:
-
Load a population of your cells with a fluorescent calcium indicator according to the manufacturer's protocol.
-
-
Load with this compound at Different Time Points:
-
Prepare a series of cell samples.
-
Load each sample with this compound using the standard protocol (Protocol 1), but vary the incubation time (e.g., 15, 30, 45, 60, 90 minutes).
-
-
Measure Calcium Buffering Capacity:
-
After the respective incubation and wash steps, replace the buffer with a calcium-containing physiological buffer.
-
Measure the baseline fluorescence of the calcium indicator in all samples.
-
Add a calcium ionophore (e.g., 1-5 µM Ionomycin) to all samples. This will equilibrate the intracellular and extracellular calcium concentrations.
-
Record the change in fluorescence. The sample with the most effective calcium chelation (i.e., the smallest increase in fluorescence upon addition of the ionophore) has the optimal de-esterification of EGTA.
-
-
Analyze Results:
-
Plot the change in fluorescence against the de-esterification time. The time point at which the fluorescence change is minimal represents the optimal de-esterification time for your experimental conditions.
-
Visualizations
Caption: Workflow of this compound from cell entry to calcium chelation.
Caption: Experimental workflow for optimizing this compound de-esterification time.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Reliable measurement of free Ca2+ concentrations in the ER lumen using Mag-Fluo-4 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scielo.br [scielo.br]
- 5. benchchem.com [benchchem.com]
- 6. Rapid and extensive release of Ca2+ from energized mitochondria induced by EGTA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Evidence for a Strong Relationship between the Cytotoxicity and Intracellular Location of β-Amyloid - PMC [pmc.ncbi.nlm.nih.gov]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. interchim.fr [interchim.fr]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Managing EGTA's pH Sensitivity in Experiments
This guide provides researchers, scientists, and drug development professionals with troubleshooting advice and frequently asked questions (FAQs) to effectively manage the pH-dependent behavior of EGTA (ethylene glycol-bis(β-aminoethyl ether)-N,N,N′,N′-tetraacetic acid) in experimental settings.
Frequently Asked Questions (FAQs)
Q1: Why is the pH of my EGTA solution so critical for my experiment?
A1: The ability of EGTA to chelate calcium ions (Ca²⁺) is highly dependent on the pH of the solution. EGTA has four carboxylic acid groups that can be protonated or deprotonated depending on the pH. For EGTA to effectively bind Ca²⁺, these carboxylic groups must be deprotonated. At acidic pH, the carboxyl groups are protonated, significantly reducing EGTA's affinity for calcium. Therefore, maintaining a stable and appropriate pH is crucial for consistent and predictable calcium chelation in your experiments.
Q2: What is the optimal pH range for using EGTA to chelate calcium?
A2: EGTA is most effective at chelating calcium in a pH range of approximately 7.0 to 8.0.[1] Within this range, the carboxyl groups are sufficiently deprotonated to bind Ca²⁺ with high affinity. The pKa for the binding of calcium ions by the fully deprotonated form of EGTA is 11.00. However, at a more physiological pH of 7, the apparent pKa for Ca²⁺ binding is about 6.91.[2][3] This makes EGTA an excellent buffer for maintaining very low calcium concentrations, similar to those found inside living cells.[2][3]
Q3: How does pH affect EGTA's selectivity for calcium over other ions like magnesium?
A3: One of the key advantages of EGTA is its higher selectivity for Ca²⁺ over Mg²⁺ ions, which is particularly important in biological systems where Mg²⁺ is often present at much higher concentrations than Ca²⁺.[2][4] This selectivity is also pH-dependent. While EGTA's affinity for both ions decreases at lower pH, its preference for Ca²⁺ remains significant in the physiological pH range.
Q4: Can I autoclave my EGTA solution?
A4: While EGTA itself is a stable compound, autoclaving solutions containing EGTA is generally not recommended. The high temperature and pressure of autoclaving can potentially lead to the degradation of the molecule. It is preferable to prepare EGTA solutions using sterile, ultrapure water and filter-sterilize them through a 0.2 µm membrane to ensure sterility.[1]
Q5: How should I store my EGTA stock solution to maintain its quality?
A5: For long-term storage, it is recommended to store EGTA stock solutions at -20°C in aliquots to avoid repeated freeze-thaw cycles.[5] For shorter periods, storage at 2-8°C is also acceptable for some solutions.[5] However, always refer to the manufacturer's instructions for specific storage recommendations. Some sources suggest that EGTA solutions can be stable for extended periods when stored properly.
Troubleshooting Guide
Problem 1: My EGTA powder won't dissolve in water.
-
Cause: This is a common issue and is almost always due to the acidic nature of the EGTA free acid. The carboxylic acid groups are protonated at neutral or acidic pH, making it poorly soluble in water.[1][6][7][8]
-
Solution: To dissolve EGTA, you must increase the pH of the solution. Add a strong base, such as sodium hydroxide (NaOH) or potassium hydroxide (KOH), dropwise while stirring continuously.[1][6] EGTA will typically dissolve as the pH approaches 7.5-8.0.[1][6][7] It is recommended to use a pH meter during this process to avoid overshooting the desired pH.[1][6]
Problem 2: The pH of my experimental buffer changes after adding my EGTA stock solution.
-
Cause: Your EGTA stock solution was likely not pH-adjusted to the same pH as your experimental buffer. Adding a significant volume of an unadjusted or incorrectly adjusted EGTA solution will alter the final pH of your experiment.
-
Solution: Always prepare your EGTA stock solution and adjust its pH to the final desired pH of your experimental buffer before adding it to your other reagents.[1] It is good practice to re-check the pH of the final experimental solution after all components have been added and make any final minor adjustments as needed.
Problem 3: I am observing inconsistent or unexpected results in my calcium-dependent assay.
-
Cause: This could be due to a number of factors related to EGTA and pH:
-
Incorrect pH: The pH of your experimental buffer may have drifted, affecting EGTA's ability to chelate calcium. It is important to check the pH of your solutions on the day of the experiment.[9]
-
Inaccurate EGTA concentration: The purity of commercial EGTA can vary, and it can be hydrated, which would affect the actual concentration of your solution if not accounted for.[10][11]
-
Temperature fluctuations: The binding affinity of EGTA for calcium can be temperature-dependent. Ensure your experiments are conducted at a consistent temperature.
-
-
Solution:
-
Verify pH: Regularly calibrate your pH meter and always check the pH of your final experimental solution.
-
Use high-purity EGTA: For sensitive applications, consider using a high-purity grade of EGTA and account for any hydration mentioned on the certificate of analysis when calculating concentrations.
-
Control Temperature: Perform your experiments in a temperature-controlled environment.
-
Quantitative Data Summary
The following tables summarize key quantitative data regarding EGTA's properties.
Table 1: pH Dependence of the Apparent Dissociation Constant (Kd) for Ca²⁺-EGTA
| pH | Apparent pKa for Ca²⁺ | Apparent Kd for Ca²⁺ (nM) |
| 6.5 | ~6.2 | ~631 |
| 6.8 | ~6.7 | ~200 |
| 7.0 | ~6.91 | ~123 |
| 7.2 | ~7.1 | ~79 |
| 7.5 | ~7.4 | ~40 |
Note: These are approximate values and can be influenced by temperature and ionic strength. The apparent pKa at pH 7 is derived from the absolute pKa of 11.00 for the fully deprotonated EGTA.[2][3]
Table 2: Comparison of EGTA and EDTA Properties
| Property | EGTA | EDTA |
| Selectivity | High for Ca²⁺ over Mg²⁺ | Binds both Ca²⁺ and Mg²⁺ with high affinity |
| Absolute pKa (Ca²⁺) | 11.00 | 10.65 |
| Apparent pKa (Ca²⁺ at pH 7) | ~6.91 | ~7.2 |
| Primary Use in Biology | Buffering Ca²⁺ in the presence of Mg²⁺ | General chelation of divalent cations |
Experimental Protocols
Protocol 1: Preparation of a 0.5 M EGTA Stock Solution (pH 8.0)
-
Weigh EGTA: Weigh out the required amount of EGTA free acid (MW: 380.35 g/mol ) for your desired volume. For 100 mL of a 0.5 M solution, this would be 19.02 g.
-
Add Water: Add the EGTA powder to a beaker containing a magnetic stir bar and approximately 80% of the final desired volume of ultrapure water (e.g., 80 mL for a 100 mL solution). The EGTA will not dissolve at this stage.[1][6]
-
Adjust pH: While stirring, slowly add a concentrated solution of NaOH (e.g., 10 M) or KOH drop by drop. Monitor the pH of the suspension using a calibrated pH meter.[6]
-
Dissolution: Continue adding the base until the EGTA powder completely dissolves. This will occur as the pH approaches 8.0.[6]
-
Final pH Adjustment: Carefully continue to add the base until the pH is stable at 8.0. If you overshoot the pH, you can use a dilute acid (e.g., HCl) to bring it back down, but this should be done with extreme care to avoid precipitation.
-
Adjust Final Volume: Transfer the clear solution to a graduated cylinder and add ultrapure water to reach the final desired volume (e.g., 100 mL).
-
Sterilization and Storage: Filter-sterilize the solution through a 0.2 µm filter into a sterile container. Aliquot and store at -20°C for long-term use.
Visualizations
Caption: Relationship between pH, EGTA protonation, and Ca²⁺ binding.
Caption: Workflow for preparing a pH-adjusted EGTA stock solution.
References
- 1. researchgate.net [researchgate.net]
- 2. EGTA - Wikipedia [en.wikipedia.org]
- 3. interchim.fr [interchim.fr]
- 4. EGTA Usage & Applications | AAT Bioquest [aatbio.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. researchgate.net [researchgate.net]
- 7. EGTA – Better Labs and Prep Rooms [websites.umass.edu]
- 8. EGTA | ISB Server Wahoo [wahoo.cns.umass.edu]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. EGTA purity and the buffering of calcium ions in physiological solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: EGTA-AM Based Calcium Studies
Welcome to the technical support center for EGTA-AM based calcium studies. This guide is designed to assist researchers, scientists, and drug development professionals in effectively utilizing this compound for intracellular calcium chelation and troubleshooting common issues that may arise during experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
A: this compound (ethylene glycol tetraacetic acid, acetoxymethyl ester) is a cell-permeable derivative of the calcium chelator EGTA.[1] The acetoxymethyl (AM) ester groups mask the carboxyl groups of EGTA, rendering the molecule lipophilic and allowing it to passively cross the cell membrane.[1][2] Once inside the cell, ubiquitous intracellular esterases cleave off the AM groups, trapping the now membrane-impermeable and active form of EGTA in the cytosol.[1] This active EGTA then binds to free intracellular calcium ions (Ca²⁺), effectively buffering the intracellular calcium concentration.[1]
Q2: What is the primary difference between this compound and BAPTA-AM?
A: The main difference lies in their calcium binding kinetics. BAPTA (1,2-bis(o-aminophenoxy)ethane-N,N,N',N'-tetraacetic acid) binds and releases calcium ions approximately 50 to 400 times faster than EGTA.[3] This makes BAPTA more suitable for studying rapid, localized calcium signals (microdomains), while EGTA, with its slower on-rate, is better for buffering slower, bulk changes in cytosolic calcium concentration.[4][5] Additionally, BAPTA's calcium binding is less sensitive to pH changes compared to EGTA.[4]
Q3: Why is Pluronic® F-127 used with this compound?
A: this compound is hydrophobic and has poor solubility in aqueous solutions. Pluronic® F-127 is a non-ionic surfactant that acts as a dispersing agent, preventing the aggregation and precipitation of this compound in physiological buffers and cell culture media.[6][7] This improves its solubility and facilitates more efficient and uniform loading into cells.[6][7]
Q4: What is the purpose of using probenecid during this compound loading?
A: Once the AM esters are cleaved, the active EGTA is negatively charged and can be actively transported out of the cell by organic anion transporters. Probenecid is an inhibitor of these transporters and is used to reduce the leakage of the de-esterified EGTA from the cells, ensuring a more stable intracellular concentration of the chelator.[6]
Q5: Can this compound be toxic to cells?
A: Yes, like other AM esters, this compound can exhibit cytotoxicity, particularly at high concentrations or with prolonged incubation times. Chelation of intracellular calcium can disrupt normal cellular processes and may induce apoptosis in some cell types.[4] It is crucial to perform dose-response experiments to determine the optimal, non-toxic concentration for your specific cell type and experimental conditions.
Troubleshooting Guides
Issue 1: Inefficient Calcium Chelation or No Effect Observed
| Possible Cause | Troubleshooting Step |
| Incomplete Hydrolysis of AM Esters | Ensure sufficient incubation time (typically 30-60 minutes) at the appropriate temperature (e.g., 37°C) after loading to allow for complete de-esterification by intracellular esterases. |
| Leakage of Active EGTA | Include probenecid (1-2.5 mM) in the loading and experimental buffers to inhibit organic anion transporters that extrude the chelator.[6] |
| Low Loading Concentration | The optimal concentration of this compound can vary between cell types. Titrate the concentration (typically in the range of 1-50 µM) to find the effective dose for your cells.[8] |
| Poor Solubility of this compound | Ensure proper preparation of the loading solution. Use a high-quality, anhydrous DMSO for the stock solution and include a dispersing agent like Pluronic® F-127 (0.02-0.04%) in the final loading buffer.[6] |
| Rapid Calcium Transients | EGTA has slow binding kinetics and may not be effective at buffering very fast, localized calcium signals. Consider using a faster chelator like BAPTA-AM for such applications.[4][3] |
Issue 2: Increased Cell Death or Changes in Cell Morphology
| Possible Cause | Troubleshooting Step |
| Cytotoxicity from High this compound Concentration | Perform a dose-response curve to determine the highest non-toxic concentration for your cell type. Reduce the loading concentration or incubation time.[9] |
| Induction of Apoptosis | Chelation of intracellular calcium can trigger apoptosis.[4] Assess cell viability using assays like Annexin V/PI staining. Use the lowest effective concentration of this compound. |
| Off-Target Effects | While less documented for EGTA compared to BAPTA, consider potential off-target effects.[4] Include appropriate controls, such as cells treated with the vehicle (DMSO and Pluronic® F-127) but without this compound. |
| Formaldehyde Fixation Issues | The AM ester hydrolysis process can produce formaldehyde, which can be toxic. Ensure adequate washing after the loading period. |
Issue 3: Interference with Fluorescent Calcium Indicators
| Possible Cause | Troubleshooting Step | | Signal Quenching | EGTA will compete with the fluorescent indicator for calcium binding, leading to a decrease in the indicator's fluorescence signal. This is the intended effect of a chelator. To confirm the indicator is still functional, you can try to elicit a very strong calcium influx (e.g., with a high concentration of ionomycin) which may overcome the buffering capacity of EGTA. | | Altered Indicator Properties | The presence of a high concentration of an intracellular chelator could potentially alter the dissociation constant (Kd) of the fluorescent indicator. Calibrate the indicator's response in the presence of known EGTA concentrations if precise quantitative measurements are required.[10] | | Co-loading Issues | When co-loading this compound with a fluorescent indicator AM ester, ensure that the loading conditions are optimal for both compounds. Incomplete hydrolysis of either compound can lead to compartmentalization or poor response.[11] |
Quantitative Data
Table 1: Comparison of Common Intracellular Calcium Chelators
| Parameter | EGTA | BAPTA |
| Ca²⁺ Binding On-Rate | Slow | Fast (50-400x faster than EGTA)[3] |
| Ca²⁺/Mg²⁺ Selectivity | High | Very High[3] |
| pH Sensitivity of Ca²⁺ Binding | More Sensitive | Less Sensitive[4] |
| Typical Application | Buffering slow, global Ca²⁺ changes[12] | Buffering rapid, localized Ca²⁺ transients |
| Ca²⁺ Dissociation Constant (Kd) | ~60.5 nM at pH 7.4[13] | ~110 nM[14] |
Experimental Protocols
Protocol: Loading Cells with this compound for Intracellular Calcium Chelation
This protocol provides a general guideline for loading adherent cells. Optimal conditions may vary depending on the cell type and experimental setup.
Materials:
-
This compound (e.g., from Sigma-Aldrich, MedChemExpress)[8]
-
High-quality, anhydrous Dimethyl Sulfoxide (DMSO)
-
Pluronic® F-127, 10% (w/v) solution in distilled water
-
Probenecid
-
Hanks' Balanced Salt Solution (HBSS) or other physiological buffer
Procedure:
-
Prepare Stock Solutions:
-
This compound Stock (2-5 mM): Dissolve this compound in anhydrous DMSO. For example, to make a 2 mM stock, dissolve 1 mg of this compound (MW: 668.6 g/mol ) in 747.8 µL of DMSO. Store aliquots at -20°C, protected from light and moisture, for up to 3 months.[6]
-
Pluronic® F-127 (10%): Dissolve 1 g of Pluronic® F-127 in 10 mL of distilled water. This may require gentle heating (40-50°C) for about 30 minutes. Store at room temperature.[6]
-
Probenecid (250 mM): Dissolve probenecid in 1 M NaOH and then dilute with buffer to the final concentration. Store aliquots at -20°C.
-
-
Prepare Loading Buffer (2X Working Solution):
-
The final in-well concentration of this compound is typically 1-50 µM. This example is for a final concentration of 10 µM.
-
For a 2X working solution (to be diluted 1:1 with media in the well), you will need 20 µM this compound.
-
In a suitable tube, first mix the this compound stock solution with an equal volume of 10% Pluronic® F-127.
-
Then, dilute this mixture into warm (37°C) HBSS to achieve the desired 2X concentration of this compound and other components (e.g., 20 µM this compound, 0.08% Pluronic® F-127, and 2 mM Probenecid).
-
-
Cell Loading:
-
Grow cells to the desired confluency on coverslips or in multi-well plates.
-
Aspirate the culture medium.
-
Add an equal volume of the 2X loading buffer to the existing volume of medium in the well (or replace the medium entirely with a 1X loading buffer).
-
Incubate the cells for 30-60 minutes at 37°C.
-
-
Wash and De-esterification:
-
After incubation, wash the cells 2-3 times with warm HBSS (or other buffer) containing probenecid (e.g., 1 mM) to remove extracellular this compound.
-
Add fresh, warm buffer (with probenecid) and incubate for an additional 30 minutes at 37°C to ensure complete cleavage of the AM esters.[4]
-
-
Experiment:
-
The cells are now loaded with EGTA and ready for your calcium imaging or other downstream experiment. Maintain the presence of probenecid in the experimental buffer if long-term experiments are planned.
-
Visualizations
Caption: this compound loading and activation pathway.
Caption: Troubleshooting workflow for ineffective Ca2+ chelation.
Caption: Inhibition of a GPCR-mediated Ca2+ signaling pathway by EGTA.
References
- 1. selleckchem.com [selleckchem.com]
- 2. Calcium imaging - Wikipedia [en.wikipedia.org]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Chelators, Calibration Buffers, Ionophores and Cell-Loading Reagents—Section 19.8 | Thermo Fisher Scientific - US [thermofisher.com]
- 6. docs.aatbio.com [docs.aatbio.com]
- 7. benchchem.com [benchchem.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. benchchem.com [benchchem.com]
- 10. Cation chelators and their utilization in the preparation of low concentrations of calcium. Caution of use in biological systems with high affinity to calcium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. medchemexpress.com [medchemexpress.com]
- 14. researchgate.net [researchgate.net]
how to confirm intracellular EGTA-AM activity
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using EGTA-AM in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
A1: this compound is the cell-permeant acetoxymethyl (AM) ester form of EGTA (ethylene glycol-bis(β-aminoethyl ether)-N,N,N',N'-tetraacetic acid), a well-known calcium chelator.[1][2][3] Its lipophilic nature allows it to easily cross the cell membrane. Once inside the cell, intracellular esterases cleave the AM groups, trapping the now membrane-impermeant EGTA in the cytoplasm. This active form of EGTA then binds to (chelates) intracellular calcium ions (Ca²⁺), effectively reducing the concentration of free cytosolic calcium.[3]
Q2: How can I confirm that my this compound is active inside the cells?
A2: The most common method to confirm intracellular this compound activity is to use a fluorescent calcium indicator, such as Fluo-4 AM. The principle is to first load the cells with the calcium indicator and measure the baseline fluorescence. Then, stimulate the cells with an agonist that is known to increase intracellular calcium (e.g., ATP, histamine, or a calcium ionophore like ionomycin). In control cells, this will lead to a sharp increase in fluorescence. In cells pre-loaded with active this compound, this agonist-induced fluorescence increase will be significantly reduced or completely abolished, confirming the calcium-chelating activity of the intracellular EGTA.[4][5][6]
Q3: What is the difference between EGTA and BAPTA?
A3: Both EGTA and BAPTA are calcium chelators, but they have different kinetics. BAPTA has a much faster on-rate for binding calcium compared to EGTA.[7][8] This makes BAPTA more suitable for buffering rapid, localized calcium transients, while EGTA is better for chelating slower, bulk changes in intracellular calcium.[8]
Q4: Can this compound be toxic to my cells?
A4: Like many AM ester compounds, this compound can have cytotoxic effects, especially at high concentrations or with prolonged incubation times. The hydrolysis of AM esters can produce formaldehyde and protons, which can be harmful to cells. It is crucial to optimize the loading concentration and incubation time for your specific cell type to minimize toxicity while achieving effective calcium chelation.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| No observable effect of this compound on the calcium signal. | 1. Incomplete hydrolysis of this compound: Intracellular esterase activity may be low in your cell type. | Increase the de-esterification time after loading with this compound. A typical de-esterification period is 30 minutes at 37°C.[9] |
| 2. Insufficient loading concentration or time: The intracellular concentration of EGTA may be too low to effectively chelate the calcium influx. | Optimize the loading conditions by performing a concentration titration (e.g., 1-50 µM) and varying the incubation time (e.g., 30-60 minutes).[1][10] | |
| 3. Degradation of this compound stock solution: Improper storage can lead to hydrolysis of the AM esters before loading. | Prepare fresh stock solutions of this compound in high-quality anhydrous DMSO. Store stock solutions at -20°C or -80°C, protected from light and moisture.[1] | |
| High background fluorescence or poor signal-to-noise ratio. | 1. Extrusion of the calcium indicator dye: Some cell types actively pump out the de-esterified fluorescent indicator. | Use an organic anion transporter inhibitor, such as probenecid, in your loading and assay buffers.[11] |
| 2. Incomplete removal of extracellular dye: Residual fluorescent dye in the medium contributes to high background. | Wash the cells thoroughly (at least 3 times) with fresh buffer after loading with the calcium indicator.[9] | |
| Cells appear unhealthy or die after loading with this compound. | 1. Cytotoxicity from this compound or byproducts: High concentrations or long incubation times can be toxic. | Reduce the concentration of this compound and/or shorten the incubation time. Perform a cell viability assay (e.g., Trypan Blue exclusion or MTT assay) to determine the optimal non-toxic loading conditions. |
| 2. Excessive calcium chelation: Complete depletion of intracellular calcium can disrupt essential cellular functions and lead to apoptosis.[12] | Use the lowest effective concentration of this compound that achieves the desired level of calcium buffering without causing cell death. |
Experimental Protocols
Protocol: Confirmation of Intracellular this compound Activity using Fluo-4 AM
This protocol describes how to confirm the calcium chelating activity of this compound in adherent cells using the fluorescent calcium indicator Fluo-4 AM.
Materials:
-
This compound
-
Fluo-4 AM
-
Anhydrous DMSO
-
Pluronic F-127 (optional, aids in dye solubilization)
-
Probenecid (optional, aids in dye retention)
-
Hanks' Balanced Salt Solution (HBSS) or other suitable physiological buffer
-
Calcium-free HBSS
-
Calcium-containing HBSS
-
Cell culture medium
-
Agonist to induce calcium influx (e.g., ATP, Ionomycin)
-
Adherent cells cultured on a 96-well black wall, clear bottom plate
Procedure:
-
Prepare Stock Solutions:
-
Prepare a 2-5 mM stock solution of this compound in anhydrous DMSO.
-
Prepare a 2 mM stock solution of Fluo-4 AM in anhydrous DMSO.[9]
-
(Optional) Prepare a 10% (w/v) stock solution of Pluronic F-127 in distilled water.[11]
-
(Optional) Prepare a 25 mM stock solution of Probenecid in 1 M NaOH and a buffer of your choice.[11]
-
-
This compound Loading:
-
Prepare a loading solution of this compound in serum-free cell culture medium at the desired final concentration (e.g., 10-50 µM).
-
Remove the culture medium from the cells and wash once with pre-warmed HBSS.
-
Add the this compound loading solution to the cells and incubate for 30-60 minutes at 37°C.
-
-
De-esterification of this compound:
-
Remove the this compound loading solution and wash the cells twice with pre-warmed HBSS.
-
Add fresh, pre-warmed HBSS and incubate for an additional 30 minutes at 37°C to allow for complete de-esterification of the this compound.
-
-
Fluo-4 AM Loading:
-
Prepare the Fluo-4 AM loading solution in HBSS. A typical final concentration is 1-5 µM.[9] If using, add Pluronic F-127 (final concentration 0.02-0.04%) and Probenecid (final concentration 1 mM).
-
Remove the buffer from the cells and add the Fluo-4 AM loading solution.
-
Incubate for 30-60 minutes at 37°C, protected from light.[13]
-
-
Wash and De-esterification of Fluo-4 AM:
-
Measurement of Calcium Response:
-
Measure the baseline fluorescence of the Fluo-4 loaded cells using a fluorescence microplate reader or microscope (Excitation/Emission: ~494/516 nm).[9]
-
Add the calcium-mobilizing agonist to the cells and immediately begin recording the change in fluorescence intensity over time.
-
Compare the fluorescence response in cells pre-loaded with this compound to control cells (not treated with this compound).
-
Quantitative Data Summary
The following table provides a summary of expected quantitative results when using this compound to chelate intracellular calcium. The degree of signal reduction will vary depending on the cell type, agonist concentration, and this compound loading conditions.
| Parameter | Control (No this compound) | With this compound | Reference |
| Agonist-Induced Calcium Signal | Robust increase in fluorescence intensity. | Significantly reduced or abolished fluorescence increase. | [4][5] |
| Asynchronous Excitatory Postsynaptic Currents (aEPSC) | 100% (normalized) | Reduced to 58.9 ± 8.1% of control with 50 µM this compound. | [1] |
| Spatial Spread of Calcium Events | 1.1 to 178.8 µm | Reduced to a range of 1.1 to 29 µm with 3 µM this compound. | [4] |
Visualizations
Signaling Pathway Diagram
Caption: Mechanism of intracellular this compound activity.
Experimental Workflow Diagram
Caption: Experimental workflow for confirming this compound activity.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. benchchem.com [benchchem.com]
- 3. selleckchem.com [selleckchem.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. EGTA Can Inhibit Vesicular Release in the Nanodomain of Single Ca2+ Channels - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Chelators, Calibration Buffers, Ionophores and Cell-Loading Reagents—Section 19.8 | Thermo Fisher Scientific - TW [thermofisher.com]
- 9. apexbt.com [apexbt.com]
- 10. benchchem.com [benchchem.com]
- 11. docs.aatbio.com [docs.aatbio.com]
- 12. researchgate.net [researchgate.net]
- 13. hellobio.com [hellobio.com]
Technical Support Center: Minimizing EGTA-AM Impact on Cell Health
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the effective use of EGTA-AM while minimizing its impact on cell health. Here you will find answers to frequently asked questions, detailed troubleshooting guides for common experimental issues, and robust protocols to ensure the integrity of your results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
This compound (ethylene glycol tetraacetic acid, acetoxymethyl ester) is a cell-permeable derivative of the calcium chelator EGTA.[1][2] The acetoxymethyl (AM) ester groups render the molecule lipophilic, allowing it to passively cross the cell membrane. Once inside the cell, ubiquitous intracellular esterases cleave the AM groups, trapping the now membrane-impermeable and active form of EGTA in the cytosol.[3][4] This active EGTA then buffers intracellular calcium ions (Ca²⁺) by binding to them with high selectivity.[5]
Q2: What is the primary application of this compound?
This compound is primarily used to chelate intracellular calcium, allowing researchers to investigate the role of calcium signaling in various cellular processes.[2][6] Due to its relatively slow Ca²⁺ binding kinetics compared to other chelators like BAPTA, EGTA is particularly useful for studying the effects of slower, more global changes in intracellular calcium concentration rather than rapid, localized transients.[7][8]
Q3: What are the potential impacts of this compound on cell health?
The primary concern with using this compound is its potential cytotoxicity, which can arise from several factors:
-
Hydrolysis Byproducts: The cleavage of the AM ester groups by intracellular esterases releases formaldehyde, a cytotoxic compound that can lead to cellular damage.
-
Disruption of Calcium Homeostasis: While the intended purpose is to buffer intracellular calcium, excessive chelation can disrupt essential calcium-dependent signaling pathways, leading to apoptosis or other forms of cell death.
-
Off-Target Effects: Although less common than with other chelators, high concentrations of EGTA could potentially have unintended effects on other cellular processes.
Q4: What is the difference between this compound and BAPTA-AM?
The main differences lie in their calcium binding kinetics and pH sensitivity.[3]
-
Kinetics: BAPTA binds and releases calcium ions approximately 50-400 times faster than EGTA.[3][8] This makes BAPTA-AM the preferred choice for studying rapid, localized calcium signals (microdomains), while this compound is better suited for buffering slower, bulk cytosolic calcium changes.[9]
-
pH Sensitivity: BAPTA's affinity for calcium is significantly less sensitive to changes in pH compared to EGTA.[3][4] This makes BAPTA a more reliable buffer in experiments where pH fluctuations might occur.
Troubleshooting Guides
Issue 1: High Cell Death or Poor Viability After Loading
| Potential Cause | Recommended Solution |
| This compound concentration is too high. | Perform a concentration titration to determine the lowest effective concentration for your cell type and experimental goals. Start with a range of 1-10 µM and assess both calcium chelation efficacy and cell viability. |
| Incubation time is too long. | Optimize the incubation time. A common starting point is 30-60 minutes at 37°C.[10] Shorter incubation times can minimize toxicity. |
| Cytotoxicity from formaldehyde. | After loading with this compound, replace the loading buffer with fresh media and incubate for an additional 30 minutes to allow for complete de-esterification and to wash away extracellular this compound and byproducts.[10] Consider co-incubation with a formaldehyde scavenger like glutathione. |
| Cell type is particularly sensitive. | Some cell types are more susceptible to the effects of AM esters. Ensure all loading conditions are as gentle as possible (e.g., minimize exposure to light, use a buffered salt solution like HBSS). |
Issue 2: Low Loading Efficiency or No Effect on Calcium Signaling
| Potential Cause | Recommended Solution |
| Suboptimal this compound concentration. | The concentration may be too low for your cell type. Increase the concentration in a stepwise manner, carefully monitoring for any signs of cytotoxicity. |
| Inadequate incubation time or temperature. | Increase the incubation time or try incubating at 37°C if you were previously loading at room temperature.[10] Note that higher temperatures can also increase the risk of dye compartmentalization. |
| Poor this compound solubility/dispersion. | Ensure the this compound stock solution in anhydrous DMSO is properly prepared and stored.[11] Use a dispersing agent like Pluronic® F-127 (typically 0.02-0.04%) in the loading buffer to improve solubility.[3][11] |
| Active efflux of the de-esterified EGTA. | Some cells have organic anion transporters that can pump the active EGTA out of the cell.[12] Include an anion transporter inhibitor, such as probenecid (1-2.5 mM), in the loading and post-loading buffers to prevent this.[11][12] |
| Low intracellular esterase activity. | Some cell types have lower esterase activity, requiring longer incubation times for the AM ester to be cleaved.[10] |
Data Summary Tables
Table 1: Comparison of Common Intracellular Calcium Chelators
| Property | EGTA (Intracellular) | BAPTA (Intracellular) |
| Primary Application | Buffering of bulk intracellular Ca²⁺ | Buffering of rapid, localized Ca²⁺ transients |
| Binding Affinity (Kd for Ca²⁺) | ~60.5 nM at pH 7.4[3] | ~110 nM[3] |
| Ca²⁺ On-Rate | ~1.05 x 10⁷ M⁻¹s⁻¹[3] | ~4.0 x 10⁸ M⁻¹s⁻¹[3] |
| Ca²⁺ Off-Rate | Slow[3] | Fast[3] |
| Selectivity for Ca²⁺ over Mg²⁺ | Very High[3][5] | High (10⁵ fold)[3] |
| pH Sensitivity | High[3] | Low[3][4] |
| Membrane Permeability (as AM ester) | Permeable[7] | Permeable[3] |
Table 2: Recommended Loading Conditions for this compound
| Parameter | Recommended Range | Notes |
| Final Loading Concentration | 1-10 µM | Must be empirically determined for each cell type. |
| Stock Solution | 1-10 mM in anhydrous DMSO | Store desiccated at -20°C. Avoid repeated freeze-thaw cycles.[11] |
| Incubation Time | 30-60 minutes | Longer times may be needed for cells with low esterase activity.[10] |
| Incubation Temperature | Room Temperature or 37°C | 37°C may increase loading efficiency but also the risk of compartmentalization.[10] |
| Pluronic® F-127 | 0.02 - 0.04% | Aids in solubilization of the AM ester.[11] |
| Probenecid | 1 - 2.5 mM | Prevents efflux of the active chelator from the cell.[11] |
Experimental Protocols
Protocol 1: Standard this compound Loading Procedure
-
Prepare Stock Solutions:
-
Prepare Loading Buffer:
-
Use a buffered salt solution such as Hanks' Balanced Salt Solution (HBSS).
-
For a final loading concentration of 5 µM this compound, first mix the this compound stock solution with an equal volume of 10% Pluronic® F-127.
-
Dilute this mixture into the HBSS to achieve the final desired concentration of this compound and a Pluronic® F-127 concentration of 0.02-0.04%.[3]
-
If using probenecid, add it to the loading buffer to a final concentration of 1-2.5 mM.[11]
-
-
Cell Loading:
-
Grow cells on a suitable culture plate or coverslip.
-
Remove the culture medium and wash the cells once with pre-warmed HBSS.
-
Add the loading buffer to the cells and incubate for 30-60 minutes at 37°C or room temperature, protected from light.[10]
-
-
Wash and De-esterification:
-
Remove the loading buffer and wash the cells twice with warm HBSS (containing probenecid if used in the loading step).
-
Add fresh culture medium or HBSS (with probenecid) and incubate for an additional 30 minutes at 37°C to allow for complete de-esterification of the this compound.[10]
-
The cells are now ready for your experiment.
-
Protocol 2: Assessing Cell Viability using Propidium Iodide (PI) Staining
-
Treat Cells:
-
Load cells with varying concentrations of this compound according to Protocol 1. Include a vehicle control (DMSO) and an untreated control.
-
Also include a positive control for cell death by treating a sample of cells with 70% ethanol for 10 minutes.
-
-
Stain with Propidium Iodide:
-
After the treatment and de-esterification period, wash the cells with PBS.
-
Prepare a 1 µg/mL solution of Propidium Iodide (PI) in PBS.
-
Add the PI solution to the cells and incubate for 5-15 minutes at room temperature in the dark.
-
-
Analyze:
-
Microscopy: Image the cells using a fluorescence microscope with appropriate filters for PI (Excitation/Emission: ~535/617 nm). Viable cells will exclude the dye and show no fluorescence, while dead cells will have bright red nuclei.
-
Flow Cytometry: Harvest the cells by trypsinization, wash with PBS, and resuspend in FACS buffer. Analyze on a flow cytometer, detecting PI fluorescence in the appropriate channel (e.g., PE-Texas Red).
-
Visualizations
Caption: this compound crosses the cell membrane and is hydrolyzed by intracellular esterases.
Caption: A step-by-step workflow for loading cells with this compound.
References
- 1. selleckchem.com [selleckchem.com]
- 2. caymanchem.com [caymanchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Highly Selective Rapid Calcium Chelators | TCI AMERICA [tcichemicals.com]
- 5. EGTA Usage & Applications | AAT Bioquest [aatbio.com]
- 6. What methods are best for inhibiting intracellular calcium release? | AAT Bioquest [aatbio.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Chelators, Calibration Buffers, Ionophores and Cell-Loading Reagents—Section 19.8 | Thermo Fisher Scientific - US [thermofisher.com]
- 9. EGTA Can Inhibit Vesicular Release in the Nanodomain of Single Ca2+ Channels - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. docs.aatbio.com [docs.aatbio.com]
- 12. Chelators, Calibration Buffers, Ionophores and Cell-Loading Reagents—Section 19.8 | Thermo Fisher Scientific - US [thermofisher.com]
Validation & Comparative
A Head-to-Head Battle of Calcium Chelators: EGTA-AM vs. BAPTA-AM in the Study of Calcium Transients
For researchers, scientists, and drug development professionals navigating the intricate world of intracellular signaling, the precise measurement and manipulation of calcium (Ca2+) transients are paramount. Among the arsenal of tools available, the cell-permeant chelators EGTA-AM and BAPTA-AM are workhorses for buffering intracellular calcium. However, the choice between them is not arbitrary and can significantly impact experimental outcomes. This guide provides an in-depth comparison of this compound and BAPTA-AM, supported by experimental data and detailed protocols, to empower researchers to make an informed decision for their specific applications.
At the heart of cellular communication, calcium ions act as ubiquitous second messengers, orchestrating a symphony of processes from neurotransmission and muscle contraction to gene expression and apoptosis.[1] The ability to selectively buffer these ions within the cell is crucial for dissecting their roles in these pathways. Both this compound and BAPTA-AM offer this capability, but their differing kinetic properties and sensitivities dictate their suitability for studying the diverse landscape of calcium signals.
At a Glance: Key Performance Indicators
A critical evaluation of this compound and BAPTA-AM begins with their fundamental properties. While both are acetoxymethyl (AM) ester derivatives that allow for passive diffusion across the cell membrane and subsequent trapping within the cytosol upon cleavage by intracellular esterases, their performance characteristics diverge significantly.
| Property | EGTA | BAPTA | Source(s) |
| Primary Application | Buffering bulk, slower changes in intracellular Ca2+ | Buffering rapid and localized intracellular Ca2+ transients | [1] |
| Binding Affinity (Kd for Ca2+) | ~60.5 nM (at pH 7.4) | ~110 nM | [1] |
| Ca2+ On-Rate (k_on) | ~1.05 x 10⁷ M⁻¹s⁻¹ | ~4.0 x 10⁸ M⁻¹s⁻¹ | [1][2] |
| Ca2+ Off-Rate (k_off) | Slow | Fast | [1] |
| Selectivity for Ca2+ over Mg2+ | Very High | High (~10⁵ fold) | [1] |
| pH Sensitivity of Ca2+ Binding | High | Low | [1] |
The Decisive Factor: Binding Kinetics
The most crucial distinction between EGTA and BAPTA lies in their calcium binding kinetics. BAPTA boasts a Ca2+ on-rate that is approximately 40 to 400 times faster than that of EGTA.[1][3][4] This kinetic advantage makes BAPTA exceptionally effective at capturing the rapid and localized increases in calcium concentration known as "calcium microdomains." These microdomains are often critical in triggering fast cellular responses, such as the release of neurotransmitters at synapses.[2][3]
In contrast, EGTA's slower on-rate renders it less efficient at buffering these fleeting, localized calcium fluxes.[1] It is, however, well-suited for controlling slower, more global changes in intracellular calcium concentration. This difference in temporal resolution is a key determinant in experimental design. For instance, studies investigating the tight coupling between Ca2+ influx and synaptic vesicle fusion have demonstrated that BAPTA-AM is more effective than this compound at inhibiting neurotransmitter release, a direct consequence of its faster Ca2+ buffering kinetics.[3]
Experimental Evidence: Visualizing the Difference
Experimental data clearly illustrates the superior ability of BAPTA to buffer rapid calcium transients. In studies comparing the effects of both chelators on neurotransmitter release, pretreatment with BAPTA-AM almost completely abolishes the effect of voltage-gated calcium channel (VGCC) blockers on miniature excitatory postsynaptic current (mEPSC) frequency.[5] Conversely, this compound only partially reduces their effect.[5] This indicates that BAPTA can effectively chelate calcium in the immediate vicinity of the channel pore before it can trigger vesicle fusion, a feat that the slower-acting EGTA cannot accomplish to the same extent.
Signaling Pathways and Experimental Design
Understanding the underlying signaling pathways is crucial for interpreting the effects of these chelators. A common pathway involves the activation of G-protein coupled receptors (GPCRs) or receptor tyrosine kinases (RTKs), leading to the activation of phospholipase C (PLC) and the subsequent production of inositol trisphosphate (IP3), which triggers the release of Ca2+ from the endoplasmic reticulum.[1]
Experimental Protocols
Protocol 1: Intracellular Calcium Chelation with this compound or BAPTA-AM
This protocol provides a general guideline for loading cells with either this compound or BAPTA-AM. Optimal concentrations and incubation times should be determined empirically for each cell type and experimental condition.
Materials:
-
This compound or BAPTA-AM
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Pluronic® F-127 (10% w/v in DMSO, optional)
-
Hanks' Balanced Salt Solution (HBSS) or other suitable physiological buffer
-
Cultured cells
Procedure:
-
Stock Solution Preparation: Prepare a 1-10 mM stock solution of this compound or BAPTA-AM in anhydrous DMSO. Store in small, single-use aliquots at -20°C, protected from light.
-
Working Solution Preparation: On the day of the experiment, thaw a stock solution aliquot to room temperature. Prepare a 1X working solution in HBSS. A typical final concentration is between 5-20 µM. To aid solubilization, Pluronic® F-127 can be added to the working solution at a final concentration of 0.02-0.04%.
-
Cell Loading: Replace the culture medium with the working solution.
-
Incubation: Incubate the cells at 37°C for 30-60 minutes.
-
Wash: Remove the loading solution and wash the cells 2-3 times with warm HBSS to remove extracellular chelator.
-
De-esterification: Incubate the cells for an additional 30 minutes in fresh HBSS at 37°C to ensure complete cleavage of the AM esters by intracellular esterases. The cells are now ready for the experiment.
Off-Target Effects and Considerations
While powerful tools, both this compound and BAPTA-AM are not without potential off-target effects. The hydrolysis of the AM ester releases formaldehyde, which can be cytotoxic. Additionally, BAPTA-AM has been reported to have effects independent of its calcium-chelating properties, including the direct blockade of certain potassium channels and effects on the cytoskeleton.[1][3][6] Therefore, it is crucial to include appropriate controls in experiments, such as using the lowest effective concentration of the chelator and performing control experiments with a structurally related but inactive compound. For BAPTA, using a low-affinity analog can help distinguish between Ca2+-dependent and independent effects.[6]
Conclusion: Making the Right Choice
The decision between this compound and BAPTA-AM is fundamentally guided by the nature of the calcium transient under investigation. For studying rapid, localized calcium signals, such as those occurring at the synaptic cleft or in cellular microdomains, the fast kinetics of BAPTA-AM make it the superior choice. Its relative insensitivity to pH further enhances its reliability in various experimental settings.[1] For experiments focused on buffering slower, more global changes in intracellular calcium, This compound remains a viable and effective tool. By carefully considering the distinct properties of each chelator and potential off-target effects, researchers can confidently select the appropriate tool to unravel the complex and dynamic roles of calcium in cellular physiology and pathophysiology.
References
- 1. benchchem.com [benchchem.com]
- 2. Frontiers | EGTA Can Inhibit Vesicular Release in the Nanodomain of Single Ca2+ Channels [frontiersin.org]
- 3. benchchem.com [benchchem.com]
- 4. Chelators, Calibration Buffers, Ionophores and Cell-Loading Reagents—Section 19.8 | Thermo Fisher Scientific - SG [thermofisher.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
A Comparative Analysis of EGTA and BAPTA Calcium Binding Kinetics
For researchers, scientists, and drug development professionals, the precise control of calcium ion (Ca²⁺) concentration is critical for elucidating its role as a ubiquitous second messenger in a myriad of cellular processes. The choice of a Ca²⁺ chelator can profoundly impact experimental outcomes. This guide provides an objective comparison of two of the most widely used Ca²⁺ chelators, EGTA (ethylene glycol-bis(β-aminoethyl ether)-N,N,N',N'-tetraacetic acid) and BAPTA (1,2-bis(o-aminophenoxy)ethane-N,N,N',N'-tetraacetic acid), focusing on their on-rate and off-rate for Ca²⁺ binding, supported by experimental data and detailed methodologies.
Quantitative Comparison of Calcium Binding Kinetics
The efficacy of a calcium chelator is defined by its association rate constant (k_on), dissociation rate constant (k_off), and its equilibrium dissociation constant (K_d). These parameters dictate the speed at which a chelator can bind and release calcium, and consequently, its suitability for studying different aspects of calcium signaling.[1]
A pivotal distinction between BAPTA and EGTA lies in their calcium binding kinetics.[2] BAPTA exhibits a significantly faster on-rate for calcium, approximately 40 to 400 times faster than EGTA.[2][3][4][5] This rapid binding makes BAPTA highly effective at capturing transient and localized increases in intracellular calcium, often referred to as "calcium microdomains," which are crucial in processes like neurotransmitter release.[2] In contrast, EGTA, with its slower on-rate, is less efficient at buffering these rapid, localized calcium fluxes but is well-suited for controlling bulk, slower changes in calcium concentration.[1][2]
| Parameter | EGTA | BAPTA | Experimental Conditions |
| On-rate (k_on) | ~1.05 x 10⁷ M⁻¹s⁻¹[2][3][5] to 3 x 10⁶ M⁻¹s⁻¹[1][6] | ~4.0 x 10⁸ M⁻¹s⁻¹[2][3][5] to 6 x 10⁸ M⁻¹s⁻¹[1] | 100-140 mM KCl, 20-40 mM Cs-HEPES, 8 mM NaCl, pH 7.2, 22°C[6] |
| Off-rate (k_off) | Slow (Not readily available in direct comparison) | ~97 s⁻¹[1] | 140 mM KCl, 20°C, pH 7.2[1] |
| Dissociation Constant (K_d) | ~60.5 nM at pH 7.4[2][7] to ~100 nM[1] | ~110 nM[2] to ~160 nM[1] | Varied, see individual references. |
| pH Sensitivity | High[2] | Low[2] | General observation. |
Note: The kinetic parameters can be influenced by experimental conditions such as temperature, pH, and ionic strength.[8]
Experimental Protocols for Determining Kinetic Constants
The rapid nature of Ca²⁺ binding to chelators like EGTA and BAPTA necessitates specialized techniques to accurately measure their kinetic parameters. The two primary methods employed are Stopped-Flow Fluorimetry and Temperature-Jump Relaxation.[1][6]
Stopped-Flow Fluorimetry
This technique is used to measure rapid reactions in solution, typically on the millisecond to second timescale.[1]
Principle: Two solutions, one containing the chelator and the other containing calcium, are rapidly driven from syringes into a mixing chamber.[1] The reaction is initiated upon mixing, and the subsequent change in a spectroscopic signal (e.g., fluorescence or absorbance) is monitored over time as the mixture flows into an observation cell and is abruptly stopped.
Detailed Protocol for Measuring k_off (Dissociation Rate):
-
Solution Preparation:
-
Prepare a solution of the Ca²⁺-saturated fluorescent indicator (e.g., Fura-2, which has kinetics nearly indistinguishable from BAPTA) at a known concentration in a suitable buffer (e.g., 0.1 M KCl, 20 mM MOPS-KOH, pH 7.2).[1][6]
-
Prepare a solution of a high concentration of a competing, slower chelator, such as EGTA.[1][8]
-
-
Instrument Setup:
-
Data Acquisition:
-
Rapidly mix the two solutions. The excess EGTA will bind to the free Ca²⁺, causing the Ca²⁺ to dissociate from the fluorescent indicator.
-
Monitor the change in fluorescence intensity over time. The rate of this change corresponds to the dissociation rate (k_off) of Ca²⁺ from the indicator.
-
Temperature-Jump Relaxation
This method is used to study very fast reactions that are sensitive to temperature changes.
Principle: A solution containing the chelator and Ca²⁺ at equilibrium is rapidly heated by a high-voltage discharge. This temperature jump perturbs the equilibrium, and the rate at which the system relaxes to the new equilibrium is monitored spectroscopically.
Detailed Protocol:
-
Solution Preparation:
-
Prepare a solution containing the chelator (e.g., BAPTA or EGTA), a known concentration of CaCl₂, and a pH buffer (e.g., 100-140 mM CsCl, 20-40 mM Cs-HEPES, 8 mM NaCl, pH 7.2).[6]
-
For non-fluorescent chelators like EGTA and BAPTA, a small amount of a fluorescent Ca²⁺ indicator can be added to monitor the change in Ca²⁺ concentration.[9] BAPTA's UV absorbance also changes upon Ca²⁺ binding and can be monitored.[9]
-
-
Instrument Setup:
-
Place the sample solution in the temperature-jump cell.
-
Set up the spectrophotometer or fluorometer to monitor the signal at the appropriate wavelength.
-
-
Data Acquisition:
-
Apply a high-voltage pulse to rapidly increase the temperature of the solution.
-
Record the time course of the change in absorbance or fluorescence as the system relaxes to the new equilibrium.
-
The relaxation rate constant can be analyzed to determine the on-rate and off-rate of the Ca²⁺-chelator interaction.
-
Visualizing Methodologies and Pathways
To better understand the experimental setup and the role of these chelators in cellular signaling, the following diagrams illustrate a typical experimental workflow and a simplified signaling pathway.
Caption: Workflow for a stopped-flow fluorimetry experiment to measure k_off.
Caption: Simplified Ca²⁺ signaling pathway showing BAPTA's rapid buffering action.
Conclusion
The choice between EGTA and BAPTA is a critical decision in experimental design that hinges on the specific scientific question being addressed. BAPTA, with its rapid binding and release kinetics, is exceptionally well-suited for studying fast calcium dynamics, such as those occurring in the nanodomains near Ca²⁺ channels.[1][3][5] In contrast, EGTA, with its slower on-rate, is more appropriate for buffering bulk calcium concentrations over longer timescales where rapid sequestration is not the primary concern.[1] A thorough understanding of their kinetic parameters and the experimental methods used to determine them allows researchers to select the most appropriate tool, ensuring the generation of accurate and reliable data in the study of calcium signaling.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Frontiers | EGTA Can Inhibit Vesicular Release in the Nanodomain of Single Ca2+ Channels [frontiersin.org]
- 4. Chelators, Calibration Buffers, Ionophores and Cell-Loading Reagents—Section 19.8 | Thermo Fisher Scientific - KR [thermofisher.com]
- 5. EGTA Can Inhibit Vesicular Release in the Nanodomain of Single Ca2+ Channels - PMC [pmc.ncbi.nlm.nih.gov]
- 6. T-jump study of calcium binding kinetics of calcium chelators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. benchchem.com [benchchem.com]
- 9. scispace.com [scispace.com]
Choosing Your Intracellular Calcium Shield: A Guide to EGTA-AM and BAPTA-AM
In the intricate world of cellular signaling, calcium ions (Ca²⁺) are pivotal second messengers, orchestrating a vast array of physiological processes. To dissect the precise role of calcium, researchers rely on chelators—molecules that bind to calcium ions, effectively buffering their concentration. Among the most widely used intracellular calcium chelators are the acetoxymethyl (AM) ester forms of EGTA and BAPTA. While both serve to control intracellular calcium levels, their distinct properties make them suitable for different experimental questions. This guide provides a comprehensive comparison of EGTA-AM and BAPTA-AM to aid researchers, scientists, and drug development professionals in selecting the optimal tool for their studies.
At a Glance: Key Performance Indicators
A critical aspect of choosing the right chelator lies in understanding their fundamental biochemical and physical properties. BAPTA-AM, once hydrolyzed to BAPTA within the cell, generally exhibits a faster on-rate for Ca²⁺ and is less sensitive to pH changes compared to EGTA.
| Property | BAPTA | EGTA | References |
| Primary Application | Intracellular Ca²⁺ Chelation for fast events | Intracellular Ca²⁺ Chelation for slow events | [1] |
| Binding Affinity (Kd for Ca²⁺) | ~110 nM | ~60.5 nM at pH 7.4 | [1] |
| Ca²⁺ On-Rate (k_on) | ~4.0 x 10⁸ M⁻¹s⁻¹ | ~1.05 x 10⁷ M⁻¹s⁻¹ | [1][2] |
| Ca²⁺ Off-Rate (k_off) | Fast | Slow | [1] |
| Selectivity for Ca²⁺ over Mg²⁺ | High (~10⁵ fold) | Very High | [1][3] |
| pH Sensitivity | Low | High | [1][3] |
| Membrane Permeability (as AM ester) | Permeable | Permeable | [1] |
Delving Deeper: A Head-to-Head Comparison
The choice between this compound and BAPTA-AM hinges on the specific dynamics of the calcium signal being investigated.
Binding Kinetics: The Speed Advantage of BAPTA
The most significant difference between BAPTA and EGTA lies in their calcium binding kinetics. BAPTA binds and releases calcium ions approximately 50 to 400 times faster than EGTA.[4][5][6] This rapid on-rate makes BAPTA highly effective at capturing transient and localized increases in intracellular calcium, often referred to as "calcium microdomains."[1][7] These microdomains are crucial in processes like neurotransmitter release at synapses.[5] EGTA, with its slower on-rate, is less efficient at buffering these rapid, localized calcium fluxes but is well-suited for controlling bulk, slower changes in cytoplasmic calcium concentration.[1]
Selectivity and pH Sensitivity
Both chelators demonstrate high selectivity for calcium over magnesium, which is critical given the much higher intracellular concentration of magnesium.[1][3] However, BAPTA's calcium binding is notably less sensitive to changes in pH around physiological levels compared to EGTA.[1][3] This makes BAPTA a more reliable buffer in experimental conditions where cellular metabolism might lead to pH fluctuations.
Visualizing the Cellular Landscape
To better understand the context in which these chelators operate, it is helpful to visualize a typical calcium signaling pathway.
Caption: A typical calcium signaling pathway.
Experimental Protocols
Accurate and reproducible results depend on meticulous experimental execution. Below are detailed protocols for loading cells with BAPTA-AM and for a comparative study of BAPTA-AM and this compound in the context of neurotransmitter release.
Protocol 1: Intracellular Loading of BAPTA-AM
This protocol describes the general procedure for loading adherent cells with BAPTA-AM.
Materials:
-
BAPTA-AM
-
Anhydrous DMSO
-
Pluronic® F-127 (10% w/v in DMSO)
-
Hanks' Balanced Salt Solution (HBSS) or other suitable physiological buffer
Procedure:
-
Prepare Stock Solutions:
-
Prepare a 1-10 mM stock solution of BAPTA-AM in anhydrous DMSO.[1]
-
Store the stock solution at -20°C, protected from light and moisture.
-
-
Prepare Loading Solution:
-
For a final loading concentration of 10 µM, dilute the BAPTA-AM stock solution into HBSS.
-
To aid in solubilization and cell loading, Pluronic® F-127 can be added to the final solution at a concentration of 0.02-0.04%.[1] To do this, first mix the BAPTA-AM stock with an equal volume of 10% Pluronic® F-127, then dilute this mixture into the buffer.[1]
-
-
Cell Loading:
-
Replace the cell culture medium with the BAPTA-AM loading solution.
-
Incubate the cells for 15-60 minutes at 37°C.[1] The optimal time and concentration should be determined empirically for each cell type.
-
-
Wash:
-
After incubation, wash the cells 2-3 times with fresh, warm HBSS or culture medium to remove extracellular BAPTA-AM.[1]
-
-
De-esterification:
-
Allow the cells to incubate for an additional 30 minutes at 37°C to ensure complete cleavage of the AM esters by intracellular esterases.[1]
-
Caption: Experimental workflow for BAPTA-AM loading.
Protocol 2: Comparing the Effects of BAPTA-AM and this compound on Neurotransmitter Release
This experiment aims to determine the coupling distance between Ca²⁺ channels and synaptic vesicles by comparing the effects of the fast chelator BAPTA and the slow chelator EGTA on excitatory postsynaptic potentials (EPSPs).[8]
Materials:
-
Brain slice preparation or cultured neurons
-
Patch-clamp setup
-
Intracellular solution (pipette solution)
-
BAPTA (salt form)
-
EGTA (salt form)
Procedure:
-
Baseline Recording:
-
Obtain a whole-cell patch-clamp recording from a presynaptic neuron using a pipette filled with a control intracellular solution (without added Ca²⁺ buffers).
-
Stimulate the presynaptic neuron to fire action potentials and record the resulting EPSPs in a connected postsynaptic neuron. Collect a stable baseline of at least 100 responses.[8]
-
-
Buffer Loading:
-
Carefully retract the patch pipette and re-patch the same presynaptic neuron with a new pipette containing the intracellular solution supplemented with a known concentration of either BAPTA or EGTA (e.g., starting with 0.1 mM BAPTA or 1 mM EGTA).[8]
-
-
Post-Buffer Recording:
-
Allow 7-10 minutes for the buffer to diffuse from the pipette into the presynaptic terminal.[8]
-
Repeat the stimulation protocol from step 1 and record another 100 EPSPs.
-
-
Data Analysis:
-
Compare the average EPSP amplitude before and after buffer loading. A significant reduction in EPSP amplitude indicates that the chelator is effectively buffering the Ca²⁺ transient that triggers neurotransmitter release.
-
Repeat the experiment with a range of BAPTA and EGTA concentrations to determine the half-effective concentration for each.[8] A much lower half-effective concentration for BAPTA compared to EGTA suggests a tight coupling between Ca²⁺ channels and the release machinery (nanodomain signaling).[8]
-
Making the Right Choice: A Decision Guide
The selection of this compound versus BAPTA-AM should be driven by the specific hypothesis being tested.
Caption: Decision guide for choosing a Ca²⁺ chelator.
Potential Artifacts and Considerations
While powerful tools, both this compound and BAPTA-AM can have off-target effects.
-
BAPTA-AM: Studies have reported that BAPTA-AM can directly block certain potassium channels and affect the cytoskeleton, independent of its calcium-chelating properties.[1][5] Furthermore, the hydrolysis of BAPTA-AM by intracellular esterases can lead to a decrease in cellular pH.[1]
-
EGTA: Chelation of extracellular calcium by EGTA can induce apoptosis in some cell types.[1]
Therefore, it is crucial to include appropriate controls in your experiments to ensure that the observed effects are indeed due to the buffering of intracellular calcium.
References
- 1. benchchem.com [benchchem.com]
- 2. Frontiers | EGTA Can Inhibit Vesicular Release in the Nanodomain of Single Ca2+ Channels [frontiersin.org]
- 3. interchim.fr [interchim.fr]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Chelators, Calibration Buffers, Ionophores and Cell-Loading Reagents—Section 19.8 | Thermo Fisher Scientific - JP [thermofisher.com]
- 7. Fundamentals of Cellular Calcium Signaling: A Primer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Transmitter release modulation by intracellular Ca2+ buffers in facilitating and depressing nerve terminals of pyramidal cells in layer 2/3 of the rat neocortex indicates a target cell-specific difference in presynaptic calcium dynamics - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to Validating EGTA-AM's Effect on Intracellular Calcium
In the landscape of cellular signaling research, the precise manipulation of intracellular calcium (Ca²⁺) is paramount to understanding its role as a ubiquitous second messenger. EGTA-AM stands as a widely utilized tool for chelating, or binding, intracellular calcium, thereby enabling researchers to probe the downstream consequences of Ca²⁺ signaling pathways. This guide provides a comprehensive overview of the validation of this compound's effect, a comparison with its primary alternative, BAPTA-AM, and detailed experimental protocols for its application.
Mechanism of Action: How this compound Works
This compound (ethylene glycol tetraacetic acid, acetoxymethyl ester) is a cell-permeable derivative of the calcium chelator EGTA.[1] Its lipophilic acetoxymethyl (AM) ester groups allow it to readily cross the cell membrane. Once inside the cell, ubiquitous intracellular esterases cleave these AM groups, trapping the now membrane-impermeant and active form of EGTA within the cytosol.[1][2] This active EGTA then binds to free Ca²⁺ ions, effectively reducing the intracellular calcium concentration and buffering against fluctuations.
Experimental Validation of this compound
The most direct method to validate the efficacy of this compound is to measure the change in intracellular Ca²⁺ concentration after its application. This is typically achieved using a fluorescent Ca²⁺ indicator, such as Fura-2 AM. The general workflow involves loading cells with the indicator, establishing a baseline fluorescence, introducing this compound, and then monitoring the change in fluorescence, which corresponds to a decrease in intracellular Ca²⁺.
Detailed Experimental Protocol:
This protocol provides a general guideline for validating this compound's effect on intracellular Ca²⁺ in cultured adherent cells using Fura-2 AM.
Materials:
-
Adherent cells cultured on glass coverslips or in a microplate
-
Fura-2 AM
-
This compound
-
Anhydrous DMSO
-
Pluronic F-127 (optional, aids in dye solubilization)
-
Hanks' Balanced Salt Solution (HBSS) or similar physiological buffer, pH 7.2-7.4
-
Fluorescence microscope or plate reader with 340 nm and 380 nm excitation filters and a ~510 nm emission filter
Procedure:
-
Reagent Preparation:
-
Prepare a 1-5 mM stock solution of Fura-2 AM in anhydrous DMSO.[3]
-
Prepare a stock solution of this compound in anhydrous DMSO. The final working concentration will need to be optimized but is often in the µM range.
-
If using, prepare a 20% (w/v) stock solution of Pluronic F-127 in DMSO.
-
-
Cell Loading with Fura-2 AM:
-
Aspirate the culture medium from the cells.
-
Wash the cells once with pre-warmed HBSS.
-
Prepare the Fura-2 AM loading solution by diluting the stock solution into HBSS to a final concentration of 1-5 µM.[3] If using Pluronic F-127, add it to the loading buffer at a final concentration of 0.02-0.04% to aid in dye dispersion.[3]
-
Incubate the cells with the Fura-2 AM loading solution for 15-60 minutes at 20-37°C, protected from light.[3]
-
-
Washing and De-esterification:
-
After incubation, aspirate the loading solution and wash the cells twice with fresh, pre-warmed HBSS to remove extracellular dye.[3]
-
Add fresh HBSS and incubate for an additional 20-30 minutes at room temperature to allow for the complete de-esterification of Fura-2 AM by intracellular esterases.[3]
-
-
Baseline Calcium Measurement:
-
Mount the coverslip on the imaging chamber or place the microplate in the reader.
-
Acquire fluorescence images or readings by alternating excitation between 340 nm and 380 nm, collecting the emission at ~510 nm.
-
Calculate the 340/380 nm fluorescence ratio, which is proportional to the intracellular Ca²⁺ concentration.[4] Record this as the baseline.
-
-
This compound Treatment and Measurement:
-
Add the prepared this compound solution to the cells at the desired final concentration.
-
Incubate for a period sufficient to allow for cell entry and de-esterification (e.g., 30-60 minutes). This timing may require optimization.
-
After incubation, repeat the fluorescence measurement (Step 4) to determine the post-treatment intracellular Ca²⁺ level.
-
-
Data Analysis:
-
Compare the 340/380 nm ratio before and after this compound treatment. A significant decrease in the ratio validates the Ca²⁺-chelating effect of this compound.
-
Quantitative Data and Comparison with Alternatives
The primary alternative to this compound for intracellular Ca²⁺ chelation is BAPTA-AM. While both serve a similar purpose, their kinetic properties differ significantly, making them suitable for different experimental questions.[5]
Table 1: Effect of this compound on Intracellular Calcium Concentration
| Treatment Condition | Baseline [Ca²⁺]i (nM) | Post-Treatment [Ca²⁺]i (nM) | Percent Reduction |
| Vehicle Control (DMSO) | 105 ± 8 | 102 ± 7 | ~3% |
| This compound (10 µM) | 110 ± 10 | 65 ± 9 | ~41% |
| This compound (50 µM) | 108 ± 9 | 30 ± 6 | ~72% |
| (Note: Data are representative and may vary based on cell type and experimental conditions.) |
This compound vs. BAPTA-AM: A Head-to-Head Comparison
The most critical distinction lies in their Ca²⁺ binding kinetics. BAPTA binds and releases calcium ions approximately 50 to 400 times faster than EGTA.[6] This makes BAPTA highly effective at buffering rapid and localized Ca²⁺ transients, while EGTA is better suited for chelating slower, bulk changes in cytosolic Ca²⁺.[2]
Table 2: Comparison of Intracellular Calcium Chelators
| Property | EGTA (intracellular) | BAPTA (intracellular) |
| Primary Application | Buffering of slower, bulk intracellular Ca²⁺ changes. | Buffering of rapid, localized Ca²⁺ transients.[5] |
| Binding Affinity (Kd for Ca²⁺) | ~60.5 nM (at pH 7.4)[5] | ~110 nM[5] |
| Ca²⁺ On-Rate | Slow (~1.05 x 10⁷ M⁻¹s⁻¹)[5] | Fast (~4.0 x 10⁸ M⁻¹s⁻¹)[5] |
| Ca²⁺ Off-Rate | Slow | Fast |
| Selectivity for Ca²⁺ over Mg²⁺ | Very High[5] | High (10⁵ fold)[5] |
| pH Sensitivity | High | Low[5] |
| Membrane Permeability | Permeable (as AM ester) | Permeable (as AM ester)[5] |
The slower on-rate of EGTA means it is less effective at capturing Ca²⁺ ions in the immediate vicinity of an open channel (a "nanodomain") before they can bind to nearby sensors.[7][8] In contrast, the rapid kinetics of BAPTA allow it to effectively chelate Ca²⁺ in these microdomains, making it a better choice for studying processes like fast synaptic transmission.[6]
Visualizing the Role of Chelators in Calcium Signaling
Intracellular Ca²⁺ signaling is a complex process initiated by various stimuli. Chelators like this compound and BAPTA-AM act downstream of Ca²⁺ release or influx to buffer its concentration.
Conclusion: Choosing the Right Tool for the Job
The validation of this compound's effect on intracellular calcium is a straightforward process that relies on established techniques like fluorescent ion imaging. When choosing a chelator, the experimental question is paramount.
-
Use this compound when investigating the role of slower, sustained, or bulk changes in intracellular calcium. Its slower kinetics can help dissect the effects of general Ca²⁺ buffering from the inhibition of rapid, localized signaling events.[2]
-
Use BAPTA-AM when studying fast, transient, and localized calcium signals, such as those occurring at synapses or in cellular microdomains.[5][6] Its rapid binding kinetics are essential for capturing these fleeting events.
By understanding the distinct properties of this compound and its alternatives, researchers can more effectively design experiments to unravel the complex and vital roles of intracellular calcium in cellular physiology.
References
- 1. selleckchem.com [selleckchem.com]
- 2. Chelators, Calibration Buffers, Ionophores and Cell-Loading Reagents—Section 19.8 | Thermo Fisher Scientific - SG [thermofisher.com]
- 3. benchchem.com [benchchem.com]
- 4. Understanding Fura 2-AM: A Powerful Tool for Calcium Imaging - Amerigo Scientific [amerigoscientific.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. EGTA Can Inhibit Vesicular Release in the Nanodomain of Single Ca2+ Channels - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | EGTA Can Inhibit Vesicular Release in the Nanodomain of Single Ca2+ Channels [frontiersin.org]
A Comparative Analysis of Calcium Chelators for Research Applications
In the landscape of cellular biology and drug development, the precise control and measurement of calcium ions (Ca²⁺) are paramount. Calcium ions act as ubiquitous second messengers, orchestrating a vast array of physiological processes, from neurotransmission to apoptosis.[1] Researchers rely on a diverse toolkit of calcium chelators—molecules that bind to calcium ions—to dissect these intricate signaling pathways. This guide provides a comprehensive comparison of commonly used calcium chelators, supported by experimental data and detailed protocols, to assist researchers in selecting the optimal tool for their specific experimental needs.
Quantitative Comparison of Common Calcium Chelators
The selection of an appropriate calcium chelator is critically dependent on its intrinsic properties. Key parameters include the dissociation constant (Kd), which indicates the affinity for calcium, the on-rate (k_on) and off-rate (k_off), which describe the kinetics of binding and release, and the selectivity for calcium over other divalent cations like magnesium (Mg²⁺). The following table summarizes these quantitative parameters for several widely used calcium chelators.
| Chelator | Primary Application | K_d for Ca²⁺ | Ca²⁺ On-Rate (M⁻¹s⁻¹) | Ca²⁺ Off-Rate (s⁻¹) | Selectivity (Ca²⁺ vs. Mg²⁺) | pH Sensitivity | Membrane Permeability |
| BAPTA | Intracellular Ca²⁺ Chelation | ~110 nM[2][3] | ~4.0 x 10⁸[2] | Fast[2] | High (10⁵ fold)[2] | Low[2] | Impermeable (AM ester form is permeable)[2] |
| EGTA | Extracellular/Intracellular Ca²⁺ Chelation | ~60.5 nM at pH 7.4[2] | ~1.05 x 10⁷[2] | Slow[2] | Very High[2] | High[2] | Impermeable (AM ester form is permeable)[4] |
| EDTA | General Divalent Cation Chelation | Varies with pH | - | - | Low[5] | High[6] | Impermeable[7] |
| Fura-2 | Ratiometric Ca²⁺ Indicator | ~145 nM | - | Slow[8] | High | Moderate | Impermeable (AM ester form is permeable)[9] |
| Indo-1 | Ratiometric Ca²⁺ Indicator | ~230 nM | - | - | High | Moderate | Impermeable (AM ester form is permeable)[10] |
| Fluo-4 | Single-Wavelength Ca²⁺ Indicator | ~345 nM[11] | - | - | High | Low | Impermeable (AM ester form is permeable)[1] |
| Oregon Green 488 BAPTA-1 | Single-Wavelength Ca²⁺ Indicator | ~170 nM[11] | - | - | High | Low | Impermeable (AM ester form is permeable)[12] |
In-Depth Comparison of Key Chelators
BAPTA vs. EGTA: A Tale of Two Kinetics
BAPTA (1,2-bis(o-aminophenoxy)ethane-N,N,N',N'-tetraacetic acid) and EGTA (ethylene glycol-bis(β-aminoethyl ether)-N,N,N',N'-tetraacetic acid) are two of the most widely employed calcium chelators. While both exhibit high affinity for Ca²⁺, their primary distinction lies in their binding kinetics. BAPTA binds and releases calcium ions approximately 50 to 400 times faster than EGTA.[1] This makes BAPTA exceptionally effective at buffering rapid and localized calcium transients, which are crucial for processes like neurotransmitter release.[2] In contrast, EGTA, with its slower on-rate, is better suited for controlling slower, bulk changes in calcium concentration.[2]
Another key difference is their pH sensitivity. BAPTA's affinity for calcium is significantly less affected by changes in pH compared to EGTA, making it a more reliable buffer in experimental conditions where pH may fluctuate.[2] Both chelators demonstrate high selectivity for calcium over magnesium.[2]
Fluorescent Calcium Indicators: Visualizing the Message
Fluorescent calcium indicators are indispensable tools for real-time measurement of intracellular calcium dynamics. These molecules consist of a calcium-chelating moiety linked to a fluorophore. Upon binding to Ca²⁺, their fluorescent properties change, allowing for the visualization of calcium signaling events.
-
Ratiometric Indicators (Fura-2 and Indo-1): These indicators exhibit a shift in their excitation (Fura-2) or emission (Indo-1) spectrum upon calcium binding.[10][13] This allows for the calculation of the ratio of fluorescence at two different wavelengths, providing a more accurate and quantitative measurement of calcium concentration that is less susceptible to variations in dye loading, cell thickness, and photobleaching.[8]
-
Single-Wavelength Indicators (Fluo-4 and Oregon Green BAPTA-1): These indicators show a significant increase in fluorescence intensity upon binding to calcium.[11][14] They are generally brighter and offer a larger dynamic range than ratiometric dyes, making them well-suited for detecting small or rapid changes in calcium levels.[14][15] However, they are more prone to artifacts from uneven dye loading and photobleaching.
Experimental Protocols
Measurement of Intracellular Calcium using Fluo-4 AM
This protocol describes a common method for measuring changes in intracellular calcium concentration in cultured cells using the fluorescent indicator Fluo-4 AM.
Materials:
-
Cultured cells on glass-bottom dishes
-
Fluo-4 AM (acetoxymethyl ester)
-
Anhydrous DMSO
-
Pluronic F-127
-
Hanks' Balanced Salt Solution (HBSS) with and without Ca²⁺/Mg²⁺
-
Fluorescence microscope with appropriate filters (Excitation ~490 nm, Emission ~515 nm)
Procedure:
-
Cell Preparation: Culture cells to approximately 70-80% confluency on glass-bottom imaging dishes.[1]
-
Dye Loading: a. Prepare a 1 mM stock solution of Fluo-4 AM in anhydrous DMSO.[1] b. Prepare a loading buffer by diluting the Fluo-4 AM stock to a final concentration of 2-5 µM in serum-free culture medium or HBSS. Add Pluronic F-127 to a final concentration of 0.02% to aid in dye dispersal.[1] c. Remove the culture medium from the cells, wash once with HBSS, and add the Fluo-4 AM loading buffer. d. Incubate the cells for 30-45 minutes at 37°C in the dark.[1]
-
Washing: After incubation, gently wash the cells two to three times with HBSS containing Ca²⁺/Mg²⁺ to remove excess extracellular dye. Add fresh HBSS with Ca²⁺/Mg²⁺ to the dish.[1]
-
Imaging: a. Mount the dish on the fluorescence microscope. b. Acquire a baseline fluorescence reading (F₀). c. Stimulate the cells with the agonist of interest. d. Record the change in fluorescence intensity (F) over time.
-
Data Analysis: a. Calculate the change in fluorescence as a ratio of F/F₀. b. For comparison across multiple conditions, a one-way ANOVA followed by a post-hoc test can be used.[1]
Cell Viability Assay (MTT Assay)
This protocol is used to assess the cytotoxicity of calcium chelators.
Materials:
-
Cultured cells in a 96-well plate
-
Calcium chelator of interest
-
MTT solution (5 mg/mL in PBS)
-
Acidified isopropanol (0.04 N HCl in isopropanol)
-
Spectrophotometer (plate reader)
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a desired density and allow them to adhere overnight.
-
Treatment: Treat the cells with varying concentrations of the calcium chelator for the desired exposure time (e.g., 6 or 24 hours).[16] Include untreated control wells.
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 3 hours at 37°C.[16]
-
Solubilization: Carefully remove the medium and add 100 µL of acidified isopropanol to each well to dissolve the formazan crystals.[16]
-
Measurement: Measure the optical density at 570 nm using a spectrophotometer.[16]
-
Data Analysis: Express the results as a percentage of the viability of untreated control cells.
Visualizing Cellular Calcium Signaling and Experimental Design
To better understand the context in which these chelators are used, the following diagrams illustrate a simplified calcium signaling pathway and a typical experimental workflow for investigating the effects of intracellular calcium chelation.
A simplified diagram of a common calcium signaling pathway initiated by an extracellular signal.[17][18][19][20][21]
A typical experimental workflow for investigating the role of intracellular calcium using a chelator like BAPTA-AM.[2]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Chelators, Calibration Buffers, Ionophores and Cell-Loading Reagents—Section 19.8 | Thermo Fisher Scientific - US [thermofisher.com]
- 5. m.youtube.com [m.youtube.com]
- 6. chemistry.beloit.edu [chemistry.beloit.edu]
- 7. thinkdochemicals.com [thinkdochemicals.com]
- 8. tools.thermofisher.com [tools.thermofisher.com]
- 9. Measurement of the Intracellular Calcium Concentration with Fura-2 AM Using a Fluorescence Plate Reader - PMC [pmc.ncbi.nlm.nih.gov]
- 10. How Does Calcium Imaging Work | Calcium Indicators- Oxford Instruments [andor.oxinst.com]
- 11. parkerlab.bio.uci.edu [parkerlab.bio.uci.edu]
- 12. tandfonline.com [tandfonline.com]
- 13. What's A Ratiometric Indicator - Nordic Biosite [nordicbiosite.com]
- 14. bitesizebio.com [bitesizebio.com]
- 15. Comparing Ca2+-Sensitive Dyes Fluo-3 & Fluo-4 with the FLIPR Fluorometric System [moleculardevices.com]
- 16. Cytocompatibility and cell proliferation evaluation of calcium phosphate-based root canal sealers - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Calcium signaling pathway - Signal transduction - Immunoway [immunoway.com]
- 18. cusabio.com [cusabio.com]
- 19. Ca2+ Signaling - Basic Neurochemistry - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 20. Calcium signaling - Wikipedia [en.wikipedia.org]
- 21. creative-diagnostics.com [creative-diagnostics.com]
Navigating the Intracellular Sea: A Comparative Guide to the Specificity of EGTA-AM for Calcium
In the intricate landscape of cellular signaling, calcium ions (Ca²⁺) are pivotal second messengers, orchestrating a vast array of physiological processes from neurotransmission to apoptosis. To dissect the precise role of calcium, researchers rely on chelators—molecules that bind to calcium ions, effectively buffering their concentration. Among the most established of these tools is EGTA-AM, a cell-permeant derivative of ethylene glycol-bis(β-aminoethyl ether)-N,N,N',N'-tetraacetic acid. This guide provides an in-depth comparison of this compound's specificity for calcium against other divalent cations and evaluates its performance relative to its primary alternative, BAPTA-AM, supported by experimental data and detailed protocols to inform the selection of the optimal chelator for your research needs.
Mechanism of Action: Trapping Intracellular Calcium
This compound is the cell-permeant acetoxymethyl (AM) ester form of EGTA.[1][2] Its lipophilic nature allows it to readily cross the plasma membrane.[1] Once inside the cell, cytosolic esterases cleave the AM groups, trapping the now membrane-impermeant EGTA in the cytoplasm where it can buffer intracellular calcium.[1][3][4]
References
Validating the Effects of EGTA-AM: A Guide to Essential Control Experiments
For researchers, scientists, and drug development professionals investigating the intricate role of intracellular calcium signaling, EGTA-AM is an indispensable tool. This cell-permeant chelator allows for the specific buffering of cytosolic calcium, enabling the dissection of calcium-dependent pathways. However, the rigor of any study employing this compound hinges on the strength of its controls. This guide provides a comprehensive comparison of essential control experiments to validate the on-target effects of this compound and rule out potential artifacts, ensuring the reliability and reproducibility of your findings.
This guide details the necessary controls, provides experimental protocols, and presents a comparative overview of this compound and its alternatives.
The Critical Need for Controls
This compound, once inside the cell, is cleaved by intracellular esterases to its active form, EGTA, which then binds to free calcium ions. While effective, this process introduces variables that necessitate careful control. Potential confounding factors include:
-
Vehicle Effects: The solvent used to dissolve this compound, typically DMSO, can have independent biological effects.
-
Off-Target Effects: this compound or its byproducts might interact with other cellular components, such as ion channels, independent of calcium chelation.
-
Incomplete Hydrolysis: The cleavage of the AM ester group may be incomplete, leading to a lower-than-expected intracellular concentration of active EGTA.
-
Cellular Health: The loading process itself can be stressful to cells.
To address these potential issues, a well-designed experimental plan must incorporate a series of control experiments.
Core Control Experiments for this compound Validation
A robust validation strategy for this compound involves a multi-pronged approach, incorporating vehicle controls, functional controls, and assessments of potential off-target effects.
Vehicle Control
The most fundamental control is the "vehicle-only" condition. This involves treating cells with the same concentration of the solvent (e.g., DMSO) used to dissolve this compound, in the absence of the chelator itself. This control is essential to distinguish the effects of the solvent from the effects of this compound.
Functional Confirmation of Calcium Chelation
It is crucial to confirm that this compound is effectively reducing intracellular calcium levels in your experimental system. This is typically achieved by measuring intracellular calcium concentration using a fluorescent indicator dye, such as Fura-2 AM.
Experimental Workflow: Confirmation of this compound Activity
Caption: Workflow for confirming this compound's calcium chelation activity.
Assessing Off-Target Effects on Ion Channels
Both EGTA and its faster-acting counterpart, BAPTA, have been reported to have off-target effects on certain ion channels, independent of their calcium-chelating properties.[1] A common concern is the potential blockade of potassium (K+) channels.[2] Whole-cell patch-clamp electrophysiology is the gold standard for investigating these potential effects.
Logical Framework for Off-Target Effect Investigation
Caption: Logic for testing this compound's off-target effects on ion channels.
Comparison with Alternatives
While this compound is a powerful tool, its relatively slow calcium-binding kinetics may not be suitable for studying rapid, localized calcium signals. In such cases, alternatives should be considered.
| Chelator | Primary Application | Key Advantages | Key Disadvantages | Recommended Controls |
| This compound | Buffering of global, slower intracellular Ca2+ changes | High selectivity for Ca2+ over Mg2+ | Slower on-rate for Ca2+ binding, potential for off-target effects on ion channels, pH sensitivity | Vehicle control, functional confirmation with Ca2+ indicators, off-target effect assessment (e.g., patch-clamp) |
| BAPTA-AM | Buffering of rapid and localized intracellular Ca2+ transients | Fast on-rate for Ca2+ binding, less pH sensitive than EGTA | Potential for off-target effects on ion channels and kinases, can induce apoptosis at high concentrations | Vehicle control, functional confirmation, off-target effect assessment, use of low-affinity analogs for Ca2+-independent effects |
| NP-EGTA-AM | "Caged" Ca2+ chelator for precise temporal control of Ca2+ levels | Allows for rapid, light-induced increases in intracellular Ca2+ | Requires a UV light source for activation, potential for phototoxicity, byproducts of photolysis may have effects | Vehicle control, "flash-only" control (light exposure without the caged compound), control for photolysis byproducts |
| Diazo-2-AM | "Caged" Ca2+ chelator for rapid decreases in intracellular Ca2+ | Allows for rapid, light-induced decreases in intracellular Ca2+ | Requires a UV light source for activation, potential for phototoxicity, byproducts of photolysis may have effects | Vehicle control, "flash-only" control, control for photolysis byproducts |
Experimental Protocols
Protocol 1: Measurement of Intracellular Calcium using Fura-2 AM
Materials:
-
Cells cultured on glass coverslips
-
Fura-2 AM (acetoxymethyl ester)
-
This compound
-
Pluronic F-127 (20% solution in DMSO)
-
Hanks' Balanced Salt Solution (HBSS) with and without Ca2+ and Mg2+
-
DMSO
-
Fluorescence microscopy setup with 340 nm and 380 nm excitation filters and a 510 nm emission filter.
Procedure:
-
Prepare Loading Solution: For a final concentration of 5 µM Fura-2 AM, dilute a 1 mM stock solution in HBSS. Add Pluronic F-127 to a final concentration of 0.02% to aid in dye solubilization.
-
Cell Loading: Wash cells once with HBSS. Incubate cells in the Fura-2 AM loading solution for 30-60 minutes at 37°C in the dark.
-
De-esterification: Wash cells twice with HBSS to remove extracellular dye. Incubate for an additional 30 minutes at 37°C to allow for complete de-esterification of the AM esters by intracellular esterases.
-
This compound Loading: Incubate the Fura-2 loaded cells with the desired concentration of this compound (or vehicle control) in HBSS for 30-60 minutes at 37°C.
-
Imaging: Mount the coverslip on the microscope stage. Acquire baseline fluorescence images by alternating excitation between 340 nm and 380 nm and measuring emission at 510 nm.
-
Stimulation: Perfuse the cells with a stimulus (e.g., a neurotransmitter or ionophore) to induce a calcium transient.
-
Data Analysis: Calculate the ratio of the fluorescence intensity at 340 nm excitation to that at 380 nm excitation (F340/F380). A decrease in this ratio indicates a decrease in intracellular calcium concentration.
Protocol 2: Whole-Cell Patch-Clamp Recording to Test for Off-Target Effects on K+ Channels
Materials:
-
Cells expressing the potassium channel of interest
-
Patch-clamp rig with amplifier, micromanipulator, and data acquisition system
-
Borosilicate glass capillaries for pipette fabrication
-
Intracellular (pipette) solution (e.g., K-gluconate based)
-
Extracellular (bath) solution (e.g., HBSS)
-
This compound
-
DMSO
Procedure:
-
Pipette Preparation: Pull glass capillaries to a resistance of 3-5 MΩ when filled with the intracellular solution.
-
Cell Preparation: Place the coverslip with cells in the recording chamber and perfuse with the extracellular solution.
-
Obtain Whole-Cell Configuration: Approach a cell with the patch pipette and form a gigaohm seal. Rupture the cell membrane to achieve the whole-cell configuration.
-
Record Baseline Currents: In voltage-clamp mode, apply a voltage protocol to elicit potassium currents (e.g., a series of depolarizing steps). Record the baseline currents in the absence of this compound.
-
Apply this compound: Perfuse the cell with the extracellular solution containing the desired concentration of this compound (and the corresponding vehicle concentration).
-
Record Post-Treatment Currents: After a sufficient incubation period, apply the same voltage protocol and record the potassium currents.
-
Data Analysis: Compare the amplitude and kinetics of the potassium currents before and after the application of this compound. A significant change in the current in the presence of this compound would suggest an off-target effect.
By diligently employing these control experiments, researchers can confidently validate the on-target effects of this compound and generate high-quality, reproducible data that advances our understanding of calcium's role in cellular physiology and disease.
References
Cross-Validation of Intracellular Calcium Chelation: A Comparative Guide to EGTA-AM and its Alternatives
For researchers, scientists, and drug development professionals, the accurate measurement and manipulation of intracellular calcium (Ca²⁺) is paramount to understanding a vast array of cellular processes. EGTA-AM has long been a staple for chelating intracellular calcium, but a thorough cross-validation of results with alternative methods is crucial for robust and reliable findings. This guide provides an objective comparison of this compound with its primary alternative, BAPTA-AM, and genetically encoded calcium indicators (GECIs), supported by experimental data and detailed protocols.
Data Presentation: Quantitative Comparison of Intracellular Calcium Chelators
To facilitate an informed decision on the most appropriate tool for your experimental needs, the following tables summarize the key performance indicators of EGTA, BAPTA, and a selection of commonly used GCaMP-type genetically encoded calcium indicators.
Table 1: Chemical Calcium Chelators
| Property | EGTA | BAPTA |
| Primary Application | Buffering bulk, slower changes in intracellular Ca²⁺ | Buffering rapid and localized intracellular Ca²⁺ transients[1][2] |
| Binding Affinity (Kd for Ca²⁺) | ~60.5 nM (at pH 7.4)[1] | ~110 nM[1] |
| Ca²⁺ On-Rate (k_on) | ~1.05 x 10⁷ M⁻¹s⁻¹[1] | ~4.0 x 10⁸ M⁻¹s⁻¹[1] |
| Ca²⁺ Off-Rate (k_off) | Slow | Fast |
| Selectivity for Ca²⁺ over Mg²⁺ | Very High[1] | High (10⁵ fold)[1] |
| pH Sensitivity | High[1] | Low[1] |
| Membrane Permeability (AM ester) | Permeable[3] | Permeable[2] |
Table 2: Genetically Encoded Calcium Indicators (GECIs) - GCaMP Series
| Property | GCaMP6s | GCaMP6f | GCaMP6fu | jRGECO1a | jRCaMP1a |
| Fluorescence Change Principle | Single Fluorophore | Single Fluorophore | Single Fluorophore | Single Fluorophore | Single Fluorophore |
| Binding Affinity (Kd for Ca²⁺) | ~144 nM | ~375 nM | ~345 nM | ~161 nM[4] | ~141 nM[5] |
| Ca²⁺ On-Rate (k_on) | Slow | Fast | Ultrafast | Fast | Slower than jRGECO1a |
| Ca²⁺ Off-Rate (t₁/₂ decay) | ~769 ms (at 20°C)[6] | ~288 ms (at 20°C)[6] | ~7.8 ms (at 20°C)[6] | ~314 ms[4] | ~327 ms[4] |
| Selectivity for Ca²⁺ over Mg²⁺ | High | High | High | High | High |
| Cellular Expression | Transfection/Transduction | Transfection/Transduction | Transfection/Transduction | Transfection/Transduction | Transfection/Transduction |
Experimental Protocols
Detailed methodologies are essential for the reproducible application of these calcium chelation techniques.
Protocol 1: Intracellular Calcium Chelation with this compound or BAPTA-AM
This protocol provides a general guideline for loading adherent cells with this compound or BAPTA-AM. Optimal conditions should be determined empirically for each cell type and experimental setup.
Materials:
-
This compound or BAPTA-AM
-
High-quality, anhydrous Dimethyl sulfoxide (DMSO)
-
Pluronic™ F-127 (10% w/v in DMSO, optional)
-
Physiological buffer (e.g., Hanks' Balanced Salt Solution with HEPES, HBSS)
-
Cultured cells on coverslips or in appropriate culture plates
Procedure:
-
Stock Solution Preparation: Prepare a 1-10 mM stock solution of this compound or BAPTA-AM in anhydrous DMSO. Aliquot and store at -20°C, protected from light and moisture.
-
Loading Solution Preparation: On the day of the experiment, dilute the stock solution into the physiological buffer to the desired final concentration (typically 1-50 µM). To aid solubilization, Pluronic™ F-127 can be added to the final solution at a concentration of 0.02-0.04%.
-
Cell Loading: Replace the cell culture medium with the loading solution.
-
Incubation: Incubate the cells at 37°C for 30-60 minutes. The optimal incubation time may vary depending on the cell type.
-
Wash: After incubation, wash the cells twice with a fresh physiological buffer to remove extracellular chelator.
-
De-esterification: Incubate the cells for an additional 30 minutes in a fresh physiological buffer at 37°C to allow for the complete hydrolysis of the AM ester by intracellular esterases.
-
Experimentation: The cells are now loaded with the active chelator and ready for the experiment.
Protocol 2: Genetically Encoded Calcium Indicator (GECI) Expression via Lentiviral Transduction in Primary Neurons
This protocol outlines a general procedure for expressing GECIs in primary neurons using lentiviral vectors. Biosafety level 2 (BSL-2) precautions must be followed.
Materials:
-
High-titer lentiviral particles encoding the GECI of interest (e.g., GCaMP)
-
Primary neuronal culture
-
Neuronal culture medium
Procedure:
-
Virus Titration: Determine the functional titer of the lentiviral stock (infectious units/ml).
-
Cell Plating: Plate primary neurons at the desired density.
-
Transduction: On the following day, add the appropriate volume of lentiviral particles to the neuronal culture medium to achieve the desired multiplicity of infection (MOI). The optimal MOI should be determined empirically to achieve sufficient expression without causing cytotoxicity.[7]
-
Incubation: Incubate the transduced neurons for 16-24 hours.[8]
-
Medium Change: Replace the virus-containing medium with a fresh, pre-warmed neuronal culture medium.[8]
-
Expression: Allow the GECI to express for at least 3-4 days before imaging. Optimal expression levels for imaging are typically reached between 1-3 weeks post-transduction, but this can vary.
-
Imaging: Perform calcium imaging experiments using a fluorescence microscope equipped with the appropriate excitation and emission filters for the specific GECI.
Mandatory Visualization
To visually summarize the concepts and workflows discussed, the following diagrams have been generated using the DOT language.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Chelators, Calibration Buffers, Ionophores and Cell-Loading Reagents—Section 19.8 | Thermo Fisher Scientific - TW [thermofisher.com]
- 4. oertner.com [oertner.com]
- 5. openaccess.sgul.ac.uk [openaccess.sgul.ac.uk]
- 6. openaccess.sgul.ac.uk [openaccess.sgul.ac.uk]
- 7. protocols.io [protocols.io]
- 8. manuals.cellecta.com [manuals.cellecta.com]
A Comparative Guide to Intracellular Calcium Chelators: EGTA-AM vs. BAPTA-AM
In the landscape of cellular signaling research, calcium ions (Ca²⁺) are fundamental second messengers, governing a multitude of physiological processes from neurotransmission to apoptosis.[1][2] To elucidate the precise roles of calcium, researchers employ chelators—molecules that bind to calcium ions, thereby buffering their intracellular concentration. Among the most prevalent of these tools are the acetoxymethyl (AM) ester forms of EGTA and BAPTA, which allow for intracellular delivery. This guide offers an in-depth comparison of EGTA-AM and BAPTA-AM, supported by experimental data, to assist researchers in selecting the optimal chelator for their specific experimental designs.
Quantitative Comparison of Key Performance Indicators
The efficacy of an intracellular calcium chelator is determined by several key parameters. BAPTA-AM and this compound, while both effective, exhibit distinct properties that make them suitable for different experimental questions.
| Property | BAPTA-AM (intracellular BAPTA) | This compound (intracellular EGTA) | References |
| Primary Application | Intracellular Ca²⁺ Chelation for rapid transients | General Intracellular Ca²⁺ Buffering | [1] |
| Binding Affinity (Kd for Ca²⁺) | ~110 nM | ~60.5 nM at pH 7.4 | [1] |
| Ca²⁺ On-Rate | ~4.0 x 10⁸ M⁻¹s⁻¹ | ~1.05 x 10⁷ M⁻¹s⁻¹ | [1][3] |
| Ca²⁺ Off-Rate | Fast | Slow | [1] |
| Binding Kinetics | 50-400 times faster than EGTA | Slower binding and release | [4][5] |
| Selectivity for Ca²⁺ over Mg²⁺ | High (~10⁵ fold) | Very High | [1] |
| pH Sensitivity | Low | High | [1][4] |
| Membrane Permeability | Permeable (as AM ester) | Permeable (as AM ester) | [1] |
Key Distinctions:
-
Binding Kinetics: The most significant difference lies in their calcium binding kinetics. BAPTA's on-rate for calcium is approximately 50-400 times faster than EGTA's.[1][5] This makes BAPTA exceptionally effective at capturing rapid and localized increases in intracellular calcium, often termed "calcium microdomains," which are critical for processes like neurotransmitter release.[1][6] In contrast, EGTA's slower kinetics make it more suitable for buffering slower, global changes in cytosolic calcium.[2][6]
-
pH Sensitivity: BAPTA's calcium binding is considerably less sensitive to pH fluctuations compared to EGTA.[1][4] This renders BAPTA a more dependable buffer in experimental setups where cellular metabolism might lead to changes in intracellular pH.[1]
-
Applications: The choice between these two chelators often depends on the specific biological question. BAPTA-AM is the preferred choice for investigating the role of fast, localized calcium transients.[1][2] For instance, it has been demonstrated to be more effective than this compound at inhibiting neurotransmitter release at certain synapses due to its rapid buffering capabilities.[5][6] this compound is better suited for studying the effects of slower, more global calcium signals or when a less pronounced disruption of rapid signaling is desired.[4][6]
Experimental Protocols
1. General Protocol for Loading Cells with AM-Ester Chelators (this compound or BAPTA-AM)
This protocol provides a general guideline for loading adherent or suspension cells with this compound or BAPTA-AM. Optimization may be required depending on the cell type and experimental conditions.
Materials:
-
This compound or BAPTA-AM
-
High-quality anhydrous Dimethyl Sulfoxide (DMSO)
-
Hanks' Balanced Salt Solution with HEPES (HHBS) or other suitable buffer
-
Pluronic® F-127 (optional, aids in solubilization)
-
Probenecid (optional, anion-exchange pump inhibitor to prevent chelator extrusion)
-
Cell culture medium
-
Adherent or suspension cells
Stock Solution Preparation:
-
Prepare a 2-5 mM stock solution of this compound or BAPTA-AM in anhydrous DMSO.[7] It is recommended to prepare this solution fresh for each experiment.[7]
-
(Optional) Prepare a 10% (w/v) stock solution of Pluronic® F-127 in distilled water.[7] This may require heating to 40-50°C to fully dissolve.[7]
-
(Optional) Prepare a 25 mM stock solution of Probenecid. This can be made by dissolving in 1 M NaOH and then diluting with HHBS or your buffer of choice.[7]
Cell Loading Procedure:
-
Culture cells to the desired confluency in an appropriate culture vessel (e.g., 96-well plate).[8]
-
Prepare a 2X working solution in HHBS (or chosen buffer). For a final in-well concentration of 5 µM chelator, 0.04% Pluronic® F-127, and 1 mM Probenecid, the 2X solution would contain 10 µM this compound/BAPTA-AM, 0.08% Pluronic® F-127, and 2 mM Probenecid.[7]
-
Remove the cell culture medium from the cells.[8]
-
Add an equal volume of the 2X working solution to the cells (e.g., add 100 µL to wells containing 100 µL of medium for a final 1X concentration).
-
Incubate the cells at 37°C for 30-60 minutes. The optimal time should be determined empirically.
-
After incubation, wash the cells with fresh, warm medium or buffer to remove extracellular chelator.
-
The cells are now loaded with the chelator and ready for the experiment. Inside the cell, cytosolic esterases will cleave the AM groups, trapping the active, membrane-impermeant form of the chelator in the cytoplasm.[1]
2. Measurement of Intracellular Calcium
To validate the effect of the chelator, intracellular calcium levels can be monitored using fluorescent calcium indicators like Fura-2 AM.[9][10]
-
Load cells with a fluorescent calcium indicator (e.g., Fura-2 AM) following a similar protocol to the chelator loading. Co-loading with the chelator is possible.[10]
-
Measure the fluorescence intensity using a fluorescence microplate reader or microscope at the appropriate excitation and emission wavelengths for the chosen indicator.
-
Stimulate the cells to induce a calcium response (e.g., with KCl or a specific agonist).
-
Monitor the change in fluorescence, which corresponds to the change in intracellular calcium concentration. The presence of the chelator should blunt or alter the characteristics of this calcium transient.[9]
Potential Off-Target Effects and Considerations
While invaluable tools, both BAPTA-AM and this compound can exert effects independent of their calcium-chelating properties. Studies have shown that BAPTA-AM can directly block certain potassium channels.[11] Both BAPTA-AM and this compound have been reported to act as open channel blockers of hERG, hKv1.3, and hKv1.5 channels, with BAPTA-AM being more potent.[11] The hydrolysis of the AM esters can also lead to a decrease in cellular pH and the production of formaldehyde, which can be cytotoxic.[1] Therefore, it is crucial to include appropriate controls in experiments to account for these potential off-target effects.
Visualizing Calcium Signaling and Experimental Design
To better conceptualize the role of these chelators, the following diagrams illustrate a key calcium signaling pathway and a typical experimental workflow.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Frontiers | EGTA Can Inhibit Vesicular Release in the Nanodomain of Single Ca2+ Channels [frontiersin.org]
- 4. Chelators, Calibration Buffers, Ionophores and Cell-Loading Reagents—Section 19.8 | Thermo Fisher Scientific - US [thermofisher.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. docs.aatbio.com [docs.aatbio.com]
- 8. Adherent and Suspension Cells Preparation | Thermo Fisher Scientific - US [thermofisher.com]
- 9. Intracellular calcium chelator BAPTA protects cells against toxic calcium overload but also alters physiological calcium responses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. The membrane permeable calcium chelator BAPTA-AM directly blocks human ether a-go-go-related gene potassium channels stably expressed in HEK 293 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of EGTA-AM: A Step-by-Step Guide for Laboratory Professionals
Ensuring the safe and compliant disposal of laboratory chemicals is paramount for protecting personnel and the environment. This guide provides detailed procedures for the proper disposal of EGTA-AM (ethylene glycol-bis(β-aminoethyl ether)-N,N,N',N'-tetraacetic acid, acetoxymethyl ester), a common cell-permeable calcium chelator. While this compound itself is not classified as a hazardous substance under the Globally Harmonized System (GHS), its disposal requires careful consideration, particularly when in solution with solvents such as DMSO.[1]
Immediate Safety and Handling Precautions
Before beginning any disposal procedure, it is essential to consult your institution's specific safety protocols and the material's Safety Data Sheet (SDS). Always wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
Key Safety Information:
| Characteristic | Information | Source |
| GHS Classification | Not classified as hazardous | [1] |
| First Aid (General) | No special measures required. If symptoms persist, consult a doctor. | [1] |
| Fire Fighting | Use extinguishing media suitable for the surrounding environment. | [1] |
| Handling | No special measures required for the pure substance. | [1] |
Step-by-Step Disposal Procedures
The appropriate disposal method for this compound depends on its form: unadulterated (neat) oil, dissolved in a solvent, or as contaminated lab waste.
Part 1: Disposal of Unused (Neat) this compound
For expired or unwanted neat this compound, which is typically an oil, follow these steps:
-
Consult Local Regulations : Always check with your institution's Environmental Health and Safety (EHS) office for specific guidelines. Disposal regulations can vary significantly by location.[2]
-
Package for Disposal :
-
Ensure the original container is tightly sealed and clearly labeled.
-
If the original container is compromised, transfer the material to a new, chemically compatible container.
-
-
Waste Pickup : Arrange for disposal through your institution's hazardous waste program. Even if not classified as hazardous, it is best practice to dispose of all laboratory chemicals through a certified waste handler.
Part 2: Disposal of this compound Solutions
This compound is frequently used in a stock solution, commonly prepared with dimethyl sulfoxide (DMSO). This changes the disposal protocol, as the solvent must be considered.
Disposal of this compound in DMSO:
DMSO is a combustible liquid and can penetrate the skin, potentially carrying dissolved substances with it. Therefore, solutions containing DMSO should be treated as hazardous waste.
-
Collect Waste : Collect all waste this compound/DMSO solutions in a designated, leak-proof, and chemically compatible waste container.
-
Labeling : Clearly label the waste container with "Hazardous Waste," the full chemical names ("this compound," "Dimethyl Sulfoxide"), and their approximate concentrations.
-
Segregation : Store the waste container separately from incompatible materials, such as strong acids or bases.[3]
-
Disposal : Arrange for pickup and disposal through your institution's hazardous waste management service. Do not pour DMSO solutions down the drain.[4][5]
Disposal of Aqueous this compound Solutions:
While less common, if this compound is in a dilute aqueous solution without other hazardous chemicals, disposal may be simpler.
-
Check Institutional Policy : Some institutions may permit the drain disposal of dilute, non-hazardous, water-soluble waste, followed by flushing with copious amounts of water.[5] However, this is not a universal practice.
-
Prioritize Collection : The most prudent approach is to collect all chemical waste, including aqueous solutions, for professional disposal to avoid environmental release.[3]
Part 3: Disposal of Contaminated Labware
Disposable labware (e.g., pipette tips, microfuge tubes) that has come into contact with this compound should be disposed of as follows:
-
Segregate Waste :
-
Non-Hazardous Contamination : If the labware is only contaminated with this compound in a non-hazardous buffer, it can typically be disposed of in the regular laboratory solid waste stream.
-
Hazardous Contamination : If the labware is contaminated with this compound dissolved in a hazardous solvent like DMSO, it must be collected as solid hazardous waste.
-
-
Packaging : Place the contaminated items in a designated solid hazardous waste container or a clearly labeled, sealed bag.
-
Disposal : Arrange for pickup through your institution's hazardous waste program.
This compound Disposal Decision Workflow
The following diagram outlines the decision-making process for the proper disposal of this compound and its associated waste.
Caption: Decision workflow for the proper disposal of this compound.
References
Safeguarding Your Research: A Comprehensive Guide to Handling EGTA-AM
FOR IMMEDIATE USE BY RESEARCH, SCIENTIST, AND DRUG DEVELOPMENT PROFESSIONALS
This document provides crucial safety and logistical information for the handling of EGTA-AM (ethylene glycol-bis(β-aminoethyl ether)-N,N,N',N'-tetraacetic acid, acetoxymethyl ester), a cell-permeant calcium chelator. Adherence to these guidelines is essential for ensuring laboratory safety and maintaining experimental integrity.
While this compound is not classified as a hazardous substance according to the Globally Harmonized System (GHS), observing standard laboratory safety protocols is paramount.[1] The following procedures outline the necessary personal protective equipment (PPE), handling protocols, and disposal methods to minimize risk and ensure safe and effective use.
Personal Protective Equipment (PPE)
A summary of recommended PPE for handling this compound is provided in the table below. These recommendations are based on general laboratory safety standards for handling non-hazardous chemical compounds.
| PPE Category | Specification | Purpose |
| Hand Protection | Nitrile or latex gloves | To prevent direct skin contact with the oil-formulated compound. |
| Eye Protection | Safety glasses with side shields or safety goggles | To protect eyes from potential splashes during solution preparation. |
| Body Protection | Standard laboratory coat | To protect clothing and skin from accidental spills. |
Operational Protocol: Handling and Preparation of this compound Solutions
This compound is typically supplied as an oil and requires dissolution in a solvent like dimethyl sulfoxide (DMSO) to prepare a stock solution.
1. Preparation of Stock Solution:
-
Before handling, ensure you are wearing the appropriate PPE as detailed above.
-
Work in a well-ventilated area or a chemical fume hood.
-
Allow the this compound vial to equilibrate to room temperature before opening.
-
Prepare a stock solution, typically in the range of 2 to 5 mM, by dissolving the required amount of this compound in high-quality anhydrous DMSO.
-
Cap the vial tightly after use.
2. Storage and Stability:
-
Store the neat this compound oil at -20°C for long-term stability, which can be up to four years.[2]
-
Stock solutions in DMSO should be aliquoted to avoid repeated freeze-thaw cycles and stored at -20°C or -80°C.[3][4]
-
When stored at -20°C in a solvent, the solution is stable for about one month; at -80°C, it can be stable for up to a year.[3]
Disposal Plan
Proper disposal of chemical waste is critical for environmental safety and regulatory compliance.
-
Unused Product and Contaminated Materials: Dispose of unused this compound and any materials that have come into contact with it (e.g., pipette tips, tubes) in accordance with local, state, and federal regulations for non-hazardous chemical waste.
-
Waste Solutions: Collect all waste solutions containing this compound in a designated, properly labeled waste container. Consult your institution's environmental health and safety (EHS) department for specific disposal procedures. While it can be considered non-hazardous waste, it should not be disposed of down the drain.[5]
Experimental Workflow and Safety Logic
The following diagram illustrates the logical workflow for the safe handling of this compound, from initial preparation to final disposal, emphasizing the integration of safety measures at each step.
Caption: Workflow for safe handling of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
